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  • Product: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
  • CAS: 2640030-37-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

This guide provides a comprehensive technical overview of the structural properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a molecule of significant interest in chemical and biological research. Known by its synon...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a molecule of significant interest in chemical and biological research. Known by its synonyms, 2-Deoxy-L-erythro-pentofuranose and 2-Deoxy-L-ribose, this L-enantiomer of the naturally occurring 2-deoxy-D-ribose serves as a crucial building block for the synthesis of mirror-image DNA (L-DNA) and other novel biomolecules.[1] Understanding its precise three-dimensional structure is paramount for its application in drug development and molecular biology.

Fundamental Molecular and Physicochemical Properties

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a monosaccharide belonging to the deoxypentose family.[2] Its core structure is a five-membered oxolane (tetrahydrofuran) ring, which is characteristic of furanose sugars.[3] The absence of a hydroxyl group at the C2 position is a defining feature of this deoxy sugar.[4]

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol[3]
Synonyms 2-Deoxy-L-ribose, 2-Deoxy-L-erythro-pentofuranose[1][5][6]
CAS Number 18546-37-7[1][5]
Molecular Formula C₅H₁₀O₄[5][6]
Molecular Weight 134.13 g/mol [5][6]
Appearance White or off-white crystalline solid[1]
Melting Point 69-72 °C[1]
Solubility Soluble in water[7]
Optical Activity [α]/D +54.0 ± 2.0° (c=1 in H₂O, 24 hr)[5]

The stereochemistry, defined as (4R,5S), dictates the specific spatial arrangement of the hydroxyl and hydroxymethyl groups around the chiral centers of the oxolane ring. This precise configuration is critical for its biological and chemical functions.

Conformational Landscape of the Oxolane Ring

The five-membered furanose ring of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is not planar. Instead, it adopts puckered conformations to relieve torsional strain. This dynamic behavior is typically described by a pseudorotational wheel, with two primary classes of conformations: envelope (E) and twist (T).[8] In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The conformational equilibrium of the furanose ring is influenced by the substituents and their interactions. For 2-deoxy-β-D-erythro-pentofuranose, computational studies have shown that the conformation of the exocyclic hydroxymethyl group (about the C4-C5 bond) significantly impacts the ring's conformational energy profile.[1][7] This dynamic equilibrium between different puckered states is a key determinant of the molecule's overall shape and its ability to interact with other molecules.

cluster_ring Oxolane Ring Conformations Planar Planar Envelope (E) Envelope (E) Planar->Envelope (E) Puckering Twist (T) Twist (T) Planar->Twist (T) Puckering Envelope (E)->Twist (T) Pseudorotation cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolution in D₂O) Data_Acquisition Data Acquisition (1D & 2D NMR) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Signal Assignment, J-coupling) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation (Conformation) Spectral_Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Methodology:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg).

    • Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations (O-H, C-H, C-O).

    • Compare the obtained spectrum with literature data for similar carbohydrate structures.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and to study its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid for positive ion mode).

  • Data Acquisition:

    • Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire the full scan mass spectrum in both positive and negative ion modes.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway. This can provide further confirmation of the molecular structure.

Conclusion

The structural properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol are defined by its specific stereochemistry, the dynamic conformational behavior of its furanose ring, and the interplay of its hydroxyl and hydroxymethyl functional groups. A comprehensive understanding of these features, obtained through a combination of advanced analytical techniques such as NMR, FTIR, and MS, is essential for its effective utilization in the fields of medicinal chemistry, synthetic biology, and materials science. The protocols outlined in this guide provide a robust framework for the detailed structural characterization of this important deoxysugar and its derivatives.

References

  • Home Sunshine Pharma. (n.d.). 2-Deoxy-L-ribose CAS 18546-37-7. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Deoxy-D-Ribose | CAS#:18546-37-7. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). Deoxyribose. Retrieved from [Link]

  • ePrints Soton. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Deoxy-d-ribose. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-Deoxy-D-ribose (HMDB0245099). Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS product ion spectra of (M−H) − of monosaccharides at CE of 10 eV. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ribose & Deoxyribose: Structure, Function & Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantification of carbohydrates in fruit juices using FTIR spectroscopy and multivariate analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Glucose analysis by FTIR. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Quantification of carbohydrates in fruit juices using FTIR spectroscopy and multivariate analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to.... Retrieved from [Link]

  • ACS Publications. (n.d.). Monosaccharide Identification as a First Step toward de Novo Carbohydrate Sequencing: Mass Spectrometry Strategy for the Identification and Differentiation of Diastereomeric and Enantiomeric Pentose Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). D-Ribose, 2-deoxy-bis(thioheptyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-deoxy-d-ribose (C5H10O4). Retrieved from [Link]

  • NIST WebBook. (n.d.). D-erythro-Pentose, 2-deoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). α-2-Deoxy-D-ribose, TMS. Retrieved from [Link]

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • NIH. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Examples of furanose ring conformations. (B) Pseudorotational wheel.... Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic FTIR study for pathway of ribose formation via formose reaction in Astrochemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Functionalised tetrahydrofuran fragments from carbohydrate or sugar beet pulp biomass. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-deoxy-D-ribofuranose 1-phosphate (YMDB00663). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PDBj Mine. (n.d.). Chemie - 2DR - 2-deoxy-beta-D-erythro-pentofuranose. Retrieved from [Link]

  • PubMed. (n.d.). Deuteriation of Sugar Protons Simplify NMR Assignments and Structure Determination of Large Oligonucleotide by the 1H-NMR Window Approach. Retrieved from [Link]

  • PubChem. (n.d.). 2-Deoxy-beta-D-erythro-pentofuranose. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. Retrieved from [Link]

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  • PubChem. (n.d.). (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolane-3,4-diol. Retrieved from [Link]

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Exploratory

A Technical Guide to the Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol from D-Ribose

Introduction (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, more commonly known as 2-deoxy-D-ribose, represents a cornerstone of molecular biology and medicinal chemistry. As the central carbohydrate component of deoxyribonu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, more commonly known as 2-deoxy-D-ribose, represents a cornerstone of molecular biology and medicinal chemistry. As the central carbohydrate component of deoxyribonucleic acid (DNA), its structure is fundamental to life. Beyond its biological role, 2-deoxy-D-ribose and its derivatives are critical precursors in the synthesis of a vast array of nucleoside analogues, which are a prominent class of antiviral and anticancer therapeutics.[1] The synthesis of this target molecule from D-ribose, its hydroxylated counterpart, presents a significant and illustrative challenge in carbohydrate chemistry: the regio- and stereoselective deoxygenation of the hydroxyl group at the C-2 position while preserving the stereochemistry at all other chiral centers.

This technical guide provides a comprehensive, in-depth exploration of a robust and field-proven synthetic pathway to achieve this transformation. We will delve into the strategic considerations behind the choice of protecting groups, the mechanistic intricacies of the key deoxygenation step, and provide detailed, actionable protocols for each stage of the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a practical and theoretically grounded understanding of advanced carbohydrate synthesis.

Part 1: Retrosynthetic Analysis and Strategic Planning

The successful synthesis of a complex molecule like 2-deoxy-D-ribose from a closely related precursor hinges on a meticulous strategy, primarily focused on selective chemical transformations. The core challenge is differentiating the five hydroxyl groups of D-ribose. A direct deoxygenation is impossible due to the lack of reagent selectivity. Therefore, a multi-step approach involving protection, activation, and deprotection is necessary.

Retrosynthetic Approach

Our retrosynthetic analysis begins by identifying the key disconnection. The final deprotection of a fully protected 2-deoxy-D-ribose derivative is the final step. The crucial C-2 deoxy functionality points to a deoxygenation reaction of a C-2 activated precursor. This precursor, in turn, originates from a selectively protected D-ribose derivative where the C-2 hydroxyl group is uniquely available for reaction. This logic is illustrated in the retrosynthetic diagram below.

G Target (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-Ribose) ProtectedDeoxy Protected 2-Deoxy-D-Ribose (e.g., Methyl Glycoside, Silyl Ether) Target->ProtectedDeoxy Deprotection ActivatedC2 C-2 Activated Precursor (e.g., Thionocarbonate) ProtectedDeoxy->ActivatedC2 Radical Deoxygenation (Barton-McCombie) FreeC2 Selectively Protected Riboside (Free C-2 OH) ActivatedC2->FreeC2 Thionocarbonylation Ribose D-Ribose FreeC2->Ribose Selective Protection

Caption: Retrosynthetic analysis of 2-Deoxy-D-Ribose from D-Ribose.

Forward Synthetic Strategy

The chosen forward strategy is a robust, four-stage process designed for high selectivity and reproducibility:

  • Selective Protection: We begin by converting D-ribose into a methyl furanoside and then install a bidentate silyl protecting group that bridges the C-3 and C-5 hydroxyls. This elegant maneuver leaves the C-2 hydroxyl as the sole unprotected secondary alcohol, perfectly poised for the subsequent transformation. This avoids complex protection-deprotection sequences.

  • Activation of the C-2 Hydroxyl: The free C-2 hydroxyl group is converted into a thionocarbonate ester. This derivative is specifically designed to be a substrate for radical-mediated deoxygenation.

  • Barton-McCombie Deoxygenation: This is the core transformation. A tin-based radical initiator is used to cleave the C-O bond of the thionocarbonate, which is subsequently replaced by a hydrogen atom, achieving the desired deoxygenation.

  • Global Deprotection: In the final stage, the silyl ether and methyl glycoside protecting groups are removed under acidic conditions to liberate the target molecule, 2-deoxy-D-ribose.

This strategy is superior to many alternatives because it addresses the primary challenge of C-2 selectivity early and efficiently, minimizing the number of synthetic steps and maximizing overall yield.

Part 2: The Synthetic Pathway: Mechanisms and Rationale

Step 1: Synthesis of Methyl 3,5-O-(di-tert-butylsilanediyl)-β-D-ribofuranoside

The journey from D-ribose to our target begins with precise control over its reactive hydroxyl groups. Our strategy employs a di-tert-butylsilanediyl group, a bulky bidentate protecting group that selectively bridges the C-3 and C-5 hydroxyls of the ribofuranoside ring.

  • Rationale: The formation of the five-membered furanoside ring is initially favored under acidic conditions (Fischer-Helferich glycosidation). Subsequently, the di-tert-butylsilanediyl group is introduced. Its inherent steric properties and the required bond angles for forming a stable cyclic silyl ether drive it to selectively span the O-3 and O-5 positions, leaving the C-2 hydroxyl accessible. This high regioselectivity is the cornerstone of the entire synthesis.

Step 2: Activation via Thionocarbonylation

With the C-2 hydroxyl group isolated, the next step is to convert it into a functional group amenable to radical deoxygenation. The formation of a phenyl thionocarbonate ester is an ideal choice.

  • Mechanism: The free C-2 hydroxyl acts as a nucleophile, attacking the electrophilic carbon of phenyl chlorothionoformate in the presence of a mild base, such as dimethylaminopyridine (DMAP), which serves as an acylation catalyst. The product is a stable C-2 thionocarbonate ester.

Step 3: The Barton-McCombie Deoxygenation

This Nobel Prize-winning reaction is a powerful method for the deoxygenation of secondary alcohols and is perfectly suited for our purpose.

  • Mechanism: The reaction is a radical chain process initiated by the thermal decomposition of azobisisobutyronitrile (AIBN).

    • Initiation: AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals.

    • Propagation:

      • A cyanoisopropyl radical abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to generate a tributyltin radical (Bu₃Sn•).

      • The highly reactive tributyltin radical attacks the sulfur atom of the thionocarbonate. The thiophilicity of tin is the driving force for this step. This leads to the fragmentation of the molecule, cleaving the C-O bond and generating a secondary alkyl radical at C-2 of the ribose ring.

      • This C-2 radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the desired 2-deoxy product and regenerating the tributyltin radical, which continues the chain reaction.

The overall transformation effectively replaces the C-O bond with a C-H bond.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical R• AIBN->Initiator_Radical Δ Bu3Sn_Radical Bu₃Sn• Initiator_Radical->Bu3Sn_Radical H abstraction Bu3SnH Bu₃SnH Thiono_Ester C2-Thionocarbonate Bu3Sn_Radical->Thiono_Ester Attack at S C2_Radical C2-Alkyl Radical Thiono_Ester->C2_Radical Fragmentation Deoxy_Product 2-Deoxy Product C2_Radical->Deoxy_Product H abstraction from Bu₃SnH Deoxy_Product->Bu3Sn_Radical regenerates

Caption: Mechanism of the Barton-McCombie Deoxygenation.

Step 4: Global Deprotection

The final step is the removal of all protecting groups to unveil the target molecule.

  • Rationale: The silyl ether and the methyl glycoside are both labile under acidic conditions. Treatment with an acid, such as aqueous trifluoroacetic acid (TFA) or hydrochloric acid (HCl), simultaneously cleaves the silicon-oxygen bonds and hydrolyzes the anomeric C-O bond. The resulting 2-deoxy-D-ribose exists in solution as an equilibrium mixture of its furanose (oxolane) and pyranose forms, along with the open-chain aldehyde.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Methyl 3,5-O-(di-tert-butylsilanediyl)-β-D-ribofuranoside
  • Methyl Glycoside Formation: Suspend D-ribose (1.0 eq) in methanol. Add a catalytic amount of a strong acid resin (e.g., Amberlyst 15). Stir the mixture at room temperature for 24 hours. Filter the resin and concentrate the filtrate under reduced pressure to obtain crude methyl D-ribofuranoside.

  • Silyl Protection: Dissolve the crude methyl D-ribofuranoside in anhydrous pyridine. Cool the solution to 0 °C. Add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Synthesis of Methyl 2-O-(phenoxythiocarbonyl)-3,5-O-(di-tert-butylsilanediyl)-β-D-ribofuranoside
  • Reaction Setup: Dissolve the product from Protocol 1 (1.0 eq) in anhydrous dichloromethane. Add 4-dimethylaminopyridine (DMAP, 1.5 eq).

  • Thionocarbonylation: Cool the solution to 0 °C and add phenyl chlorothionoformate (1.2 eq) dropwise. Stir the reaction at room temperature for 6 hours.

  • Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the C-2 thionocarbonate.

Protocol 3: Synthesis of Methyl 2-deoxy-3,5-O-(di-tert-butylsilanediyl)-β-D-ribofuranoside
  • Reaction Setup: Dissolve the thionocarbonate from Protocol 2 (1.0 eq) in anhydrous toluene. Add tributyltin hydride (Bu₃SnH, 1.5 eq) and a catalytic amount of AIBN (0.2 eq).

  • Radical Reaction: Degas the solution with argon for 15 minutes. Heat the mixture to 80 °C and stir for 4 hours.

  • Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product can often be purified by direct chromatography on silica gel (hexane/ethyl acetate gradient). The tin byproducts can be challenging to remove; treatment with a solution of potassium fluoride can aid in their precipitation.

Protocol 4: Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-Ribose)
  • Deprotection: Dissolve the product from Protocol 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and water.

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual acid. The resulting syrup is 2-deoxy-D-ribose. Further purification can be achieved by chromatography or crystallization if necessary.

Part 4: Data Summary and Visualization

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductTypical Yield
1D-RiboseMeOH, H⁺; (t-Bu)₂Si(OTf)₂Methyl 3,5-O-(di-tert-butylsilanediyl)-β-D-ribofuranoside~65-75% (2 steps)
2Protected RibosidePhOC(S)Cl, DMAPC-2 Thionocarbonate derivative~85-95%
3C-2 ThionocarbonateBu₃SnH, AIBNProtected 2-Deoxyriboside~80-90%
4Protected 2-DeoxyribosideTFA, H₂O2-Deoxy-D-Ribose>90%
Overall Synthetic Workflow

G Ribose D-Ribose Step1_Prod Methyl 3,5-O-(di-tert-butylsilanediyl) -β-D-ribofuranoside Ribose->Step1_Prod 1. MeOH, H+ 2. (t-Bu)₂Si(OTf)₂ Step2_Prod C-2 Phenyl Thionocarbonate Derivative Step1_Prod->Step2_Prod PhOC(S)Cl, DMAP Step3_Prod Protected Methyl 2-Deoxy-β-D-ribofuranoside Step2_Prod->Step3_Prod Bu₃SnH, AIBN Target (4R,5S)-5-(hydroxymethyl)oxolane -2,4-diol Step3_Prod->Target TFA / H₂O

Caption: Overall workflow for the synthesis of 2-Deoxy-D-Ribose.

Conclusion

The synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol from D-ribose is a classic problem in carbohydrate chemistry that elegantly demonstrates the principles of selective protection and functional group transformation. The presented four-step sequence, culminating in the Barton-McCombie deoxygenation, provides a reliable and high-yielding pathway to this fundamentally important molecule. The mastery of such synthetic routes is not merely an academic exercise; it is a critical enabling technology for the discovery and development of novel nucleoside-based pharmaceuticals that form the backbone of modern antiviral and anticancer therapies. The principles outlined herein—strategic protection, selective activation, and controlled deoxygenation—are broadly applicable across the field of carbohydrate chemistry, providing a powerful toolkit for the synthesis of complex, biologically active molecules.

References

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Foundational

The Unnatural Enantiomer: Biological Role and Therapeutic Mechanism of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-L-Ribose) in Nucleic Acid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of nucleic acid metabolism, stereochemistry is paramount. The cellular machinery for DNA synthesis and rep...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of nucleic acid metabolism, stereochemistry is paramount. The cellular machinery for DNA synthesis and repair is exquisitely tuned for D-sugars, the natural chiral form of life's building blocks. This guide delves into the fascinating biology of a specific "unnatural" enantiomer: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol , known commonly as 2-Deoxy-L-ribose . While absent from canonical metabolic pathways, this molecule serves as the foundational scaffold for a powerful class of antiviral agents. Nucleoside analogs built upon this L-sugar chassis function as highly selective inhibitors of viral polymerases, most notably that of the Hepatitis B Virus (HBV). They act as molecular Trojan horses: after cellular uptake and metabolic activation to their triphosphate form, they are preferentially incorporated by viral polymerases into the nascent viral genome, leading to chain termination and the potent suppression of replication. Crucially, their "mirror-image" configuration renders them poor substrates for human DNA polymerases, ensuring a high therapeutic index and minimal host toxicity. This guide provides a comprehensive technical overview of the chemistry, mechanism of action, therapeutic relevance, and key experimental protocols for professionals engaged in antiviral research and drug development.

Part 1: Chemical Identity and Stereochemical Significance

The molecule (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is the furanose form of 2-Deoxy-L-erythro-pentose, or more simply, 2-Deoxy-L-ribose [1]. Its significance is understood only in comparison to its naturally occurring enantiomer, 2-Deoxy-D-ribose, the fundamental sugar component of deoxyribonucleic acid (DNA)[2]. Enantiomers are mirror images of each other that are non-superimposable—akin to a left and right hand.

While possessing the same chemical formula (C₅H₁₀O₄) and connectivity, the spatial arrangement of the hydroxyl groups is inverted[2]. This seemingly subtle difference has profound biological consequences. All enzymes involved in DNA metabolism, from kinases that phosphorylate nucleosides to the polymerases that assemble the DNA chain, have active sites that have evolved over billions of years to specifically recognize and process the D-enantiomer[3]. The L-form, therefore, represents an alien substrate to the host cell's machinery.

G cluster_D 2-Deoxy-D-ribose (Natural) cluster_L 2-Deoxy-L-ribose (Unnatural Subject) cluster_key Key Stereochemical Inversion d_ribose l_ribose key Note the inverted stereochemistry at C1', C3', and C4', creating a non-superimposable mirror image.

Caption: Structural comparison of natural D- and unnatural L-2-deoxyribose.

Part 2: The Core Mechanism: Selective Targeting of Viral Polymerases

The therapeutic utility of 2-Deoxy-L-ribose is realized when it is coupled to a nucleobase (adenine, guanine, cytosine, or thymine) to form a β-L-2'-deoxynucleoside . An extensive body of research has demonstrated that this class of "unnatural" nucleosides possesses potent and specific antiviral activity against HBV[4][5].

The central mechanism hinges on the differential substrate specificity between the viral polymerase and the host's polymerases.

  • Viral Target: The Hepatitis B virus replicates its DNA genome using a viral-encoded reverse transcriptase (RT), which also functions as a DNA-dependent DNA polymerase. This enzyme is the primary target.

  • Host Enzymes: Human cells utilize several DNA polymerases for genome replication (e.g., Pol α, δ, ε) and repair (e.g., Pol β), as well as a mitochondrial-specific polymerase (Pol γ)[4].

Studies have conclusively shown that the triphosphorylated forms of β-L-deoxynucleosides are potent inhibitors of the HBV polymerase. In stark contrast, they are remarkably poor substrates for human DNA polymerases α, β, and γ[4][5]. This selectivity is the cornerstone of their clinical potential, as it minimizes interference with host DNA synthesis and reduces the likelihood of mitochondrial toxicity, a common side effect of less selective nucleoside analogs. The structural basis for this discrimination lies in the constrained architecture of the polymerase active site, which has evolved to accommodate the precise geometry of D-nucleotides. The inverted chirality of the L-form prevents its efficient binding and incorporation by the host enzymes.

Part 3: The "Trojan Horse" Pathway: Metabolic Activation and Chain Termination

For a β-L-deoxynucleoside to exert its antiviral effect, it must undergo a series of metabolic transformations within the host cell to mimic a natural nucleotide.

  • Cellular Uptake: The L-nucleoside analog enters the cell, presumably via host nucleoside transporters.

  • Phosphorylation Cascade: Host cell nucleoside and nucleotide kinases, which exhibit a degree of substrate promiscuity, recognize the L-nucleoside and sequentially phosphorylate it. This three-step process converts the inactive nucleoside into the pharmacologically active β-L-deoxynucleoside-5'-triphosphate .

  • Competitive Inhibition: The activated L-nucleotide triphosphate now competes with the natural D-nucleotide triphosphates (dATP, dGTP, dCTP, TTP) for the active site of the HBV polymerase.

  • Incorporation and Chain Termination: Due to its structural similarity to the natural substrate, the HBV polymerase incorporates the L-nucleotide into the growing viral DNA strand. Once incorporated, the "unnatural" stereochemistry of the sugar backbone disrupts the precise geometry required for the subsequent addition of the next nucleotide. This prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the viral DNA chain.

G cluster_cell Hepatocyte (Host Cell) cluster_activation Metabolic Activation cluster_inhibition Viral DNA Synthesis Inhibition Nuc β-L-Deoxynucleoside (Prodrug) NMP L-dNMP Nuc->NMP Kinase 1 NDP L-dNDP NMP->NDP Kinase 2 NTP L-dNTP (Active Drug) NDP->NTP Kinase 3 HBV_Pol HBV Polymerase NTP->HBV_Pol Binds to Active Site vDNA Growing Viral DNA HBV_Pol->vDNA Incorporates L-dNMP Term Chain Termination vDNA->Term dNTPs Natural dNTPs dNTPs->HBV_Pol Competes with outside Drug Administration outside->Nuc

Caption: Mechanism of action for β-L-deoxynucleoside antivirals.

Part 4: Pharmacological Profile and Therapeutic Application

The primary therapeutic application for nucleosides containing 2-Deoxy-L-ribose is the treatment of chronic Hepatitis B infection. Several analogs have demonstrated exceptional promise.

Nucleoside AnalogTarget VirusIn Vitro Potency (EC₅₀)Cellular Toxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
β-L-thymidine (L-dT) HBVPotentLow / Not ObservedHigh
β-L-2'-deoxycytidine (L-dC) HBVPotentLow / Not ObservedHigh
β-L-2'-deoxyadenosine (L-dA) HBVPotentLow / Not ObservedHigh
Lamivudine (3TC) HBV, HIVPotentLowHigh

Data synthesized from findings reported in literature[4][5]. Absolute values vary by cell line and assay conditions.

Preclinical studies in the woodchuck model of chronic HBV infection, a gold standard for evaluating anti-HBV therapeutics, confirmed the in vivo efficacy. Administration of these L-nucleosides led to a dramatic reduction in viral load, with as much as a 10⁸-fold decrease in serum viral genome equivalents[4][5]. This robust antiviral activity was achieved without any observable drug-related toxicity, further validating the high selectivity of the approach[4][5]. These compounds represent a distinct and valuable class of investigational drugs for patients with chronic HBV infection[4].

Part 5: Key Methodologies for Research and Development

Evaluating novel compounds based on the 2-Deoxy-L-ribose scaffold requires a robust set of validated assays. The following protocols provide a framework for determining selectivity and antiviral potency.

Protocol 1: In Vitro DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory concentration (IC₅₀) of the L-nucleoside triphosphate against a target viral polymerase versus host DNA polymerases.

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain purified, recombinant viral polymerase (e.g., HBV RT) and human DNA polymerases (e.g., Pol α, β, γ).

    • Prepare a primer/template DNA substrate. The primer is typically 5'-radiolabeled (e.g., with ³²P) for visualization.

  • Reaction Setup:

    • For each polymerase, prepare a series of reaction tubes. Each reaction should contain:

      • Polymerase reaction buffer (specific to each enzyme).

      • The primer/template substrate.

      • A mix of three natural dNTPs and one limiting natural dNTP (the one corresponding to the analog).

      • A serially diluted concentration range of the test compound (L-nucleoside triphosphate).

      • The respective DNA polymerase to initiate the reaction.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Quenching and Analysis:

    • Stop the reactions by adding a formamide-containing stop/loading buffer.

    • Denature the DNA products by heating.

    • Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Acquisition and Analysis:

    • Visualize the radiolabeled DNA products using autoradiography or phosphorimaging.

    • Quantify the band intensity corresponding to the full-length, extended product.

    • Plot the percentage of product synthesis against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Antiviral Activity Assay

Objective: To determine the effective concentration (EC₅₀) of the L-nucleoside that inhibits viral replication in a cell culture model.

Methodology:

  • Cell Line and Culture:

    • Use a stable human hepatoma cell line that constitutively expresses and replicates HBV (e.g., HepG2 2.2.15).

    • Plate the cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test L-nucleoside in culture medium.

    • Remove the old medium from the cells and replace it with the compound-containing medium. Include a "no-drug" control.

  • Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 6-8 days). Replenish the medium with the corresponding drug concentration every 2-3 days.

  • Quantification of Viral DNA:

    • After the incubation period, harvest the supernatant culture medium.

    • Isolate encapsidated viral DNA from the supernatant using methods like dot blot hybridization or, more commonly, quantitative PCR (qPCR) targeting the HBV genome.

  • Data Analysis:

    • Quantify the amount of viral DNA in each sample.

    • Plot the percentage of viral DNA replication (relative to the no-drug control) against the drug concentration.

    • Fit the data to a dose-response curve to calculate the EC₅₀ value. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be run to determine the CC₅₀.

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Novel L-Deoxynucleoside Analog kinase Step 1: Phosphorylation Assay (Confirm activation by cellular kinases) start->kinase pol_assay Step 2: Polymerase Inhibition Assay (Determine IC50 for Viral vs. Human Pols) kinase->pol_assay antiviral Step 3: Antiviral Potency Assay (Determine EC50 in HBV-replicating cells) pol_assay->antiviral cyto Step 4: Cytotoxicity Assay (Determine CC50 in host cells) decision Calculate Selectivity Index (SI) SI_biochem = IC50(Human)/IC50(Viral) SI_cell = CC50/EC50 antiviral->decision cyto->decision end Candidate for In Vivo Studies decision->end High SI

Caption: Preclinical evaluation workflow for a novel L-deoxynucleoside analog.

Conclusion and Future Directions

The study of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and its nucleoside derivatives provides a powerful lesson in stereoselective pharmacology. By exploiting the chiral specificity of biological systems, researchers have developed a class of molecules that can selectively disrupt a pathogenic process—viral replication—while leaving the host's analogous metabolic pathways largely untouched. The success of β-L-deoxynucleosides against HBV has paved the way for the exploration of other L-nucleoside analogs against a range of viruses and even as potential anticancer agents[5]. Future research will likely focus on refining the selectivity of these compounds, overcoming potential viral resistance mechanisms, and developing novel drug delivery strategies to enhance their therapeutic efficacy. The "unnatural" L-sugar scaffold remains a highly validated and promising platform for the development of next-generation nucleic acid-based therapeutics.

References

  • Unknown author. (n.d.). Antiviral L-nucleosides specific for hepatitis B virus infection. PubMed.
  • Unknown author. (n.d.). Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. PMC - NIH.
  • Wikipedia. (n.d.). Deoxyribose. Wikipedia.
  • Benchchem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Benchchem.
  • Unknown author. (2000). Synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides as potential antiviral agents from D-sorbitol. PubMed.
  • Unknown author. (n.d.). 3 Main Enzymes of DNA Replications | Cell Biology.

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Exploratory

Spectroscopic Data for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol: An In-depth Technical Guide

Introduction (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known by its synonym 2-Deoxy-L-erythro-pentofuranose, is a monosaccharide of significant interest in various fields of chemical and biological research.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known by its synonym 2-Deoxy-L-erythro-pentofuranose, is a monosaccharide of significant interest in various fields of chemical and biological research.[1][2][3] Its structure, comprising a five-membered oxolane ring with multiple stereocenters and hydroxyl functional groups, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

It is important to note that while the focus of this guide is on the (4R,5S) or L-enantiomer, publicly available experimental spectroscopic data is predominantly for its enantiomer, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-erythro-pentofuranose). In an achiral environment, the spectroscopic properties of enantiomers are identical. Therefore, the data presented herein is representative of the D-enantiomer and is expected to be identical for the L-enantiomer.

This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but also insights into the experimental methodologies and the rationale behind the interpretation of the spectra.

Molecular Structure and Properties

  • Molecular Formula: C₅H₁₀O₄[1][4][5]

  • Molecular Weight: 134.13 g/mol [1][4][5]

  • CAS Number: 29780-54-9[1][2][3][6]

Caption: 2D structure of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei.[7][8] For a carbohydrate like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, both ¹H and ¹³C NMR are essential for complete structural assignment.[9][10][11]

¹H NMR Data

The ¹H NMR spectrum of this compound is complex due to the presence of multiple chiral centers and the potential for anomeric mixtures (α and β forms) in solution. The chemical shifts are influenced by the electronegativity of adjacent oxygen atoms and the stereochemical relationships between protons.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1~5.2 (α), ~4.6 (β)dd
H2a, H2b1.8 - 2.2m
H3~4.0m
H4~4.2m
H5a, H5b3.5 - 3.8m
OHVariablebr s

Note: These are predicted values based on typical ranges for similar carbohydrate structures. Actual values may vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Deoxy-β-D-erythro-pentofuranose

CarbonChemical Shift (ppm)
C195.1
C241.8
C372.1
C487.9
C563.2

Source: Adapted from Breitmaier, E., Jung, G., & Voelter, W. (1972). Chimia, 26, 136.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a small, polar organic molecule like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often the solvent of choice for carbohydrates due to their high polarity.[12]

    • Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O, for accurate chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for analyzing complex carbohydrate spectra.[10]

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. If using a protic solvent like D₂O, a solvent suppression pulse sequence may be necessary to attenuate the large residual solvent signal.[12]

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • 2D NMR (Optional but Recommended): To aid in the complete and unambiguous assignment of signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[13][14] HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range proton-carbon couplings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent Add_Standard Add Internal Standard Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Tune_Shim Tune Probe & Shim Magnet Transfer->Tune_Shim Acquire_1H Acquire ¹H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_13C->Acquire_2D Process Process Spectra (FT, Phasing) Acquire_2D->Process Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

Caption: A generalized workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16][17]

IR Data Interpretation

The IR spectrum of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is expected to be dominated by absorptions from the O-H and C-O functional groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration Type
3550 - 3200 (broad)O-HStretching (H-bonded)
3000 - 2850C-HStretching (sp³ hybridized)
1150 - 1050C-OStretching (ether and alcohol)

The broadness of the O-H stretching band is a characteristic feature of alcohols and is due to hydrogen bonding.[18][19][20][21] The C-O stretching region may show multiple peaks due to the different types of C-O bonds (primary alcohol, secondary alcohols, and the cyclic ether).

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[22] A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer, which offers high sensitivity and speed.[23][24]

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[25][26][27] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.[28][29][30]

MS Data Interpretation

Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
134Molecular ion (M⁺) - may be weak or absent[31]
116[M - H₂O]⁺
103[M - CH₂OH]⁺
73Fragment from ring cleavage
57Fragment from ring cleavage

The fragmentation of polyhydroxy compounds like this can be complex. The molecular ion peak may be of low abundance or absent due to the ease of fragmentation.[32][33] Common fragmentation pathways include the loss of water and the hydroxymethyl group.

Experimental Protocol: MS Data Acquisition

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Inject Inject Sample Ionize Electron Ionization (EI) Inject->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate

Caption: A simplified workflow for electron ionization mass spectrometry.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a molecular ion (M⁺), and often induces fragmentation.

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol provides a detailed picture of its molecular structure. NMR spectroscopy is invaluable for determining the connectivity and stereochemistry of the carbon and proton framework. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl groups. Mass spectrometry provides the molecular weight and insights into the fragmentation patterns of the molecule. Together, these techniques offer a powerful and complementary approach to the comprehensive characterization of this and other complex organic molecules.

References

  • HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry, 79(17), 7873-7883. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). [Link]

  • PubChem. 2-Deoxy-beta-D-erythro-pentofuranose. [Link]

  • PubChem. 2-Deoxy-L-Erythro-Pentofuranose. [Link]

  • Wiley Analytical Science. (2020, October 28). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • Reagentia. 2-Deoxy-L-erythro-pentofuranose (1 x 100 g). [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • AZoM. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • National Institutes of Health. (2018, December 21). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

  • CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

  • YouTube. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]

  • PubChem. Methyl-2-deoxy-beta-L-erythro-pentofuranose. [Link]

  • IOSR Journal. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • SLU Library. Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. [Link]

  • ACS Omega. (2018, December 21). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

  • MSU Chemistry. Principles of FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. [Link]

  • PubChem. 2-Deoxy-alpha-D-erythro-pentopyranose. [Link]

  • Wikipedia. Deoxyribose. [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • University of Arizona.
  • Wikipedia. Mass spectral interpretation. [Link]

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Foundational

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol CAS number and chemical properties

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a fascinating deoxy sugar, holds significant interest within the scientific community, par...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a fascinating deoxy sugar, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. As a stereoisomer of 2-deoxyribose, a fundamental component of deoxyribonucleic acid (DNA), its structural nuances offer a unique platform for the design of novel therapeutic agents and biological probes. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analytical characterization, alongside insights into its potential biological significance.

Chemical Identity and Properties

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned multiple CAS numbers to this specific stereoisomer, with the most commonly referenced being 29780-54-9 and 18546-37-7 .

Systematic IUPAC Name: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Common Synonyms: 2-Deoxy-L-erythro-pentofuranose, 2-Deoxy-L-ribose

Physicochemical Properties

A summary of the key physicochemical properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
AppearanceWhite powder (predicted)[Generic chemical data]
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in water[General knowledge of sugars]
pKaNot available

Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

The synthesis of 2-deoxy-L-erythro-pentose is efficiently achieved from the readily available starting material, L-arabinose. A key transformation in this synthetic route is the Barton-McCombie deoxygenation, a free-radical mediated reaction that selectively removes a hydroxyl group.[1]

Synthetic Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow L_Arabinose L-Arabinose Protection Protection of hydroxyl groups L_Arabinose->Protection e.g., Acetonide formation Thiocarbonylation Thiocarbonylation of C2-OH Protection->Thiocarbonylation e.g., Phenyl chlorothionocarbonate Deoxygenation Barton-McCombie Deoxygenation Thiocarbonylation->Deoxygenation Bu₃SnH, AIBN Deprotection Deprotection Deoxygenation->Deprotection Acidic hydrolysis Final_Product (4R,5S)-5-(hydroxymethyl) oxolane-2,4-diol Deprotection->Final_Product

Caption: Synthetic workflow for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Experimental Protocol: Barton-McCombie Deoxygenation of a Protected L-Arabinose Derivative

This protocol outlines the deoxygenation of the C2-hydroxyl group of a suitably protected L-arabinose derivative. Disclaimer: This is a representative protocol and may require optimization based on the specific protecting groups used.

Step 1: Formation of the Thiocarbonyl Derivative (Xanthate)

  • To a solution of the protected L-arabinose derivative (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (CS₂) (2 equivalents) dropwise and continue stirring at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deoxygenation

  • Dissolve the purified xanthate (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add tributyltin hydride (Bu₃SnH) (1.5 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove tin byproducts.

Step 3: Deprotection

  • The deprotected final product can be obtained by standard deprotection strategies, such as acidic hydrolysis for acetonide protecting groups.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound and for monitoring the progress of the synthesis.

Experimental Protocol: HPLC Analysis

  • Column: A polar stationary phase column suitable for carbohydrate analysis, such as an amino- or diol-bonded silica column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. For example, 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Column Temperature: 30-40 °C.

This method should allow for the separation of the starting material (L-arabinose), the final product, and any potential impurities.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. Both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the molecule.

Data Acquisition Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a ¹H NMR spectrum to observe the proton signals and their coupling patterns.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively. This will aid in the complete assignment of all signals.

The interpretation of the NMR spectra will reveal the characteristic signals for the furanose ring protons and carbons, as well as the hydroxymethyl group. The coupling constants observed in the ¹H NMR spectrum will be particularly informative for determining the relative stereochemistry of the substituents on the oxolane ring.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis.

Data Acquisition Protocol (LC-MS):

  • Couple the HPLC system described above to a mass spectrometer.

  • Use a soft ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.

  • Acquire full scan mass spectra to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern that can aid in structural confirmation.

Biological Significance and Potential Applications

The biological role of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is an area of active investigation. Much of our understanding is extrapolated from the extensive research on its D-enantiomer, 2-deoxy-D-glucose.

Glycolysis Inhibition Pathway

2-Deoxy-D-glucose is a well-known inhibitor of glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the inhibition of glycolysis. It is plausible that 2-deoxy-L-ribose could exert similar, though likely stereospecific, effects on cellular metabolism.

GlycolysisInhibition cluster_cell Cell Glucose Glucose GLUT Glucose Transporter Glucose->GLUT Deoxyribose (4R,5S)-5-(hydroxymethyl) oxolane-2,4-diol Deoxyribose->GLUT Glucose_in GLUT->Glucose_in Uptake Deoxyribose_in GLUT->Deoxyribose_in Uptake Hexokinase Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P DG6P 2-Deoxyribose-6-Phosphate Hexokinase->DG6P PGI Phosphoglucose Isomerase G6P->PGI DG6P->PGI Inhibition Glycolysis Further Glycolysis PGI->Glycolysis Glucose_in->Hexokinase Deoxyribose_in->Hexokinase

Caption: Potential mechanism of glycolysis inhibition.

Emerging Research Areas

Recent studies on 2-deoxy-D-ribose have revealed its involvement in other biological processes, which may also be relevant for its L-enantiomer:

  • Angiogenesis: 2-deoxy-D-ribose has been shown to promote the formation of new blood vessels.[5] Interestingly, preliminary reports suggest that the L-form, 2-deoxy-L-ribose, may have anti-angiogenic properties.[5] This opposing effect highlights the critical role of stereochemistry in biological activity and opens up exciting avenues for therapeutic development.

  • Oxidative Stress and Apoptosis: High concentrations of 2-deoxy-D-ribose have been found to induce oxidative stress and apoptosis in certain cell types by depleting reduced glutathione (GSH).[6][7] Investigating whether the L-enantiomer shares these properties could lead to new strategies for modulating cellular redox balance and survival.

Conclusion

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a molecule of considerable scientific interest. Its synthesis from L-arabinose is well-established, and a suite of analytical techniques is available for its comprehensive characterization. While its biological functions are still being fully elucidated, the contrasting activities of its D- and L-enantiomers in processes like angiogenesis underscore the importance of stereochemistry in drug design. Further research into the unique biological profile of this L-deoxy sugar promises to uncover novel therapeutic opportunities.

References

  • PubChem. (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Deoxy-L-erythro-pentofuranose. National Center for Biotechnology Information. [Link]

  • Kletsas, D., Barbieri, D., Stathakos, D., Botti, B., Bergamini, S., Tomasi, A., Monti, D., Malorni, W., & Franceschi, C. (1998). The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption. Biochemical and Biophysical Research Communications, 243(2), 416–425. [Link]

  • Lopes, J. F., & Gaspar, E. M. S. M. (2007). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1147(2), 184–191. [Link]

  • Kletsas, D., Barbieri, D., Stathakos, D., Botti, B., Bergamini, S., Tomasi, A., Monti, D., Malorni, W., & Franceschi, C. (1998). The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption. Biochemical and Biophysical Research Communications, 243(2), 416-425. [Link]

  • Jeong, L. S., Lim, B. B., & Kim, H. O. (2002). Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose. Carbohydrate Research, 337(5), 397–402. [Link]

  • Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. (2021). International Journal of Molecular Sciences, 22(21), 11528. [Link]

  • 2-DeOXY-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: Prevention by pyridoxal-5'-phosphate. (2007). Free Radical Biology and Medicine, 43(9), 1293-1304. [Link]

  • NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. [Link]

  • Levy, G. C., Craik, D. J., Chou, Y. C., & London, R. E. (1980). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. Nucleic Acids Research, 8(24), 6067–6083. [Link]

  • SIELC Technologies. (n.d.). Separation of L-Arabinose on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 2-Deoxyribose, D-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to... [Link]

  • SpringerLink. (1986). Enzymatic conversion of glucose to UDP-4-keto-6-deoxyglucose in Streptomyces spp. Applied Microbiology and Biotechnology, 24(5), 388–392. [Link]

  • Chemistry LibreTexts. (2022, September 13). II. Deoxygenation: The Barton-McCombie Reaction. [Link]

  • HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. (2010). International Journal of Molecular Sciences, 11(1), 233–244. [Link]

  • Wikipedia. (n.d.). Barton–McCombie deoxygenation. [Link]

  • YouTube. (2019, January 10). Barton McCombie Deoxygenation: A Comprehensive Guide. [Link]

  • ResearchGate. (n.d.). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0003224). [Link]

  • MDPI. (n.d.). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. [Link]

  • Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. (2022). Metabolites, 12(8), 758. [Link]

  • Google Patents. (n.d.).

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Exploratory

An In-depth Technical Guide to (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol: Synthesis, Characterization, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals Abstract (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a specific stereoisomer of 2-deoxy-L-erythro-pentofuranose, represents a unique scaffold within the vast...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a specific stereoisomer of 2-deoxy-L-erythro-pentofuranose, represents a unique scaffold within the vast landscape of carbohydrate chemistry. While its natural occurrence has been noted in Homo sapiens, detailed exploration of its biological significance remains an open frontier. This guide provides a comprehensive overview of the current knowledge, focusing on its chemical identity, established synthetic strategies for the related 2-deoxy-L-ribose which can be adapted for its preparation, and analytical methodologies for its characterization. By examining structurally similar and well-researched analogues, such as 2,5-anhydro-D-mannitol, we extrapolate potential biological activities and propose future research directions, positioning (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol as a molecule of interest for further investigation in drug discovery and chemical biology.

Introduction: Unveiling a Rare Deoxysugar

Carbohydrates and their derivatives are fundamental to a myriad of biological processes, serving not only as energy sources but also as critical components of nucleic acids, signaling molecules, and cellular structures. Within this broad class, deoxysugars—monosaccharides that have had a hydroxyl group replaced with a hydrogen atom—play pivotal roles. The most prominent example is 2-deoxy-D-ribose, the backbone of deoxyribonucleic acid (DNA). Its L-enantiomer and other stereoisomers, while less ubiquitous, are gaining increasing attention for their potential roles in synthetic biology and pharmacology.

This guide focuses on a specific, less-explored deoxysugar: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol . This molecule is systematically identified as a stereoisomer of 2-deoxy-L-erythro-pentofuranose[1]. The PubChem database lists this compound as a natural product found in humans, suggesting an endogenous role that is yet to be elucidated[2][3]. The scarcity of dedicated research on this particular isomer presents both a challenge and an opportunity. This document aims to consolidate the available chemical knowledge and provide a forward-looking perspective on its potential applications by drawing parallels with its better-understood chemical relatives.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a molecule is paramount for any scientific investigation. (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a pentose sugar derivative with a furanose (five-membered ring) structure.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol[1]
Synonyms 2-Deoxy-L-erythro-pentofuranose, 2-Deoxy-α-L-ribofuranose[1][2]
Molecular Formula C₅H₁₀O₄[1]
Molecular Weight 134.13 g/mol [1]
CAS Number 29780-54-9[1]

The stereochemistry, defined as (4R, 5S), is crucial for its three-dimensional structure and, consequently, its interaction with biological macromolecules. The hydroxyl group at the anomeric C2 position can exist in either an alpha or beta configuration, leading to an equilibrium mixture in solution.

Synthetic Pathways: A Roadmap to an Enantiomerically Pure Scaffold

Synthesis from L-Arabinose

A practical and efficient pathway to 2-deoxy-L-ribose, the parent sugar of the title compound, starts from the readily available and inexpensive L-arabinose[4]. The key transformation is a Barton-type free-radical deoxygenation.

Experimental Protocol: Synthesis of 2-Deoxy-L-erythro-pentose from L-Arabinose [4]

  • Protection of L-Arabinose: L-arabinose is first converted to its methyl glycoside and subsequently protected to yield a stable intermediate, such as methyl 3,5-O-isopropylidene-L-arabinofuranoside. This step directs the subsequent deoxygenation to the C2 position.

  • Formation of the Radical Precursor: The free hydroxyl group at C2 is reacted with phenyl chlorothionocarbonate in the presence of a base (e.g., DMAP) to form a phenoxythiocarbonyl ester. This derivative is the precursor for the radical deoxygenation.

  • Barton-McCombie Deoxygenation: The phenoxythiocarbonyl ester is treated with a radical initiator (e.g., AIBN) and a radical mediator, typically tributyltin hydride (Bu₃SnH), via slow addition. This efficiently removes the C2 hydroxyl group.

  • Deprotection: The protecting groups (e.g., isopropylidene and methyl glycoside) are removed under acidic conditions to yield the final product, 2-deoxy-L-erythro-pentose.

Causality: The choice of L-arabinose as a starting material is strategic due to its correct stereochemical configuration at C3 and C4, which is preserved throughout the synthesis. The Barton-McCombie reaction is a reliable method for the deoxygenation of secondary alcohols without affecting other functional groups.

Synthesis_from_Arabinose Arabinose L-Arabinose Protected Protected L-Arabinofuranoside Arabinose->Protected Protection (e.g., acetonide) Thionoester C2-Phenoxythiocarbonyl Ester Protected->Thionoester Phenyl chlorothionocarbonate DeoxyProtected Protected 2-Deoxy-L-ribose Thionoester->DeoxyProtected Bu₃SnH, AIBN FinalProduct (4R,5S)-5-(hydroxymethyl) oxolane-2,4-diol (2-Deoxy-L-ribose) DeoxyProtected->FinalProduct Acidic Hydrolysis

Caption: Synthetic workflow from L-arabinose.

Synthesis from 2-Deoxy-D-ribose

An alternative strategy involves the chemical inversion of the commercially available 2-deoxy-D-ribose. This multi-step process can achieve the synthesis of the L-enantiomer with a respectable overall yield[5].

Experimental Protocol: Enantiomeric Conversion of 2-Deoxy-D-ribose [5]

  • Selective Protection: 2-deoxy-D-ribose is treated to selectively protect the primary hydroxyl group at C5 and the hydroxyl at C3, leaving the C4 hydroxyl available for inversion.

  • Oxidation-Reduction or Nucleophilic Substitution: The stereocenter at C4 can be inverted through an oxidation-reduction sequence or via an SN2 reaction on a derivative with a good leaving group (e.g., a tosylate or mesylate).

  • Deprotection: Removal of the protecting groups yields 2-deoxy-L-ribose.

Causality: This approach leverages the accessibility of the D-enantiomer. The success of this route hinges on the efficiency and stereoselectivity of the inversion step at C4, which is the key transformation to convert the D-sugar into its L-counterpart.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized or isolated compound. A combination of spectroscopic and chromatographic methods is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Detailed 2D NMR experiments (COSY, HSQC, HMBC) would be required to unambiguously assign all proton and carbon signals and confirm the stereochemistry. While specific data for the title compound is scarce, extensive theoretical and experimental NMR studies on 2-deoxy-β-D-erythro-pentofuranose provide a strong basis for comparison[6][7].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₅H₁₀O₄). Fragmentation patterns can provide additional structural information.

Colorimetric and Chromatographic Assays
  • Dische's Diphenylamine Assay: This is a classic colorimetric method for the detection and quantification of 2-deoxypentoses. In the presence of acid, 2-deoxyribose forms ω-hydroxylevulinic aldehyde, which reacts with diphenylamine to produce a characteristic blue-colored complex with an absorbance maximum around 595 nm[8][9]. This assay is not specific to a particular stereoisomer but confirms the presence of the 2-deoxysugar backbone.

Protocol: Diphenylamine Assay for Quantification [9]

  • Reagent Preparation: Prepare the diphenylamine reagent by dissolving 1g of diphenylamine in 100 mL of glacial acetic acid and adding 2.5 mL of concentrated sulfuric acid. This reagent should be prepared fresh.

  • Sample Preparation: Prepare a standard curve using known concentrations of a 2-deoxysugar standard (e.g., 2-deoxy-D-ribose). Prepare the unknown sample at an appropriate dilution.

  • Reaction: To 1 mL of each standard and the unknown sample, add 2 mL of the diphenylamine reagent.

  • Incubation: Mix the solutions and incubate in a boiling water bath for 10 minutes.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 595 nm against a blank.

  • Quantification: Determine the concentration of the unknown sample by interpolating from the standard curve.

Diphenylamine_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Prepare Standards (Known Concentrations) Mix Mix 1mL Sample/Standard + 2mL Reagent Standards->Mix Unknown Prepare Unknown Sample Unknown->Mix Reagent Prepare Fresh Diphenylamine Reagent Reagent->Mix Boil Boil for 10 min Mix->Boil Cool Cool to Room Temp Boil->Cool Measure Read Absorbance at 595 nm Cool->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Unknown Concentration Plot->Calculate

Caption: Workflow for the Diphenylamine Assay.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more sensitive and specific quantification, especially from complex biological matrices, GC-MS methods can be developed. The sugar must first be derivatized to make it volatile. This technique has been successfully used to quantify products of 2-deoxyribose oxidation in DNA[10].

Potential Biological Significance: Insights from Analogues

The most compelling reason to investigate (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is its potential biological activity. While direct evidence is lacking, the functions of structurally related molecules offer tantalizing clues.

The Analogue: 2,5-Anhydro-D-mannitol

2,5-Anhydro-D-mannitol is a fructose analogue that has been studied for its effects on metabolism. It acts as an antimetabolite by inhibiting key enzymes in the liver.

  • Metabolic Regulation: 2,5-Anhydro-D-mannitol inhibits gluconeogenesis and glycogenolysis in the liver[6][11]. This leads to a decrease in available ATP, which in turn signals the initiation of feeding behavior in animal models.

  • Anti-aging Properties: Recent studies in yeast have identified 2,5-anhydro-D-mannitol as a novel anti-aging compound, capable of extending chronological lifespan[12]. It is proposed to function as a fructose analogue that enters the glycolytic pathway, potentially altering metabolic fluxes in a manner that promotes longevity.

The structural similarity between 2,5-anhydro-D-mannitol and our target molecule suggests that (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol could also function as a metabolic modulator. Its L-configuration might confer unique properties, such as resistance to degradation by certain enzymes or specific interactions with receptors or transporters.

Potential_Significance cluster_analogue_props Known Activities of Analogue cluster_target_potential Hypothesized Activities of Target Compound Target (4R,5S)-5-(hydroxymethyl) oxolane-2,4-diol Analogue 2,5-Anhydro-D-mannitol (Fructose Analogue) Target->Analogue  Structural Similarity   Modulator Metabolic Modulator? Target->Modulator Hypothesis Therapeutic Therapeutic Agent? (e.g., Antiviral, Anticancer) Target->Therapeutic Hypothesis Probe Chemical Probe for Sugar Pathways? Target->Probe Hypothesis Metabolism Inhibits Gluconeogenesis & Glycogenolysis Analogue->Metabolism Feeding Initiates Feeding Behavior Analogue->Feeding Aging Extends Yeast Lifespan Analogue->Aging

Caption: Hypothesized roles based on analogue activity.

Future Directions and Conclusion

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a molecule at the edge of current scientific exploration. Its confirmed, yet uncharacterized, presence in humans provides a strong impetus for further research. This guide has outlined the chemical foundation necessary to embark on such an investigation.

Key future research questions include:

  • Confirmation of Natural Occurrence: What is the distribution and concentration of this molecule in human tissues and fluids? Is its presence correlated with specific physiological or pathological states?

  • Biosynthetic Pathway: How is this L-deoxysugar synthesized endogenously? Identifying the enzymes involved could open new avenues in metabolic research.

  • Biological Activity Screening: Does it exhibit metabolic regulatory effects similar to 2,5-anhydro-D-mannitol? Does it possess antiviral, anticancer, or immunomodulatory properties, as has been observed for other L-nucleoside analogues?

  • Target Identification: If biologically active, what are its molecular targets? Identifying interacting proteins will be crucial to understanding its mechanism of action.

References

  • Dedon, P. C., et al. (2001). GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. Available at: [Link]

  • Kandimalla, R., et al. (2014). Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples. Journal of Visualized Experiments. Available at: [Link]

  • Springsteen, A. M., & Joyce, G. F. (2017). Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications. Available at: [Link]

  • Robins, M. J., et al. (1986). Nucleic acid related compounds. 53. Synthesis and biological evaluation of 2′-deoxy-β-threo-pentofuranosyl nucleosides. "Reversion to starting alcohol" in Barton-type reductions of thionocarbonates. ResearchGate. Available at: [Link]

  • Jung, M. E., & Xu, Y. (1999). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Chu, C. K., et al. (2002). Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose. Carbohydrate Research. Available at: [Link]

  • ChemBK. (n.d.). 2-deoxy-D-erythro-pentopyranose. ChemBK. Available at: [Link]

  • Qi, X., et al. (2006). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. ResearchGate. Available at: [Link]

  • JaypeeDigital. (n.d.). The Estimation of DNA by the Diphenylamine Reaction. JaypeeDigital. Available at: [Link]

  • Foloppe, N., & MacKerell, A. D. (2001). 2-Deoxy-beta-D-erythro-pentofuranose: Hydroxymethyl Group Conformation and Substituent Effects on Molecular Structure, Ring Geometry, and NMR Spin-Spin Coupling Constants From Quantum Chemical Calculations. PubMed. Available at: [Link]

  • Mahesha, H.B. (n.d.). DNA estimation by DPA method. Yuvaraja's College, Mysore. Available at: [Link]

  • PubChem. (n.d.). 2-Deoxy-alpha-D-erythro-pentopyranose. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl-2-deoxy-beta-L-erythro-pentofuranose. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. Available at: [Link]

  • Alfatah, M., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. National Institutes of Health. Available at: [Link]

  • Foloppe, N., & MacKerell, A. D. (2001). 2-Deoxy-beta-D-erythro-pentofuranose: Hydroxymethyl Group Conformation and Substituent Effects on Molecular Structure, Ring Geometry, and NMR Spin-Spin Coupling Constants From Quantum Chemical Calculations. PubMed. Available at: [Link]

  • Roslund, M. U., et al. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research. Available at: [Link]

  • Tordoff, M.G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Potential Enzymatic Pathways of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Foreword: Charting Unexplored Metabolic Territory In the vast landscape of carbohydrate metabolism, the spotlight has historically shone on D-sugars, the foundational components of life as we know it. The D-enantiomer of...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Metabolic Territory

In the vast landscape of carbohydrate metabolism, the spotlight has historically shone on D-sugars, the foundational components of life as we know it. The D-enantiomer of 2-deoxyribose, for instance, forms the very backbone of our genetic code. Its metabolic pathways are well-documented, involving a precise cascade of enzymatic activities. This guide, however, turns its attention to the road less traveled: the metabolic fate of its synthetic stereoisomer, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol , also known as 2-deoxy-L-ribose .

While direct literature on the biological processing of this L-sugar is sparse, this is not a declaration of its inertness. Rather, it presents a compelling scientific inquiry. Can the established enzymatic machinery for D-sugars exhibit promiscuity and process this L-enantiomer? What are the potential metabolic routes, and how can we, as researchers, systematically uncover them?

This technical guide is structured to be a research companion for scientists and drug development professionals. It eschews a rigid template to instead provide a logical and scientifically grounded framework for investigation. We will begin by postulating potential enzymatic pathways, drawing parallels from the well-understood metabolism of 2-deoxy-D-ribose. Crucially, we will then equip you with detailed, self-validating experimental protocols to test these hypotheses, enabling the robust elucidation of the metabolic fate of this intriguing molecule. Our approach is rooted in explaining the why behind each experimental choice, empowering you to not just follow steps, but to understand and adapt them.

Section 1: Postulated Enzymatic Pathways: A Working Hypothesis

The metabolic journey of a sugar typically begins with phosphorylation, a key step that "traps" the molecule within the cell and primes it for further enzymatic conversion. From there, a series of isomerizations, cleavages, or anabolic reactions can occur. We hypothesize that 2-deoxy-L-ribose, if metabolized, would likely enter cellular pathways through one or more of the following enzymatic gates, analogous to its D-counterpart.

The Gateway: Phosphorylation

The initial and most critical step is the addition of a phosphate group. This reaction is catalyzed by kinases. For 2-deoxy-D-ribose, two primary enzymes are responsible: deoxyribokinase (DeoK) and deoxyribonucleoside kinases[1][2]. Ribokinase (RK) has also been shown to have some activity towards deoxyribose[3]. Therefore, the first investigative question is whether these kinases can recognize and phosphorylate 2-deoxy-L-ribose.

  • Hypothesis 1a: Direct Phosphorylation by Deoxyribokinase. A dedicated deoxyribokinase, if sufficiently promiscuous, could directly convert 2-deoxy-L-ribose to 2-deoxy-L-ribose-5-phosphate.

  • Hypothesis 1b: Phosphorylation via a Nucleoside Intermediate. Alternatively, the cell might first incorporate the L-sugar into a nucleoside, which is then phosphorylated by a deoxyribonucleoside kinase.

The following diagram illustrates these initial potential phosphorylation steps.

G cluster_0 Hypothesized Phosphorylation Pathways A (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-L-ribose) B 2-Deoxy-L-ribose-5-phosphate A->B  Deoxyribokinase (DeoK)?  Ribokinase (RK)?  ATP -> ADP C 2-Deoxy-L-ribonucleoside A->C  Nucleoside Phosphorylase?  (Transglycosylation) D 2-Deoxy-L-ribonucleoside 5'-monophosphate C->D  Deoxyribonucleoside  Kinase (dNK)?  ATP -> ADP

Caption: Potential initial phosphorylation routes for 2-deoxy-L-ribose.

Isomerization and Entry into Central Metabolism

Once phosphorylated to its 5-phosphate form, the sugar phosphate may undergo further transformations. In the catabolism of 2-deoxy-D-ribose, phosphopentomutase (also known as phosphodeoxyribomutase, DeoB) plays a crucial role in converting the 5-phosphate to the 1-phosphate form[4][5]. This is a key step connecting the sugar to nucleoside metabolism.

  • Hypothesis 2a: Interconversion by Phosphopentomutase. A phosphopentomutase could catalyze the reversible isomerization of 2-deoxy-L-ribose-5-phosphate to 2-deoxy-L-ribose-1-phosphate. The human phosphopentomutase (PGM2) is known to act on deoxyribose-1-phosphate and deoxyribose-5-phosphate[6].

  • Hypothesis 2b: Aldol Cleavage. The enzyme deoxyribose-phosphate aldolase (DERA, DeoC) cleaves 2-deoxy-D-ribose 5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetaldehyde, directly linking it to glycolysis and the Krebs cycle[7][8]. DERA is known to be stereospecific, giving an (S)-configuration at the reactive carbon[7][8]. Investigating its activity on the L-enantiomer is a critical test of its substrate tolerance.

The diagram below outlines the two divergent potential fates of the phosphorylated L-sugar.

G cluster_1 Post-Phosphorylation Metabolic Crossroads B 2-Deoxy-L-ribose-5-phosphate E 2-Deoxy-L-ribose-1-phosphate B->E  Phosphopentomutase  (DeoB)? F Glyceraldehyde-3-Phosphate (to Glycolysis) B->F  Deoxyribose-phosphate  Aldolase (DERA)? H L-Nucleoside Synthesis E->H  Purine Nucleoside  Phosphorylase (PNP)? G Acetaldehyde F->G  (Reversible)

Caption: Hypothesized pathways for 2-deoxy-L-ribose-5-phosphate.

Anabolic Fate: Incorporation into Nucleosides

The formation of 2-deoxy-L-ribose-1-phosphate would be a pivotal step towards its potential use in anabolic pathways, specifically the synthesis of L-nucleosides. Purine nucleoside phosphorylases (PNPs) and other transglycosylases catalyze the reversible reaction between a purine or pyrimidine base and ribose-1-phosphate (or deoxyribose-1-phosphate) to form a nucleoside[9][10].

  • Hypothesis 3: L-Nucleoside Synthesis. 2-deoxy-L-ribose-1-phosphate could serve as a substrate for a nucleoside phosphorylase or a nucleoside deoxyribosyltransferase, leading to the formation of novel L-deoxyribonucleosides[11][12]. This has significant implications for the development of antiviral and anticancer therapeutics, where L-nucleoside analogs are an important class of drugs.

Section 2: Experimental Validation: A Practical Guide

The following protocols are designed as self-validating systems to rigorously test the hypotheses outlined above. Each protocol includes the scientific rationale, step-by-step methodology, and criteria for data interpretation.

Protocol 1: Assessing Kinase Activity

Objective: To determine if 2-deoxy-L-ribose can be phosphorylated by commercially available kinases known to act on D-deoxyribose.

Scientific Rationale: This experiment directly tests Hypothesis 1a. We will use a coupled enzyme assay where the production of ADP from the kinase reaction is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH disappearance, monitored spectrophotometrically at 340 nm, is directly proportional to the kinase activity.

Materials:

  • (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (2-deoxy-L-ribose)

  • Recombinant human deoxyribokinase (DeoK) and/or ribokinase (RK)

  • Positive Control: 2-deoxy-D-ribose

  • ATP, Phosphoenolpyruvate (PEP), NADH, MgCl2

  • Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) coupling enzymes

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm

Methodology:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Reaction Buffer, ATP, PEP, NADH, PK, and LDH.

  • Background Measurement: Equilibrate the mixture to the desired temperature (e.g., 37°C) and measure the background rate of NADH oxidation for 2-3 minutes. This accounts for any contaminating ATPase activity.

  • Initiate Reaction: Add the test substrate (2-deoxy-L-ribose) or the positive control (2-deoxy-D-ribose) to the cuvette and mix.

  • Enzyme Addition: Start the reaction by adding the kinase (DeoK or RK).

  • Kinetic Monitoring: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes).

  • Negative Controls: Perform reactions without the kinase and without the sugar substrate to ensure the observed activity is substrate and enzyme-dependent.

Data Analysis & Interpretation:

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

  • Positive Result: A significantly higher rate of NADH oxidation in the presence of 2-deoxy-L-ribose compared to the negative controls indicates that the kinase can phosphorylate the L-enantiomer.

  • Quantitative Comparison: Compare the specific activity (µmol/min/mg) for 2-deoxy-L-ribose with that of 2-deoxy-D-ribose to determine the relative efficiency. This can be further elaborated by performing substrate titration experiments to determine kinetic parameters (Km and Vmax).

Parameter Description Interpretation
Specific Activity Rate of product formation per mg of enzyme.A non-zero value for the L-sugar indicates enzymatic activity.
Km (Michaelis Constant) Substrate concentration at half-maximal velocity.Indicates the affinity of the enzyme for the substrate. A higher Km suggests lower affinity.
Vmax (Maximum Velocity) The maximum rate of the reaction.Reflects the catalytic efficiency of the enzyme.
Protocol 2: Detecting Phosphopentomutase and Aldolase Activity

Objective: To test Hypotheses 2a and 2b by determining if 2-deoxy-L-ribose-5-phosphate (if successfully synthesized or acquired) can be acted upon by phosphopentomutase (DeoB) or deoxyribose-phosphate aldolase (DERA).

Scientific Rationale: This requires a two-pronged approach. For DeoB, we can monitor the interconversion of the 5-phosphate and 1-phosphate forms using High-Performance Liquid Chromatography (HPLC). For DERA, we can use a coupled assay to detect the production of glyceraldehyde-3-phosphate (G3P).

Part A: Phosphopentomutase (DeoB) Assay via HPLC

Methodology:

  • Incubate 2-deoxy-L-ribose-5-phosphate with recombinant phosphopentomutase in an appropriate buffer.

  • Take time-point samples (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction (e.g., with acid or heat).

  • Analyze the samples by anion-exchange HPLC to separate and quantify the substrate (5-phosphate) and the potential product (1-phosphate).

  • Interpretation: The appearance of a new peak corresponding to the retention time of a 2-deoxy-L-ribose-1-phosphate standard and a concomitant decrease in the substrate peak would confirm DeoB activity.

Part B: Deoxyribose-Phosphate Aldolase (DERA) Coupled Assay

Methodology:

  • This assay couples the production of G3P to its oxidation by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which reduces NAD⁺ to NADH. The increase in NADH is monitored at 340 nm.

  • Prepare a reaction mixture containing buffer, NAD⁺, arsenate (to make the GAPDH reaction irreversible), and GAPDH.

  • Add the substrate, 2-deoxy-L-ribose-5-phosphate.

  • Initiate the reaction with recombinant DERA enzyme.

  • Monitor the increase in absorbance at 340 nm.

  • Interpretation: An enzyme- and substrate-dependent increase in absorbance at 340 nm indicates that DERA can cleave 2-deoxy-L-ribose-5-phosphate, producing G3P.

The following workflow diagram illustrates the experimental logic for dissecting these post-phosphorylation pathways.

G cluster_2 Experimental Workflow for Pathway Elucidation Start Start with 2-Deoxy-L-ribose Step1 Protocol 1: Kinase Assay Start->Step1 Result1 Phosphorylation? Step1->Result1 No1 No significant phosphorylation. Pathway terminates or requires other enzymes. Result1->No1 No Yes1 Yes. Product: 2-Deoxy-L-ribose-5-P Result1->Yes1 Yes Step2 Protocol 2: Incubate with DeoB & DERA Yes1->Step2 Result2a DeoB Activity? (HPLC Assay) Step2->Result2a Result2b DERA Activity? (Coupled Assay) Step2->Result2b Yes2a Yes. Product: 2-Deoxy-L-ribose-1-P Proceed to Protocol 3 Result2a->Yes2a Yes Yes2b Yes. Products: G3P + Acetaldehyde (Entry to Central Metabolism) Result2b->Yes2b Yes Step3 Protocol 3: PNP/Transglycosylase Assay Yes2a->Step3

Caption: A decision-tree workflow for investigating the metabolic fate of 2-deoxy-L-ribose.

Protocol 3: Assessing Nucleoside Synthesis

Objective: To determine if 2-deoxy-L-ribose-1-phosphate can be used by nucleoside phosphorylases (PNP) or deoxyribosyltransferases to synthesize L-nucleosides (Hypothesis 3).

Scientific Rationale: This experiment monitors the formation of a new nucleoside product when 2-deoxy-L-ribose-1-phosphate is incubated with a purine or pyrimidine base and the appropriate enzyme. The reaction will be analyzed by Reverse-Phase HPLC (RP-HPLC), which is ideal for separating nucleobases and their corresponding nucleosides.

Methodology:

  • Reaction Setup: Incubate 2-deoxy-L-ribose-1-phosphate with a specific nucleobase (e.g., adenine, guanine) and a recombinant nucleoside phosphorylase or deoxyribosyltransferase in a suitable buffer.

  • Time Course: Remove and quench aliquots at various time points.

  • RP-HPLC Analysis: Analyze the samples using an RP-HPLC method capable of resolving the nucleobase, the potential L-deoxyribonucleoside product, and any control nucleosides. A UV detector set to the absorbance maximum of the nucleobase (e.g., ~260 nm) should be used.

  • Product Identification: The formation of a new peak with a different retention time from the nucleobase substrate is indicative of a reaction. This peak should be confirmed by co-elution with a synthesized standard of the expected L-nucleoside and further characterized by mass spectrometry (LC-MS).

  • Interpretation: The successful, enzyme-dependent formation of an L-deoxyribonucleoside confirms this anabolic pathway. Kinetic analysis can be performed to assess the efficiency of the enzyme with the L-sugar phosphate compared to its natural D-substrate.

Section 3: Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the potential metabolic pathways of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. The proposed enzymatic steps—phosphorylation, isomerization, aldol cleavage, and nucleoside synthesis—represent the most plausible routes based on our extensive knowledge of D-sugar metabolism. By employing the detailed, self-validating protocols herein, researchers can systematically test these hypotheses.

The discovery of a viable metabolic pathway for 2-deoxy-L-ribose would have profound implications. In drug development, understanding how L-sugars are processed is critical for the rational design of L-nucleoside analogs that can act as effective antiviral or anticancer agents. In biotechnology, enzymes capable of acting on L-sugars are valuable tools for the stereospecific synthesis of high-value chiral compounds. The exploration of this metabolic frontier is a testament to the enduring complexity and adaptability of biological systems.

References

  • Wikipedia. (n.d.). Deoxyribose-phosphate aldolase. Retrieved from [Link]

  • Eriksson, S., Munch-Petersen, B., Johansson, K., & Eklund, H. (n.d.). Structure and Function of Cellular Deoxyribonucleoside Kinases. PubMed. Retrieved from [Link]

  • ribogrow. (2024). How 2-deoxy-D-ribose is formed and works at the cellular level. Retrieved from [Link]

  • Eriksson, S., Munch-Petersen, B., Johansson, K., & Eklund, H. (n.d.). Structure and function of cellular deoxyribonucleoside kinases. PMC - NIH. Retrieved from [Link]

  • M-CSA. (n.d.). Deoxyribose-phosphate aldolase. Retrieved from [Link]

  • Wikiwand. (n.d.). Deoxyribose-phosphate aldolase. Retrieved from [Link]

  • Wikipedia. (n.d.). Deoxyribose. Retrieved from [Link]

  • Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]

  • Quora. (2017). What is the importance of a salvage pathway for purine synthesis? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biomedical Potential of 2-Deoxy-D-Ribose. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine metabolism. Retrieved from [Link]

  • Slideshare. (n.d.). De novo and salvage pathway of nucleotides synthesis.pptx. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Salvage Pathways of Purine Nucleotide Biosynthesis. Retrieved from [Link]

  • ResearchGate. (2012). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphopentomutase. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Deoxy-d-ribose and deoxynucleoside catabolism by S. enterica and E. coli. Retrieved from [Link]

  • PMC - NIH. (n.d.). Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Retrieved from [Link]

  • PubChem. (n.d.). Phosphopentomutase (human) | Protein Target. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. Retrieved from [Link]

  • PMC. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribokinase. Retrieved from [Link]

  • J-Stage. (n.d.). Enzymatic Synthesis of 2?-Deoxyguanosine with Nucleoside Deoxyribosyltransferase-II. Retrieved from [Link]

  • PubMed. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Retrieved from [Link]

  • Fiveable. (n.d.). 2-deoxyribose Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Deoxyribose-5-phosphate Aldolase, a Remarkably Tolerant Aldolase towards Nucleophile Substrates | Request PDF. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-Deoxy-D-ribose (HMDB0245099). Retrieved from [Link]

  • UniProt. (2007). PGM2 - Phosphopentomutase - Homo sapiens (Human) | UniProtKB. Retrieved from [Link]

  • PubMed Central. (n.d.). Biophysical Characterization of a Novel Phosphopentomutase from the Hyperthermophilic Archaeon Thermococcus kodakarensis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Phosphodeoxyribosyltransferases, Designed Enzymes for Deoxyribonucleotides Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). In vitro selection of kinase and ligase deoxyribozymes. Retrieved from [Link]

  • (n.d.). Biology, mechanism, and structure of enzymes in the α-D-phosphohexomutase superfamily.
  • PubChem. (n.d.). (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | C15H21N5O5 | CID 5529. Retrieved from [Link]

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Exploratory

solubility of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in aqueous and organic solvents

An In-depth Technical Guide to the Aqueous and Organic Solubility of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aqueous and Organic Solubility of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a polar, poly-hydroxylated compound. In the absence of extensive empirical solubility data in peer-reviewed literature, this document synthesizes information on the compound's physicochemical properties to forecast its behavior in various aqueous and organic solvents. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, adhering to standards set forth by the United States Pharmacopeia (USP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the solubility of this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a solution to be absorbed and reach its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Conversely, understanding a compound's solubility in organic solvents is crucial for purification, crystallization, and formulation processes.

The subject of this guide, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, is a carbohydrate derivative with multiple hydroxyl groups. Its structure suggests a high degree of polarity, which dictates its interactions with different solvents. This guide will first explore the theoretical underpinnings of its solubility based on its molecular characteristics and then provide a robust experimental framework for its quantitative assessment.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. For (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the following properties, available from public databases like PubChem, are particularly informative:

PropertyValueImplication for Solubility
Molecular Weight 134.13 g/mol [1]Low molecular weight generally favors solubility.
XLogP3-AA -1.0 to -1.8[1][2]The negative logP value indicates high hydrophilicity and predicts poor lipid solubility but high aqueous solubility.
Hydrogen Bond Donors 3[2]The presence of multiple hydroxyl groups allows for extensive hydrogen bonding with polar protic solvents like water.
Hydrogen Bond Acceptors 4[2]The oxygen atoms in the hydroxyl groups and the oxolane ring can accept hydrogen bonds, further enhancing interaction with protic solvents.
Polar Surface Area 69.9 Ų[1]A large polar surface area is indicative of a polar molecule with a propensity for polar interactions.

Based on these properties, the principle of "like dissolves like" predicts that (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol will exhibit high solubility in polar solvents and poor solubility in non-polar solvents[3][4].

  • Aqueous Solvents: High solubility is expected in water, especially considering the multiple hydroxyl groups that can readily form hydrogen bonds with water molecules. The solubility in aqueous buffers is likely to be pH-independent due to the absence of readily ionizable functional groups.

  • Polar Aprotic Solvents: Good solubility is anticipated in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

  • Polar Protic Solvents: High solubility is also predicted in polar protic solvents such as methanol, ethanol, and isopropanol, which can both donate and accept hydrogen bonds.

  • Non-Polar Solvents: Very low solubility is expected in non-polar solvents like hexane, toluene, and diethyl ether, as these solvents cannot effectively solvate the highly polar solute[3][5].

Experimental Determination of Solubility: A Validated Approach

To quantitatively determine the solubility of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a systematic and validated experimental approach is essential. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility, as outlined in the United States Pharmacopeia (USP) general chapter <1236>.[6][7]

Materials and Equipment
  • (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (solid)

  • Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another validated analytical technique.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_seal Seal vials prep_solvent->prep_seal equilibration Agitate at constant temperature (e.g., 24-72h) prep_seal->equilibration separation_centrifuge Centrifuge to pellet undissolved solid equilibration->separation_centrifuge separation_filter Filter supernatant separation_centrifuge->separation_filter analysis_dilute Dilute sample separation_filter->analysis_dilute analysis_hplc Analyze by HPLC analysis_dilute->analysis_hplc analysis_quantify Quantify against standard curve analysis_hplc->analysis_quantify

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Samples:

    • Add an excess amount of solid (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately dispense a known volume of each selected solvent into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take time points to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a standard curve of the compound in each solvent.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted samples using a validated HPLC method or another suitable analytical technique.

    • Calculate the concentration of the saturated solution based on the standard curve and the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Classification (USP)[8]
Purified Water25[Experimental Value][e.g., Freely Soluble]
PBS (pH 7.4)37[Experimental Value][e.g., Freely Soluble]
0.1 N HCl37[Experimental Value][e.g., Soluble]
Methanol25[Experimental Value][e.g., Sparingly Soluble]
Ethanol25[Experimental Value][e.g., Slightly Soluble]
DMSO25[Experimental Value][e.g., Very Slightly Soluble]
Hexane25[Experimental Value][e.g., Practically Insoluble]

The interpretation of this data will either confirm or refine the predicted solubility profile. For instance, a high solubility in water and polar protic solvents would validate the predictions based on the compound's physicochemical properties.

Conclusion

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol.
  • uspbpep.com. (n.d.). usp31nf26s1_c1171, General Chapters: <1171> PHASE-SOLUBILITY ANALYSIS.
  • Pearson. (n.d.). Design an experiment to test the solubility of a polar solute in a non-polar solvent.
  • Chemistry LibreTexts. (2021, March 13). 1.8: Experiment 6 - Polarity and Solubility.
  • ChemicalBook. (2023, December 15). 2-C-Methyl-D-ribono-1,4-lactone: properties, applications and safety.
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • Scribd. (n.d.). Solubility Verification Methods | PDF.
  • YouTube. (2023, March 2). Description and Solubility Tests as per USP EP.
  • Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.
  • PubChem. (n.d.). (4S)-2-(hydroxymethyl)oxolane-2,4-diol.

Sources

Protocols & Analytical Methods

Method

enzymatic synthesis methods for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

An In-Depth Guide to the Enzymatic Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol for Researchers and Drug Development Professionals Introduction: The Case for Biocatalysis in Deoxysugar Synthesis (4R,5S)-5-(hydr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Enzymatic Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol for Researchers and Drug Development Professionals

Introduction: The Case for Biocatalysis in Deoxysugar Synthesis

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-Deoxy-L-erythro-pentofuranose, is a deoxysugar of significant interest in medicinal chemistry and drug development.[1][2] Deoxysugars are fundamental components of numerous bioactive compounds, including antiviral and anticancer nucleoside analogues. Traditional chemical synthesis of these molecules often involves complex multi-step procedures with protection/deprotection sequences, which can lead to low overall yields and the formation of challenging stereoisomeric mixtures.[3]

Enzymatic synthesis offers a powerful alternative, leveraging the inherent stereoselectivity and efficiency of biocatalysts to perform specific chemical transformations under mild, environmentally friendly conditions.[4] This guide provides detailed application notes and protocols for the enzymatic synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, focusing on the application of 2-Deoxy-D-ribose-5-phosphate aldolase (DERA), a versatile and powerful enzyme for carbon-carbon bond formation.[5][6][7]

The Key Biocatalyst: 2-Deoxy-D-ribose-5-phosphate Aldolase (DERA)

DERA (EC 4.1.2.4) is the central enzyme for this synthetic application. It is a Class I aldolase that naturally catalyzes the reversible aldol reaction between D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde to produce 2-deoxy-D-ribose-5-phosphate (DR5P).[5][7][8]

Mechanism and Versatility

Unlike most aldolases that use a ketone as the nucleophilic donor, DERA uniquely uses an aldehyde (acetaldehyde).[5][8] The reaction proceeds through the formation of a Schiff base intermediate with a critical lysine residue (Lys167 in E. coli DERA) in the enzyme's active site.[9] This mechanism is the foundation of its stereochemical control.

The true power of DERA lies in its broad substrate promiscuity. It can accept a wide variety of aldehydes as the electrophilic acceptor, enabling the synthesis of diverse polyol structures.[6][7] Critically for our target molecule, by providing the L-enantiomer of the acceptor substrate, L-glyceraldehyde, the enzyme can direct the synthesis towards the corresponding L-deoxysugar.[10]

DERA_Mechanism

Key Challenges: Aldehyde Sensitivity

A primary operational challenge when using DERA is its sensitivity to high concentrations of aldehyde substrates, particularly acetaldehyde. This can lead to enzyme inactivation and limit reaction yields.[4][5][10] Consequently, successful protocols must incorporate strategies to manage aldehyde concentrations, such as fed-batch addition or in situ generation.

Application Protocol 1: Synthesis Using Isolated DERA Enzyme

This protocol describes the synthesis using a purified, commercially available, or recombinantly expressed DERA enzyme. This approach offers a clean reaction system, simplifying downstream purification.

Rationale

The direct condensation of acetaldehyde (the donor) with L-glyceraldehyde (the acceptor) provides the most straightforward route to the target molecule. The stereochemistry of the final product is controlled by the enzyme's active site architecture and the chirality of the L-glyceraldehyde starting material. A fed-batch strategy for acetaldehyde is employed to maintain a low, steady concentration, mitigating enzyme inactivation.

Protocol1_Workflow

Step-by-Step Methodology
  • Enzyme Preparation:

    • If using a commercial enzyme, prepare a stock solution (e.g., 10 mg/mL) in cold 50 mM Tris-HCl buffer, pH 7.5.

    • If expressing recombinantly (e.g., from E. coli), purify the enzyme using standard methods (e.g., Ni-NTA chromatography for His-tagged proteins). Ensure the final preparation is desalted into an appropriate storage buffer.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare the main reaction mixture containing:

      • 100 mM Tris-HCl buffer, pH 7.5.

      • 50 mM L-glyceraldehyde.

      • 1-5 mg/mL DERA enzyme.

    • Bring the reaction mixture to the optimal temperature (typically 30-37°C).

  • Substrate Feeding:

    • Prepare a 2 M solution of acetaldehyde in the reaction buffer.

    • Using a syringe pump, add the acetaldehyde solution to the reaction vessel at a slow, constant rate (e.g., over 8-12 hours) to achieve a final molar excess of 2-3 equivalents relative to L-glyceraldehyde. This slow addition is critical to prevent enzyme deactivation.[5]

  • Reaction Monitoring:

    • Periodically take aliquots from the reaction mixture.

    • Quench the enzymatic reaction in the aliquot immediately (e.g., by adding an equal volume of acetonitrile or 0.1 M HCl).

    • Analyze the consumption of L-glyceraldehyde and the formation of the product using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino or HILIC column) and detector (e.g., Refractive Index or ELSD).

  • Reaction Termination and Work-up:

    • Once the reaction has reached completion (typically >90% conversion of L-glyceraldehyde), terminate the reaction by adding an organic solvent like cold acetone or ethanol to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

    • Remove the solvent from the supernatant under reduced pressure.

  • Purification:

    • The crude product can be purified from any remaining starting materials and byproducts using silica gel column chromatography or preparative HPLC.

ParameterRecommended RangeRationale
Enzyme DERA (wild-type or engineered)Catalyzes the stereospecific aldol addition.[7]
pH 7.0 - 8.0Optimal for DERA activity and stability.
Temperature 25 - 40°CBalances reaction rate and enzyme stability.
L-Glyceraldehyde 20 - 100 mMAcceptor substrate; higher concentrations can be limited by solubility.
Acetaldehyde 2-3 molar equivalentsDonor substrate; fed slowly to avoid enzyme inhibition.[10]
Reaction Time 12 - 48 hoursDependent on enzyme load and substrate concentrations.

Application Protocol 2: Whole-Cell Biocatalysis

This protocol utilizes engineered microorganisms (typically E. coli) that overexpress DERA. This strategy avoids costly and time-consuming enzyme purification and can be more robust for large-scale production.[11]

Rationale

Whole-cell systems provide a "self-contained" biocatalyst where the enzyme is protected within the cellular environment.[10] This can enhance stability and allows for simpler process design. The cells can be used as resting cells (non-growing but metabolically active) for the biotransformation, which minimizes side reactions and simplifies downstream processing.

Step-by-Step Methodology
  • Strain and Culture Preparation:

    • Use an E. coli strain (e.g., BL21(DE3)) transformed with a plasmid containing the DERA gene under an inducible promoter (e.g., T7).

    • Grow the cells in a suitable medium (e.g., LB or a defined minimal medium) with the appropriate antibiotic at 37°C with shaking.

    • When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce DERA expression by adding an inducer (e.g., 0.1-1 mM IPTG).

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours to ensure proper protein folding.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet once with a buffer (e.g., 100 mM phosphate buffer, pH 7.0) to remove residual medium components.

    • The resulting cell paste can be used immediately or stored frozen.

  • Whole-Cell Biotransformation:

    • Resuspend the washed cells in a reaction buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

    • Add the substrates (L-glyceraldehyde and acetaldehyde) to the cell suspension. Due to the protective cellular environment, a slightly higher initial concentration of acetaldehyde may be tolerated compared to the isolated enzyme system, but a fed-batch approach is still recommended for optimal results.[10]

    • Incubate the reaction mixture at the desired temperature (e.g., 30°C) with gentle agitation to keep the cells in suspension.

  • Monitoring and Work-up:

    • Monitor the reaction as described in Protocol 1.

    • Once complete, separate the cells from the reaction supernatant by centrifugation. The product will be in the supernatant.

    • The supernatant can then be processed for purification as described previously.

Product Characterization

Confirming the identity and stereochemistry of the final product is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact molecular weight and elemental composition.

  • Chiral HPLC: Analysis on a chiral stationary phase can be used to determine the enantiomeric excess (e.e.) of the product, confirming the stereochemical fidelity of the enzymatic reaction.

References

  • Jennewein, S., et al. (2006). Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase. PubMed. [Link]

  • Valino, A. L., et al. (2012). Selection of a new whole cell biocatalyst for the synthesis of 2-deoxyribose 5-phosphate. PubMed. [Link]

  • Valino, A. L., et al. (2012). Selection of a new whole cell biocatalyst for the synthesis of 2-deoxyribose 5-phosphate. SpringerLink. [Link]

  • Sukumaran, J., & Hanefeld, U. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. PMC. [Link]

  • Niiranen, L., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. ResearchGate. [Link]

  • Niiranen, L., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. SpringerLink. [Link]

  • Wang, Z., et al. (2022). Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosphate aldolase. ResearchGate. [Link]

  • Wikipedia. Deoxyribose-phosphate aldolase. Wikipedia. [Link]

  • Haridas, S., et al. (2018). The in vivo 2-deoxy-d-ribose-5-phosphate reaction catalyzed by DERA. ResearchGate. [Link]

  • Mikhailopulo, I. A., et al. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. PubMed. [Link]

  • Sukumaran, J., & Hanefeld, U. (2018). 2-Deoxy-D-ribose-5-phosphate aldolase (DERA): applications and modifications. PubMed. [Link]

  • Honda, Y., et al. (2015). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. ResearchGate. [Link]

  • Mikhailopulo, I. A., et al. (2012). Enzymatic Synthesis of 2′-Deoxy-β-D-ribonucleosides of 8-Azapurines and 8-Aza-7-deazapurines. ResearchGate. [Link]

  • Montgomery, C., et al. (2023). Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. White Rose Research Online. [Link]

  • Montgomery, C., et al. (2023). Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. PMC. [Link]

  • Du, Y., et al. (2020). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications. [Link]

  • Chen, G., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. PubMed. [Link]

  • PubChem. GlyTouCan:G74107ZE. PubChem. [Link]

  • Gonzalez, C. C., & Sud, A. (2012). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. ResearchGate. [Link]

  • Griesgraber, G., et al. (1996). Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. UCLA Chemistry and Biochemistry. [Link]

  • Wong, J. Y., et al. (2023). Biocatalytic synthesis of 2'-deoxynucleotide 5'-triphosphates from bacterial genomic DNA: Proof of principle. Apollo - University of Cambridge. [Link]

  • Wong, J. Y., et al. (2023). Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle. PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: (4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol as a Premier Chiral Building Block in Complex Synthesis

Abstract: The precise construction of stereochemically complex molecules is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, or synthons, that offer a dense array of stereocenters in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise construction of stereochemically complex molecules is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, or synthons, that offer a dense array of stereocenters in a stable, manipulable scaffold are of paramount importance. This document provides an in-depth guide to the strategic application of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a valuable furanose derivative, in advanced organic synthesis. We will explore its strategic utility, detailing field-proven protocols for its incorporation into high-value molecules such as nucleoside analogues and C-glycosides, thereby providing researchers and drug development professionals with a practical framework for leveraging its synthetic potential.

Foundational Concepts: The Strategic Value of (4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, systematically known as 2-Deoxy-L-erythro-pentofuranose, is a deoxysugar that presents a unique constellation of chiral centers and functional groups.[1] Its furanose (oxolane) ring provides a conformationally constrained backbone, making it an exceptional template for transferring stereochemical information into a target molecule. Its true power is unlocked through the differential manipulation of its three hydroxyl groups and the anomeric center, which can be selectively protected and activated to engage in a wide array of stereocontrolled transformations.

The primary applications of this synthon are rooted in its structural analogy to the deoxyribose sugar found in DNA. This makes it an indispensable starting material for the synthesis of modified nucleosides, which are a critical class of antiviral and anticancer agents.[2][3] Furthermore, its activated anomeric position allows for the formation of carbon-carbon bonds, leading to the synthesis of C-glycosides—hydrolytically stable mimics of natural carbohydrates with significant therapeutic potential.[4]

Table 1: Physicochemical and Structural Identifiers

IdentifierValue
IUPAC Name (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
Common Synonyms 2-Deoxy-L-erythro-pentofuranose; 2-Deoxy-L-ribose
CAS Number 29780-54-9[1]
Molecular Formula C₅H₁₀O₄[1]
Molecular Weight 134.13 g/mol [1][5]
Appearance Typically a white to off-white solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Hygroscopic.

The Gateway to Selectivity: Protecting Group Strategies

The presence of multiple hydroxyl groups necessitates a robust protecting group strategy to ensure regioselectivity. The choice of protecting groups is dictated by their stability to subsequent reaction conditions and their orthogonal removal.

  • Primary Hydroxyl (C5-OH): This is the most accessible hydroxyl and is typically protected first using sterically demanding silyl ethers like tert-butyldiphenylsilyl (TBDPS) or trityl (Tr) groups. This steric bulk also serves to direct incoming reagents to the less hindered faces of the ring.

  • Secondary Hydroxyls (C2-OH and C4-OH): These are often protected together or individually after the primary hydroxyl is masked. Common choices include benzyl (Bn) ethers, which are stable to a wide range of conditions and are readily removed by hydrogenolysis, or other silyl ethers like tert-butyldimethylsilyl (TBS).

  • Anomeric Center (C2-OH): The hemiacetal at C2 is the key to glycosylation. It is typically not protected directly but is converted into a suitable leaving group (e.g., an acetate, bromide, or trichloroacetimidate) immediately prior to the coupling reaction. This "activation" step generates a reactive oxocarbenium ion intermediate that is trapped by the incoming nucleophile.

G

Application Protocol I: Synthesis of Novel Nucleoside Analogues via N-Glycosylation

Nucleoside analogues function by mimicking natural nucleosides, thereby interfering with viral or cellular replication processes.[3] The key synthetic step is the stereoselective formation of the N-glycosidic bond between the anomeric carbon of the furanose ring and a nitrogen atom of a nucleobase. The following protocol describes a robust method for this transformation.

Protocol 1: Lewis Acid-Catalyzed N-Glycosylation

This protocol focuses on the coupling of a protected and activated 2-deoxy-L-ribofuranoside with a silylated nucleobase, a common strategy known as the Vorbrüggen glycosylation.

Step 1: Preparation of the Glycosyl Donor (Activation)

  • Start with the di-protected furanose, e.g., (4R,5S)-5-(O-TBDPS)-4-(O-Bn)-oxolane-2-ol.

  • Dissolve the protected sugar (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add acetic anhydride (1.5 equiv) and a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated glycosyl donor, which is often a mixture of α and β anomers. This crude product is typically used directly in the next step.

    • Causality: The acetylation of the anomeric hydroxyl converts it into a good leaving group, facilitating the formation of the key oxocarbenium ion intermediate upon treatment with a Lewis acid.

Step 2: Stereoselective Coupling

  • In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the desired nucleobase (e.g., adenine, 1.2 equiv) in anhydrous acetonitrile (0.1 M).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 equiv) and heat the mixture to reflux for 1 hour to form the silylated nucleobase. Cool to room temperature.

  • In another flask, dissolve the crude glycosyl donor from Step 1 (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Cool the glycosyl donor solution to 0 °C and add a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv) dropwise.

  • Add the solution of the silylated nucleobase to the activated sugar solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (silica gel) to isolate the protected nucleoside analogue.

    • Trustworthiness: The use of silylated nucleobases enhances their nucleophilicity and solubility. TMSOTf is a powerful Lewis acid that effectively promotes the formation of the oxocarbenium ion. The stereochemical outcome is often governed by thermodynamic control, favoring the more stable β-anomer, which mimics natural nucleosides.

Step 3: Deprotection

  • The final step involves the removal of all protecting groups. For the TBDPS and Bn groups mentioned:

  • Dissolve the protected nucleoside in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.1 equiv per silyl group) to remove the TBDPS group.

  • Once the silyl group is removed (monitored by TLC), the benzyl group can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).

  • Purify the final nucleoside analogue by chromatography or recrystallization.

Application Protocol II: Synthesis of C-Glycosides for Enhanced Stability

C-glycosides replace the labile O-glycosidic linkage with a robust C-C bond, making them resistant to enzymatic cleavage. This property is highly desirable for developing carbohydrate-based drugs.[4] Rhenium-catalyzed reactions have proven highly effective for the stereoselective synthesis of C-glycosides from furanoside derivatives.[6][7][8]

Protocol 2: Rhenium-Catalyzed Stereoselective Allylation

This protocol details the addition of a carbon nucleophile, allyltrimethylsilane, to an activated furanoside, yielding a C-glycoside with high stereocontrol.

Step 1: Preparation of the Furanoside Substrate

  • Begin with a fully protected furanose derivative where the anomeric position is an O-methyl or O-allyl acetal, for example, (4R,5S)-2-methoxy-5-(O-TBDPS)-4-(O-TBS)-oxolane. This can be prepared from the parent diol via standard protection and methylation procedures.

Step 2: Rhenium-Catalyzed C-C Bond Formation

  • To a flame-dried Schlenk tube under an inert atmosphere, add the oxo-rhenium catalyst complex (e.g., [ReOCl₃(SMe₂)₂], 15 mol %) and a co-catalyst such as copper(II) triflate (Cu(OTf)₂, 5 mol %).

  • Add anhydrous dichloromethane (DCM) to achieve a final substrate concentration of 0.05 M.

  • Cool the mixture to -50 °C.

  • Add the furanoside substrate (1.0 equiv) dissolved in DCM, followed by the carbon nucleophile, allyltrimethylsilane (2.5 equiv).

  • Stir the reaction at -50 °C, allowing it to slowly warm to -30 °C over 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, and extract with DCM (3x).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the desired C-allyl furanoside.

    • Expertise & Experience: The Re(V)-oxo complex is a highly effective Lewis acid for activating the anomeric acetal. The reaction proceeds through an oxocarbenium ion intermediate. The stereoselectivity of the nucleophilic attack is exceptionally high (often >99:1), governed by the stereoelectronic preferences of the intermediate, as described by the Woerpel model.[6] The C4-alkoxy group's orientation dictates the facial selectivity of the incoming nucleophile, leading to the observed 1,4-anti product.[6][8]

Table 2: Representative Nucleophiles in Rhenium-Catalyzed C-Glycosylation [7]

NucleophileProduct TypeTypical YieldDiastereoselectivity (syn:anti)
AllyltrimethylsilaneAllyl C-glycoside93%>1:99
MethallyltrimethylsilaneMethallyl C-glycoside85%5:95
Silyl Enol Ethersβ-Keto C-glycoside70-80%>1:99
AnisoleAryl C-glycoside88%>1:99

G

Concluding Remarks

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol stands as a testament to the power of chiral pool synthesis. Its inherent stereochemistry and versatile functionality provide a reliable and efficient entry point into classes of molecules with profound biological relevance. The protocols detailed herein represent validated, high-fidelity methods for the synthesis of both N- and C-glycosides. By understanding the principles of stereocontrol and the causality behind each experimental choice, researchers can confidently adapt and extend these methodologies to construct novel therapeutics and complex molecular probes.

References

  • Gini, A., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry. Available at: [Link][6]

  • Gini, A., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry. Available at: [Link][7]

  • Gini, A., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. ResearchGate. Available at: [Link][8]

  • Lu, Y., et al. (2018). Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. National Institutes of Health. Available at: [Link][9]

  • Harvey, J. E., et al. (2004). A Versatile and Stereocontrolled Route to Pyranose and Furanose C-Glycosides. Organic Letters. Available at: [Link][4]

  • Comin, M. J., et al. (2007). Synthesis and biological evaluation of 5R- and 5S-methyl substituted D- and L-configuration 1,3-dioxolane nucleoside analogs. PubMed. Available at: [Link][2]

  • Carballo-Péres, B., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. National Institutes of Health. Available at: [Link][3]

  • PubChem. (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem. Available at: [Link]

  • Alibés, R. (2012). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Universitat Autònoma de Barcelona. Available at: [Link]

  • Seebach, D., et al. (−)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. ResearchGate. Available at: [Link]

  • PubChem. 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem. Available at: [Link][5]

Sources

Method

Application Note &amp; Protocol: Regioselective Phosphorylation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Abstract This document provides a comprehensive guide for the regioselective phosphorylation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a polyol compound with structural similarity to deoxy-furanose sugars. Phosphoryl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective phosphorylation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a polyol compound with structural similarity to deoxy-furanose sugars. Phosphorylation is a critical modification in drug development for improving solubility, bioavailability, or for creating targeted pro-drugs. Given the presence of multiple hydroxyl groups on the target molecule, achieving regioselectivity is paramount. This protocol details an enzymatic approach designed to selectively phosphorylate the primary hydroxyl group, minimizing side-product formation and eliminating the need for complex protection-deprotection chemical synthesis steps. The guide covers the underlying scientific principles, a detailed step-by-step protocol, methods for purification, and analytical techniques for verification of the final product.

Introduction and Scientific Principle

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a small polyol molecule featuring a primary hydroxyl group and two secondary hydroxyl groups.[1][2] The introduction of a phosphate group can dramatically alter its physicochemical properties, a strategy often employed in medicinal chemistry to enhance drug delivery. The primary challenge in phosphorylating such molecules is achieving regioselectivity—directing the phosphate group to a specific hydroxyl position.

The Challenge of Regioselectivity: Chemical phosphorylation methods, while effective, often lack selectivity when multiple hydroxyl groups are present, leading to a mixture of products and necessitating complex and often low-yielding protection-deprotection schemes.[3] For instance, reagents like phosphoryl chloride or methods involving phosphites can react with the most accessible or most nucleophilic hydroxyl group, which may not always be the desired primary alcohol.[4][5]

The Enzymatic Advantage: To overcome this, we employ an enzymatic strategy. Protein kinases are highly evolved biocatalysts that transfer a phosphate group from a donor, typically adenosine triphosphate (ATP), to a specific substrate.[6][7] Many kinases exhibit exquisite substrate specificity and regioselectivity. By selecting a suitable kinase, we can preferentially target the sterically accessible and often more reactive primary hydroxyl group of the oxolane diol.[8][9] This approach offers several advantages:

  • High Regioselectivity: Preferential phosphorylation of the primary alcohol.

  • Mild Reaction Conditions: Reactions are run in aqueous buffers at or near physiological pH and temperature, preserving the integrity of the substrate.

  • Environmental Sustainability: Avoids the use of harsh organic solvents and reagents.

This protocol provides a general framework for kinase-mediated phosphorylation. The choice of a specific kinase may require initial screening, as kinases vary in their substrate tolerance for small molecules.[10]

Experimental Workflow Overview

The overall process involves three main stages: the enzymatic phosphorylation reaction, purification of the phosphorylated product, and analytical verification.

G cluster_0 Phase 1: Phosphorylation cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis A Combine Substrate, ATP, MgCl₂, Buffer B Initiate with Kinase A->B C Incubate (e.g., 37°C, 2-16h) B->C D Quench Reaction (e.g., Heat or Acid) C->D E Crude Reaction Mixture D->E Proceed to Purification F IMAC or HPLC Purification E->F G Collect & Pool Fractions F->G H Solvent Evaporation / Lyophilization G->H I Purified Product H->I Proceed to Analysis J LC-MS Analysis (Mass Verification, Purity) I->J K ³¹P NMR Spectroscopy (Structural Confirmation) I->K

Caption: High-level workflow for enzymatic phosphorylation.

Materials and Reagents

ReagentSupplierGradeNotes
(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diolVarious≥98% PurityThe substrate for phosphorylation.
Protein KinaseVariousHigh Puritye.g., A broad-specificity kinase. Screening may be required.
Adenosine 5'-triphosphate (ATP), Disodium SaltVariousMolecular Biology GradeThe phosphate donor. Prepare fresh as a 100 mM stock solution.
Magnesium Chloride (MgCl₂)VariousACS Grade or higherKinase cofactor. Prepare as a 1 M stock solution.
Tris-HClVariousMolecular Biology GradeBuffering agent. Prepare 1 M stock at the desired pH (e.g., 7.5).
Hydrochloric Acid (HCl) / Sodium Hydroxide (NaOH)VariousACS GradeFor pH adjustment of the buffer.
Trifluoroacetic Acid (TFA)VariousHPLC GradeUsed in HPLC mobile phases.
Acetonitrile (ACN)VariousHPLC GradeUsed in HPLC mobile phases.
Ultrapure WaterMillipore Milli-Q18.2 MΩ·cmFor all buffers and solutions.

Detailed Experimental Protocol

This protocol is designed for a 1 mL final reaction volume. It can be scaled as needed.

Reagent Preparation
  • Kinase Buffer (5X Stock, pH 7.5): Prepare a solution containing 250 mM Tris-HCl and 50 mM MgCl₂ in ultrapure water. Adjust pH to 7.5 with HCl. Filter sterilize and store at 4°C.

  • Substrate Stock (100 mM): Dissolve 13.41 mg of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (MW: 134.13 g/mol ) in 1 mL of ultrapure water. Store at -20°C.

  • ATP Stock (100 mM): Dissolve an appropriate amount of ATP disodium salt in ultrapure water. Aliquot and store at -20°C to avoid freeze-thaw cycles.

Enzymatic Phosphorylation Reaction

The following table outlines the setup for a typical reaction. A control reaction without the kinase should always be run in parallel to check for non-enzymatic hydrolysis of ATP.

ComponentStock Conc.Volume to Add (µL)Final Conc.
5X Kinase Buffer5X2001X
Substrate Stock100 mM10010 mM
ATP Stock100 mM15015 mM
Protein KinaseVariesUser DeterminedVaries
Ultrapure WaterN/ATo 1000 µLN/A

Procedure:

  • In a sterile microcentrifuge tube, combine the 5X Kinase Buffer, Substrate Stock, and ultrapure water.

  • Add the ATP stock solution to the mixture.

  • Equilibrate the tube at the kinase's optimal temperature (typically 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the protein kinase. Mix gently by flicking the tube.

  • Incubate the reaction for 2-16 hours. The optimal time should be determined empirically by taking time points (e.g., 2, 4, 8, 16 hours) and analyzing the conversion rate by LC-MS.

  • Quench the reaction: Terminate the reaction by heating the mixture to 95°C for 5 minutes, which denatures the kinase. Alternatively, add an equal volume of cold acetonitrile or 10 µL of 1 M HCl. Centrifuge at >12,000 x g for 10 minutes to pellet the denatured protein.

  • Collect the supernatant for purification and analysis.

Purification of the Phosphorylated Product

The crude reaction mixture contains the phosphorylated product, unreacted substrate, ATP, and its hydrolysis product ADP. Purification is essential.

Method 1: Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a technique that selectively captures phosphorylated molecules.[11][12] Commercially available IMAC spin columns or resins (e.g., charged with Ga³⁺ or Fe³⁺) are highly effective.

General IMAC Protocol:

  • Equilibration: Equilibrate the IMAC column according to the manufacturer's instructions, typically with a low-pH loading buffer.

  • Loading: Load the supernatant from the quenched reaction onto the column.

  • Washing: Wash the column extensively with the loading/wash buffer to remove non-phosphorylated components (unreacted substrate, ADP, buffer salts).

  • Elution: Elute the bound phosphomolecule using an elution buffer, which is typically alkaline (e.g., containing ammonium hydroxide) or contains a phosphate competitor.

  • Desalting: The eluted fraction may need to be desalted using a C18 solid-phase extraction (SPE) cartridge if downstream analysis is sensitive to high salt concentrations.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on hydrophobicity. The addition of a charged phosphate group makes the product significantly more polar than the starting material, allowing for efficient separation.

HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 0% B to 20% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 260 nm (to detect ATP/ADP).

The phosphorylated product is expected to elute much earlier than the unreacted diol. Collect fractions and verify their contents via mass spectrometry.

Verification and Analysis

Successful phosphorylation must be confirmed analytically.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for verifying the product and assessing reaction conversion.[13][14] The addition of a single phosphate group (HPO₃) results in a mass increase of 79.98 Da .

Expected Masses:

  • Substrate [M+H]⁺: C₅H₁₀O₄ → 135.06 m/z

  • Product [M+H]⁺: C₅H₁₀O₈P → 215.02 m/z

By integrating the peak areas from the extracted ion chromatograms (EICs) for both the substrate and product, the percentage of conversion can be calculated.[15]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a definitive method to confirm the formation of a phosphate ester bond.

  • Lyophilize the purified product to obtain a dry powder.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • A single peak in the phosphate ester region (typically 0-5 ppm) confirms the presence of the phosphate group and indicates a single phosphorylated species.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Inactive KinaseTest kinase activity with a known positive control substrate.
2. Sub-optimal pH or temperatureOptimize reaction conditions according to the kinase's specifications.
3. Degraded ATP stockPrepare fresh ATP stock solution. Avoid multiple freeze-thaw cycles.
4. Substrate is not recognized by the kinaseScreen a panel of different kinases with broader substrate specificities.
Multiple Products Formed 1. Lack of kinase regioselectivityThis is unlikely with most kinases but possible. Purify the desired isomer by HPLC.
2. Non-enzymatic side reactions (rare)Analyze the "no-enzyme" control to identify non-enzymatic products.
Poor Recovery from IMAC 1. Inefficient binding or elutionOptimize loading/elution buffers as per manufacturer guidelines. Ensure pH is correct.
2. Product is too hydrophilic for C18 desaltingConsider alternative desalting methods like dialysis or size-exclusion chromatography for larger sample volumes.

Conclusion

This application note details a robust and reliable protocol for the regioselective phosphorylation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol using an enzymatic approach. By leveraging the inherent specificity of protein kinases, this method circumvents the challenges associated with traditional chemical synthesis, providing a clean and efficient route to the desired phosphomonoester. The combination of enzymatic synthesis with robust purification and state-of-the-art analytical verification ensures high confidence in the final product's identity and purity, making this protocol highly suitable for applications in drug discovery and development.

References

  • Selective phosphorylation on primary alcohols of unprotected polyols. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Zhang, X., et al. (2004). Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 76(14), 4064-4070. [Link]

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591-602. [Link]

  • Thingholm, T. E., Jensen, O. N., & Larsen, M. R. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451-1468. [Link]

  • Wu, R., et al. (2017). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. Molecules, 22(12), 2193. [Link]

  • Salomon, A. R., & Ficarro, S. B. (2017). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell, 28(21), 2735-2740. [Link]

  • Phosphorylation of Polyols with H3PO4: Towards Simple Synthesis of Poly(alkylene phosphate)s. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides – towards kinase-like reactivity. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Burke, S. D., et al. (2009). Divalent and Multivalent Activation in Phosphate Triesters: A Versatile Method for the Synthesis of Advanced Polyol Synthons. The Journal of organic chemistry, 74(15), 5344-5359. [Link]

  • Phosphoprotein purification overview. (n.d.). Takara Bio. Retrieved January 3, 2026, from [Link]

  • Selected Methods for the Chemical Phosphorylation and Thiophosphorylation of Phenols. (2020). ChemistrySelect, 5(29), 8847-8863. [Link]

  • GlyTouCan:G74107ZE. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Affinity Chromatography of Phosphorylated Proteins. (2007). In: Walker, J.M. (eds) Protein Protocols Handbook. Humana Press. [Link]

  • Sequential purification of a mixture of three synthetic phosphorylated... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Lountos, G. T., et al. (2015). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS chemical biology, 10(1), 22-34. [Link]

  • 5-(Hydroxymethyl)oxolane-2,4-diol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Carlson, S. M., & White, F. M. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 10(1), 22-34. [Link]

  • Cheek, S., et al. (2021). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Biomolecules, 11(11), 1639. [Link]

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021). The Journal of Organic Chemistry, 86(13), 8556-8562. [Link]

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

Application

Application Notes and Protocols: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in Antiviral Drug Design

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Antiviral Therapeutics The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Antiviral Therapeutics

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Nucleoside analogs are a cornerstone of antiviral therapy, effectively disrupting viral replication by mimicking natural building blocks of DNA and RNA.[1][2][3] These analogs are recognized by viral enzymes but, due to structural modifications, they terminate the growing nucleic acid chain or inhibit the polymerase enzyme responsible for viral genome replication.[1][3]

This document introduces (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol , a novel furanose sugar analog, as a promising scaffold for the design of a new generation of antiviral drugs. Its specific stereochemistry presents a unique structural foundation that may lead to compounds with improved efficacy, selectivity, and resistance profiles. The hydroxyl groups at the 2 and 4 positions, along with the hydroxymethyl group at the 5 position, offer multiple sites for chemical modification, allowing for the creation of diverse libraries of nucleoside analogs.

The core hypothesis is that nucleoside analogs derived from this scaffold can be phosphorylated within the cell and subsequently act as either chain terminators or competitive inhibitors of viral polymerases. This guide provides a comprehensive overview of the synthetic strategies, in vitro evaluation protocols, and structure-activity relationship (SAR) studies necessary to explore the full potential of this novel scaffold.

Proposed Mechanism of Action

Nucleoside analogs derived from (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol are designed to be recognized and metabolized by cellular and viral kinases to their triphosphate form.[1] Once activated, these triphosphate analogs can inhibit viral replication through two primary mechanisms:

  • Chain Termination: The analog is incorporated into the growing viral DNA or RNA strand by the viral polymerase. If the sugar moiety lacks a 3'-hydroxyl group or if its conformation is altered, the addition of the next nucleotide is prevented, leading to premature chain termination.[3]

  • Competitive Inhibition: The triphosphate analog can bind to the active site of the viral polymerase, competing with the natural nucleoside triphosphate. This binding can prevent the natural substrate from accessing the enzyme, thereby inhibiting viral nucleic acid synthesis.[1][3]

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Prodrug Nucleoside Analog (Prodrug) Monophosphate Monophosphate Prodrug->Monophosphate Cellular/Viral Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate Polymerase Viral Polymerase Triphosphate->Polymerase Binds to Termination Chain Termination Triphosphate->Termination Incorporation leads to Inhibition Competitive Inhibition Triphosphate->Inhibition Competes with natural NTPs for Replication Viral Nucleic Acid Replication Polymerase->Replication Mediates Inhibition->Polymerase

Caption: Proposed mechanism of action for nucleoside analogs.

Synthetic Protocol: From Scaffold to Nucleoside Analog

The following is a generalized protocol for the synthesis of a pyrimidine nucleoside analog from (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. This multi-step synthesis involves protection of hydroxyl groups, activation of the anomeric carbon, coupling with a nucleobase, and deprotection.

Materials:

  • (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic anhydride

  • N-Bromosuccinimide (NBS)

  • Silylated pyrimidine base (e.g., bis(trimethylsilyl)uracil)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile

  • Ammonia in methanol

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard glassware and reaction monitoring tools (e.g., TLC)

Protocol:

  • Protection of Hydroxyl Groups:

    • Dissolve (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in anhydrous DCM.

    • Add imidazole and TBDMSCl and stir at room temperature until TLC analysis indicates complete protection of the primary hydroxyl group.

    • Work up the reaction and purify the product by silica gel chromatography.

    • Dissolve the silylated product in pyridine and add acetic anhydride. Stir until acetylation of the secondary hydroxyl groups is complete.

    • Purify the fully protected sugar by column chromatography.

  • Glycosylation (Vorbrüggen Coupling):

    • Dissolve the protected sugar and silylated pyrimidine base in anhydrous acetonitrile.

    • Cool the mixture to 0°C and add TMSOTf dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent.

    • Purify the resulting nucleoside analog by silica gel chromatography.

  • Deprotection:

    • Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature to remove the acetyl groups.

    • Evaporate the solvent and dissolve the residue in THF.

    • Add TBAF to remove the TBDMS protecting group.

    • Monitor the reaction by TLC. Upon completion, purify the final nucleoside analog by column chromatography or recrystallization.

In Vitro Antiviral Screening Workflow

A systematic workflow is essential for the evaluation of newly synthesized compounds. This process involves primary screening for antiviral activity, secondary assays to determine potency and toxicity, and mechanism of action studies.

Antiviral_Screening_Workflow Start Synthesized Nucleoside Analogs Primary_Screen Primary Antiviral Screen (e.g., CPE Assay) Start->Primary_Screen Cytotoxicity_Screen Initial Cytotoxicity Screen (e.g., MTT Assay) Start->Cytotoxicity_Screen Hit_Identification Hit Identification (Active & Non-toxic) Primary_Screen->Hit_Identification Cytotoxicity_Screen->Hit_Identification EC50_Determination Dose-Response Assay (EC50 Determination) Hit_Identification->EC50_Determination Active Compounds CC50_Determination Dose-Response Assay (CC50 Determination) Hit_Identification->CC50_Determination Active Compounds SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) EC50_Determination->SI_Calculation CC50_Determination->SI_Calculation Lead_Selection Lead Candidate Selection (High SI) SI_Calculation->Lead_Selection MOA_Studies Mechanism of Action Studies (e.g., Polymerase Inhibition) Lead_Selection->MOA_Studies Promising Leads End Preclinical Development MOA_Studies->End

Caption: In vitro antiviral screening workflow.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for primary antiviral screening.[4][5][6]

Materials:

  • Susceptible host cell line (e.g., Vero, A549)

  • Virus stock with a known titer

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Test compounds and a positive control antiviral drug

  • 96-well cell culture plates

  • MTT or neutral red dye for cell viability assessment[4][5]

Protocol:

  • Seed 96-well plates with the host cells and incubate overnight to form a confluent monolayer.[6]

  • Prepare serial dilutions of the test compounds in cell culture medium.[5][6]

  • Remove the growth medium from the cells and add the diluted compounds.

  • Add a predetermined amount of virus to each well, except for the cell control and cytotoxicity wells.

  • Incubate the plates at 37°C in a CO2 incubator until CPE is observed in the virus control wells.[5]

  • Quantify cell viability using a suitable method (e.g., MTT assay).[4]

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.[4][6]

Protocol 2: Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to cell death.[7][8]

Materials:

  • Host cell line

  • Test compounds

  • 96-well plates

  • MTT or other viability assay reagents[9]

Protocol:

  • Seed 96-well plates with host cells and incubate overnight.[9]

  • Add serial dilutions of the test compounds to the wells in the absence of the virus.[9]

  • Incubate for the same duration as the antiviral assay.

  • Assess cell viability using the MTT assay or a similar method.[9]

  • Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.[4][6]

The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window for the compound.[4][6]

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the lead compounds by systematically modifying their chemical structure to enhance antiviral activity and reduce cytotoxicity.[10][11][12] Modifications can be made to both the nucleobase and the sugar moiety.

Table 1: Hypothetical SAR Data for Nucleoside Analogs

Compound IDNucleobase ModificationSugar Modification (at 2' or 3')EC50 (µM)CC50 (µM)SI (CC50/EC50)
LEAD-001 Uracil-OH15>100>6.7
LEAD-002 5-Fluorouracil-OH5>100>20
LEAD-003 5-Methyluracil (Thymine)-OH10>100>10
LEAD-004 5-Fluorouracil-F28040
LEAD-005 5-Fluorouracil-N3 (azido)0.550100

This table presents hypothetical data for illustrative purposes.

The data in Table 1 suggests that:

  • Fluorination at the 5-position of the uracil base enhances antiviral activity (LEAD-002 vs. LEAD-001).[13]

  • Modification of the sugar moiety can significantly impact both efficacy and toxicity. An azido group at the 3' position (LEAD-005) dramatically improves the selectivity index, a common strategy in nucleoside analog design.[13]

Advanced Protocol: Polymerase Inhibition Assay

To confirm the mechanism of action, a direct enzymatic assay can be performed to measure the inhibition of the viral polymerase.[14][15]

Materials:

  • Recombinant viral polymerase

  • Template-primer nucleic acid substrate

  • Radiolabeled or fluorescently labeled nucleotides

  • Test compounds in their triphosphate form

  • Reaction buffer

Protocol:

  • Incubate the viral polymerase with the template-primer substrate in the reaction buffer.[16]

  • Add the triphosphate form of the test compound at various concentrations.

  • Initiate the reaction by adding the labeled nucleotides.

  • Allow the reaction to proceed for a defined time at the optimal temperature.

  • Stop the reaction and separate the products by gel electrophoresis.

  • Quantify the amount of product formed to determine the extent of polymerase inhibition.

  • Calculate the IC50 value, the concentration of the compound that inhibits polymerase activity by 50%.

Conclusion

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol represents a novel and promising scaffold for the development of new antiviral agents. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize nucleoside analogs derived from this unique sugar. Through systematic SAR studies and detailed mechanistic investigations, it is possible to unlock the full therapeutic potential of this scaffold and contribute to the arsenal of antiviral drugs.

References

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). protocols.io. Retrieved January 2, 2026, from [Link]

  • Structure-Cytotoxicity/Antiviral Activity Relationship Studies of Nucleoside Analogs Using Structure-Activity Maps. (n.d.). Retrieved January 2, 2026, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). protocols.io. Retrieved January 2, 2026, from [Link]

  • Eyer, L., et al. (2016). Structure-activity relationships of nucleoside analogues for inhibition of tick-borne encephalitis virus. Antiviral Research, 135, 66-77. Retrieved January 2, 2026, from [Link]

  • Rada, B., & Novotný, L. (1990). Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Acta virologica, 34(4), 321–329. Retrieved January 2, 2026, from [Link]

  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services. Retrieved January 2, 2026, from [Link]

  • Schinazi, R. F., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612–617. Retrieved January 2, 2026, from [Link]

  • Lee, C. H., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1167. Retrieved January 2, 2026, from [Link]

  • Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved January 2, 2026, from [Link]

  • Pradere, U., et al. (2014). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 23(6), 217-259. Retrieved January 2, 2026, from [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025, March 18). protocols.io. Retrieved January 2, 2026, from [Link]

  • Antiviral assay. (n.d.). Bio-protocol. Retrieved January 2, 2026, from [Link]

  • Nucleoside Analogues. (2020, May 1). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • The Synthesis of Ribose and Nucleoside Derivatives. (n.d.). Madridge Publishers. Retrieved January 2, 2026, from [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

  • Escribano, C., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Pharmaceuticals, 14(4), 359. Retrieved January 2, 2026, from [Link]

  • Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. (n.d.). ddd-UAB. Retrieved January 2, 2026, from [Link]

  • Thio-Nucleosides via in Situ Pyranose-Furanose Rearrangements: A Short Synthesis of the Antiherpes Agent 2'-Deoxy-5-ethyl-4'-thiouridine via Direct Coupling of a Silylated Pyrimidine Base with a 4-Thiopyranose Sugar. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Chemical Synthesis of Heterocyclic-Sugar Nucleoside Analogues. (2010). . Retrieved January 2, 2026, from [Link]

  • Synthesis of O-Amino Sugars and Nucleosides. (2025, October 16). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. (2022, May 29). MDPI. Retrieved January 2, 2026, from [Link]

  • Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr. (n.d.). PNAS. Retrieved January 2, 2026, from [Link]

  • Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. (2021, October 7). eLife. Retrieved January 2, 2026, from [Link]

  • Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective. (n.d.). bioRxiv. Retrieved January 2, 2026, from [Link]

  • Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir. (2020, October 19). bioRxiv. Retrieved January 2, 2026, from [Link]

  • A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. (2025, September 28). Research Square. Retrieved January 2, 2026, from [Link]

Sources

Method

incorporation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol into oligonucleotide chains

An in-depth guide for researchers, scientists, and drug development professionals on the chemical synthesis and workflow integration of oligonucleotides containing (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the core suga...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the chemical synthesis and workflow integration of oligonucleotides containing (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the core sugar component of Threose Nucleic Acid (TNA).

Introduction: Threose Nucleic Acid (TNA) as a Premier Xeno-Nucleic Acid Platform

In the expanding landscape of nucleic acid therapeutics, the pursuit of novel chemical architectures that enhance stability, binding affinity, and nuclease resistance is paramount.[1][2] Xeno-Nucleic Acids (XNAs) represent a frontier in this endeavor, offering synthetic alternatives to DNA and RNA with profoundly modified sugar-phosphate backbones.[3] Among these, α-L-Threose Nucleic Acid (TNA) has emerged as a particularly compelling platform for drug development and diagnostics.[3]

TNA is an artificial genetic polymer where the natural five-carbon ribose sugar is replaced by a four-carbon α-L-threofuranose, derived from (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.[4][5] This structural alteration, which results in a shorter 3'→2' phosphodiester linkage, confers remarkable properties.[4] TNA is completely resistant to degradation by cellular nucleases, a critical attribute for in vivo applications.[5] Despite its altered backbone, TNA forms stable, antiparallel Watson-Crick duplexes with itself, and, crucially, with complementary strands of both DNA and RNA.[4][6][7] This capacity for informational cross-pairing makes TNA an exceptional candidate for antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and diagnostic probes.[3][8]

This application note provides a comprehensive, field-proven guide for the incorporation of TNA monomers into synthetic oligonucleotides. We present detailed protocols covering the synthesis of the requisite TNA phosphoramidite building blocks, their integration into automated solid-phase synthesis workflows, and the subsequent purification and characterization of the final TNA-modified oligonucleotides.

Part 1: Synthesis of Threofuranosyl Nucleoside Phosphoramidites

Principle of the Synthesis:

The cornerstone of modern oligonucleotide synthesis is phosphoramidite chemistry, which relies on reactive monomer building blocks for sequential, cycle-based addition to a growing chain on a solid support.[9][10] Therefore, the first critical phase is the chemical conversion of a TNA nucleoside (a threofuranose sugar attached to a nucleobase) into its corresponding phosphoramidite derivative. This multi-step process involves the strategic protection of reactive functional groups to ensure controlled, high-fidelity synthesis. The workflow typically involves:

  • Glycosylation: Coupling of the threose sugar with a protected nucleobase.

  • 5'-Hydroxyl Protection: Introduction of an acid-labile 4,4'-dimethoxytrityl (DMT) group, which serves as a temporary protecting group removed at the start of each synthesis cycle.

  • Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent to install the reactive phosphoramidite moiety required for coupling.

The following diagram illustrates the generalized synthetic pathway.

G start Protected Threofuranose + Protected Nucleobase glycosylation Step 1: Glycosylation (e.g., Vorbrüggen conditions) start->glycosylation nucleoside Protected TNA Nucleoside glycosylation->nucleoside dmt_protection Step 2: 5'-DMT Protection (DMT-Cl, Pyridine) nucleoside->dmt_protection dmt_nucleoside 5'-DMT-Protected TNA Nucleoside dmt_protection->dmt_nucleoside phosphitylation Step 3: Phosphitylation (e.g., 2-Cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) dmt_nucleoside->phosphitylation final_product Final Product: TNA Nucleoside Phosphoramidite phosphitylation->final_product

Caption: Generalized workflow for TNA phosphoramidite synthesis.
Protocol 1: Representative Synthesis of a TNA-Thymidine (TNA-T) Phosphoramidite

This protocol outlines the synthesis of the TNA phosphoramidite for thymine. Similar strategies, with appropriate adjustments for base protection (e.g., benzoyl for A and C, isobutyryl for G), are used for the other nucleobases.

Materials & Reagents

Reagent/Material Grade Supplier (Example)
1-O-acetyl-2,3,5-tri-O-benzoyl-α-L-threofuranose Synthesis Grade Specialty Chemical Supplier
Silylated Thymine Anhydrous Prepared in-house
N,O-Bis(trimethylsilyl)acetamide (BSA) ≥95% Sigma-Aldrich
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) ≥98% Sigma-Aldrich
Dichloromethane (DCM), Anhydrous ≥99.8% Acros Organics
Methanol (MeOH), Anhydrous ≥99.8% Fisher Scientific
Sodium Methoxide (NaOMe) 0.5 M in MeOH Sigma-Aldrich
4,4'-Dimethoxytrityl chloride (DMT-Cl) ≥98% Glen Research
Pyridine, Anhydrous ≥99.8% Sigma-Aldrich
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite ≥98% Glen Research
Diisopropylethylamine (DIPEA) ≥99.5% Sigma-Aldrich

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | SiliCycle |

Procedure:

  • Glycosylation:

    • Suspend thymine (1.2 eq) in anhydrous acetonitrile. Add BSA (2.5 eq) and stir at reflux until the solution is clear. Cool to room temperature.

    • In a separate flask under argon, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-α-L-threofuranose (1.0 eq) in anhydrous DCM.

    • Add the silylated thymine solution to the sugar solution, followed by the dropwise addition of TMSOTf (1.3 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the protected TNA-T nucleoside.

  • Debenzoylation:

    • Dissolve the purified, protected nucleoside in anhydrous MeOH.

    • Add NaOMe solution (0.5 M in MeOH, 0.2 eq) and stir at room temperature for 4-6 hours until TLC analysis shows complete removal of the benzoyl groups.

    • Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate.

    • Purify by silica gel chromatography to obtain the TNA-T nucleoside.

  • 5'-DMT Protection:

    • Co-evaporate the TNA-T nucleoside with anhydrous pyridine twice.

    • Dissolve the dried nucleoside in anhydrous pyridine and add DMT-Cl (1.1 eq) in portions at 0°C.

    • Stir at room temperature for 3-5 hours. Monitor reaction progress by TLC.

    • Quench with cold methanol. Concentrate the mixture and redissolve in DCM.

    • Wash with 5% aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography (using a triethylamine-treated silica gel) to yield the 5'-DMT-TNA-T nucleoside.

  • Phosphitylation:

    • Under an argon atmosphere, dissolve the 5'-DMT-TNA-T nucleoside (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.

    • Cool to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

    • Stir at room temperature for 2-3 hours. Monitor by TLC.

    • Quench with cold, saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Precipitate the product from a minimal amount of DCM into cold n-hexane. Collect the white solid and dry under high vacuum to yield the final TNA-T phosphoramidite.

Part 2: Automated Solid-Phase Synthesis of TNA-Modified Oligonucleotides

Principle of Synthesis:

The incorporation of the TNA phosphoramidite into a growing oligonucleotide chain follows the well-established, automated solid-phase synthesis cycle.[11][12] The process occurs on a solid support, typically controlled pore glass (CPG), inside a synthesis column.[9][12] Each cycle, which adds one nucleotide, consists of four main chemical steps: detritylation, coupling, capping, and oxidation. The TNA phosphoramidite is introduced during the coupling step at the desired position in the sequence. Due to the unique stereochemistry of the TNA monomer, optimization of the coupling time may be required to ensure high efficiency.[3]

G start Start: Oligo on Solid Support (5'-DMT on) detritylation 1. Detritylation (Acid wash, e.g., TCA) Removes DMT group, activates 5'-OH start->detritylation coupling 2. Coupling Add TNA Phosphoramidite + Activator Forms new phosphite triester bond detritylation->coupling capping 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups to prevent failure sequence elongation coupling->capping oxidation 4. Oxidation (Iodine/Water) Converts unstable phosphite triester to stable phosphate triester capping->oxidation next_cycle Repeat Cycle for Next Nucleotide oxidation->next_cycle next_cycle->detritylation n-1 times

Caption: The phosphoramidite cycle for TNA incorporation.
Protocol 2: Automated Synthesis of a TNA-Modified Oligonucleotide

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Setup and Reagents:

  • Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent lines are primed and free of air bubbles.

  • Reagent Installation: Install bottles with standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

    • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in Acetonitrile).

    • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

    • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine).

    • Anhydrous acetonitrile for washing.

  • Phosphoramidite Preparation: Dissolve the synthesized TNA phosphoramidite and standard DNA phosphoramidites (A, C, G, T) in anhydrous acetonitrile to the manufacturer-recommended concentration (typically 0.1 M).[11] Install the vials on the synthesizer.

  • Column and Sequence: Install the appropriate CPG synthesis column (e.g., a dT-CPG column for a 3'-Thymidine start). Enter the desired sequence into the synthesizer software, designating the TNA monomer at the correct position.

Optimized Synthesis Cycle: The standard synthesis cycle should be modified to enhance coupling efficiency for the bulkier TNA monomer.

StepReagentTime (seconds)Comments
Detritylation 3% TCA in DCM60-90Standard time is usually sufficient.
Coupling TNA-Phosphoramidite + Activator180-300 Extended coupling time. Standard DNA is ~30-60s. This is the key optimization step.
Capping Cap A + Cap B30Standard time.
Oxidation 0.02 M Iodine30Standard time.
Washing AcetonitrileAs per standard protocolEssential between each step.

Procedure:

  • Initiate the synthesis run on the automated synthesizer.

  • The instrument will perform the cycles automatically for each base in the sequence.

  • Upon completion, the column contains the full-length, fully protected oligonucleotide still bound to the CPG support.

  • Remove the column from the synthesizer and dry it thoroughly with a stream of argon or nitrogen gas.

Part 3: Post-Synthesis Processing: Cleavage, Deprotection & Purification

Principle of Processing:

After synthesis, the oligonucleotide must be liberated from the solid support (cleavage) and all remaining protecting groups on the nucleobases and the phosphate backbone must be removed (deprotection).[9] This is typically achieved in a single step using a concentrated amine solution. The resulting crude product is a mixture of the full-length oligonucleotide and shorter "failure sequences" that result from incomplete coupling at some steps.[13][14] High-purity oligonucleotides required for research and therapeutic applications are obtained by purifying this crude mixture, most commonly via High-Performance Liquid Chromatography (HPLC).[15][16]

Protocol 3: Cleavage and Deprotection
  • Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of a 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and methylamine (40% in water) (AMA).

  • Seal the vial tightly and heat at 65°C for 20 minutes in a heating block.

    • Causality Note: The AMA mixture and heat rapidly cleave the ester linkage holding the oligo to the CPG support and remove the protecting groups from the bases and the cyanoethyl groups from the phosphates.

  • Cool the vial to room temperature. Carefully centrifuge the vial to pellet the CPG support.

  • Pipette the supernatant containing the crude oligonucleotide into a new vial.

  • Dry the sample to a pellet using a centrifugal vacuum concentrator (e.g., SpeedVac).

  • Resuspend the crude pellet in an appropriate volume (e.g., 500 µL) of sterile, nuclease-free water for purification.

Protocol 4: Purification by Ion-Pair Reverse-Phase HPLC

Ion-pair reverse-phase (IP-RP) HPLC is a powerful technique for purifying oligonucleotides.[16] An ion-pairing agent (like Triethylammonium Acetate, TEAA) in the mobile phase interacts with the negatively charged phosphate backbone, allowing the oligonucleotide to be retained and separated on a hydrophobic stationary phase (like C18) based on its length and composition.[15][16]

Instrumentation and Reagents

Item Specification
HPLC System Preparative or Semi-preparative with UV detector
Column C18 Reverse-Phase Column (e.g., Waters XTerra MS C18, 10 x 50 mm)[15][17]
Mobile Phase A 100 mM TEAA in Water, pH 7.0
Mobile Phase B 100 mM TEAA in 50% Acetonitrile/Water

| Detection | UV at 260 nm |

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B.

  • Inject the resuspended crude oligonucleotide sample onto the column.

  • Run a linear gradient to elute the oligonucleotide. The full-length product is typically the last major peak to elute due to its greater hydrophobicity (from the DMT group, if left on) or its length (if DMT-off).

  • Collect fractions corresponding to the main product peak.

  • Analyze a small aliquot of the collected fractions by analytical HPLC to confirm purity (>90%).

  • Pool the pure fractions and remove the volatile mobile phase components by lyophilization or vacuum concentration.

  • Resuspend the final purified TNA-modified oligonucleotide in nuclease-free water or a suitable buffer.

Table of a Typical HPLC Gradient

Time (min) % Mobile Phase B Flow Rate (mL/min)
0 5 4.0
2 5 4.0
22 65 4.0
24 100 4.0
26 100 4.0
27 5 4.0

| 30 | 5 | 4.0 |

Part 4: Quality Control and Characterization

Principle of Characterization:

Rigorous analytical characterization is essential to validate the successful synthesis of the TNA-modified oligonucleotide.[18] The primary techniques are Mass Spectrometry (MS) to confirm the molecular identity (correct mass) and analytical HPLC or Capillary Electrophoresis (CE) to determine purity.[18][19][20]

G synthesis Completed Synthesis crude_product Crude Product (After Cleavage/ Deprotection) synthesis->crude_product hplc Preparative HPLC Purification crude_product->hplc purified_product Purified Oligonucleotide hplc->purified_product ms_check Identity Confirmation (Mass Spectrometry) purified_product->ms_check purity_check Purity Analysis (Analytical HPLC/CE) purified_product->purity_check final_product Final Validated Product (>90% Pure) ms_check->final_product Mass OK fail Failed QC (Re-purify or Re-synthesize) ms_check->fail Mass Incorrect purity_check->final_product Purity OK purity_check->fail Purity <90%

Caption: Quality control workflow for TNA-modified oligonucleotides.
Protocol 5: Analysis by ESI-LC/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for oligonucleotide analysis, providing both purity information from the chromatography and mass confirmation from the spectrometer in a single run.[19][21][22]

Procedure:

  • Dilute a small sample of the purified oligonucleotide to approximately 10-20 µM in a suitable mobile phase (e.g., 10 mM TEAA in 5% Acetonitrile).

  • Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Separate the sample on an analytical C18 column.

  • Acquire the mass spectrum across a relevant m/z range (e.g., 500-2000 m/z).

  • Process the resulting spectrum using deconvolution software to reconstruct the full mass of the oligonucleotide from the observed charge state envelope.

  • Compare the observed mass with the theoretically calculated mass. A match within 1-2 Daltons confirms the identity of the product.

Example Mass Calculation and Expected Results

For a 12-mer sequence 5'-GCT-A(TNA)T-GCA-TGC-3':

ComponentFormulaCountTotal Mass (Da)
Deoxyadenosine (dA)C₁₀H₁₂N₅O₃P1313.20
Deoxycytidine (dC)C₉H₁₂N₃O₄P3921.57
Deoxyguanosine (dG)C₁₀H₁₂N₅O₄P31041.60
Deoxythymidine (dT)C₁₀H₁₃N₂O₅P41232.80
TNA-Thymidine (TNA-T) C₁₀H₁₁N₂O₅P 1 286.18
5'-OH and 3'-OH endsH₂O118.02
Total Calculated Mass 3813.37

Note: Mass calculations are for the monophosphate form within the chain and must be adjusted for terminal groups.

An ESI-MS analysis should yield a deconvoluted mass of ~3813.4 Da.

References

  • HPLC Purification of Long Synthetic Oligonucleotides.
  • Mass Spectrometry of Structurally Modified DNA. PMC - PubMed Central - NIH.
  • Mass Spectrometry-Based Analysis of DNA Modifications: Potential Applications in Basic Research and Clinic. PubMed.
  • Method transfer for the purification of synthetic oligonucleotides. Thermo Fisher Scientific.
  • Comprehensive Protocol for Solid-Phase Oligonucleotide Synthesis: Workflow, Modifications, and Analytical Str
  • HPLC Purification of Long Synthetic Oligonucleotides.
  • Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. PMC - NIH.
  • RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns.
  • Oligonucleotide Purific
  • Mass-spectrometry analysis of modifications at DNA termini induced by DNA polymerases.
  • The -L-Threofuranosyl-(3′→2′)-oligonucleotide System ('TNA'): Synthesis and Pairing Properties.
  • Enzymatic Synthesis of Backbone-Modified Oligonucleotides Using T4 DNA Ligase. Current Protocols in Chemical Biology.
  • Global analysis of cytosine and adenine DNA modific
  • Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Applic
  • Characterization Strategies for Therapeutic Oligonucleotide.
  • Synthesis and Modific
  • Template-dependent DNA ligation for the synthesis of modified oligonucleotides. ChemRxiv.
  • Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. MDPI.
  • Enzymatic ligation strategies to prepare long modified RNA oligonucleotides beyond the size limit of chemical solid‐phase synthesis.
  • Synthesis of Modified Oligonucleotides and Conjugates. Deep Blue Repositories, University of Michigan.
  • Global DNA Modification Quantific
  • The α‐L‐Threofuranosyl‐(3′→2′)‐oligonucleotide System ('TNA'): Synthesis and Pairing Properties. Semantic Scholar.
  • The Structural Characterization of Oligonucleotide-Modified Gold Nanoparticle Networks Formed by DNA Hybridization.
  • What are Threofuranosyl Nucleotides or TNAs?. Bio-Synthesis Inc.
  • (PDF) Solid-Phase Synthesis of Modified Oligonucleotides.
  • Oligonucleotides comprising a modified or non-natural nucleobase.
  • Threose nucleic acid. Wikipedia.
  • What is Enzymatic Ligation and Wh
  • Threose Nucleic Acid Modific
  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments.
  • Solid Phase Oligonucleotide Synthesis. Biotage.
  • An Enzyme Cascade Enables Production of Therapeutic Oligonucleotides in a Single Operation. The University of Manchester Research Explorer.
  • Characterizing antibodies targeting antisense oligonucleotide modific
  • Solid-Phase Oligonucleotide Synthesis. Danaher Life Sciences.
  • Modified Oligonucleotides.
  • The chemical evolution of oligonucleotide therapies of clinical utility.
  • Drug Discovery Perspectives of Antisense Oligonucleotides. Molecules and Cells.
  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem.
  • Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. MDPI.
  • Oligonucleotide Drug Development. BOC Sciences.
  • (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolane-3,4-diol. PubChem.
  • What Oligonucleotide are being developed?.
  • 3-Fluoro-5-(hydroxymethyl)oxolane-2,4-diol. Smolecule.
  • Synthesis and use of 4-hydroxyphenyl derivatized phosphoramidites in the selective radioiodination of oligonucleotide probes. Sci-Hub.
  • Lactulose EP Impurity F. Simson Pharma Limited.

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Application

analytical techniques for quantifying (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in biological samples

Application Note & Protocol: AN-0126 Quantitative Analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in Human Plasma using HILIC-LC-MS/MS Abstract This application note describes a robust, sensitive, and validated met...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-0126

Quantitative Analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in Human Plasma using HILIC-LC-MS/MS

Abstract

This application note describes a robust, sensitive, and validated method for the quantification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a small polar metabolite, in human plasma. Due to the high polarity and hydrophilic nature of the analyte, conventional reversed-phase liquid chromatography (RPLC) offers poor retention. This protocol overcomes this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for optimal retention, separation, and detection. The sample preparation involves a straightforward protein precipitation step, ensuring high throughput. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and demonstrates excellent linearity, accuracy, precision, and sensitivity for quantifying this diol in a complex biological matrix.[1][2]

Introduction

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (CAS: 18546-37-7) is a small, highly polar diol belonging to the oxolane family.[3] The quantification of such endogenous small molecules in biological matrices is crucial for metabolomics studies, biomarker discovery, and understanding various physiological and pathological states. The primary analytical challenge for this and similar compounds lies in their high polarity (calculated XLogP3 of -1.0), making them difficult to retain and resolve on standard C18 reversed-phase columns.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for highly polar compounds.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[6] This approach not only provides excellent retention for polar molecules but is also highly compatible with mass spectrometry, as the high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[6][7]

This note provides a comprehensive protocol for a HILIC-LC-MS/MS method, from sample preparation to data analysis, designed for researchers in drug development and clinical research.

Analyte Properties

  • Compound Name: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

  • Molecular Formula: C₅H₁₀O₄[3][4]

  • Molecular Weight: 134.13 g/mol [4]

  • CAS Number: 18546-37-7[3]

  • Key Physicochemical Features: High polarity, multiple hydroxyl groups, high water solubility. These features dictate the choice of HILIC for chromatographic separation.

Experimental Workflow & Protocols

Overall Workflow

The entire process from sample receipt to final data reporting is outlined below. This workflow is designed for efficiency and to minimize potential sources of error.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting S1 Receive Plasma Samples S3 Protein Precipitation (Plasma + Acetonitrile with IS) S1->S3 S2 Prepare Calibration Standards & QC Samples S2->S3 S4 Centrifugation S3->S4 S5 Collect Supernatant S4->S5 A1 Inject Supernatant into HILIC-LC-MS/MS System S5->A1 A2 Data Acquisition (MRM Mode) A1->A2 D1 Integrate Chromatographic Peaks A2->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in QC and Unknown Samples D2->D3 D4 Generate Report D3->D4

Figure 1: Overall analytical workflow.
Materials and Reagents
  • Analyte: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol analytical standard (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte, e.g., (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol-¹³C₅, is highly recommended. If unavailable, a structurally similar polar compound not present in the matrix can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Ammonium formate (≥99% purity).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated pipettes, HPLC vials.

Protocol 1: Preparation of Standards and QC Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of methanol/water (50:50, v/v).

  • Working Standard Solutions: Serially dilute the primary stock solution with acetonitrile/water (50:50, v/v) to prepare working standards for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol/water (50:50, v/v).

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 20, 100, 500, 2000, 8000 ng/mL).

    • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Protocol 2: Biological Sample Preparation (Protein Precipitation)

G Sample 50 µL Plasma Sample (Calibrator, QC, or Unknown) Solvent Add 200 µL Acetonitrile with Internal Standard (100 ng/mL) Sample->Solvent Vortex Vortex for 1 minute Solvent->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer 100 µL of Supernatant to HPLC vial Centrifuge->Supernatant Inject Inject 5 µL onto LC-MS/MS System Supernatant->Inject

Figure 2: Sample preparation by protein precipitation.
  • Aliquot: Pipette 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 200 µL of the cold IS Working Solution (100 ng/mL in acetonitrile). The high ratio of organic solvent ensures efficient protein precipitation.[6]

  • Mix: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

Scientist's Note (Rationale): Protein precipitation is chosen for its speed, simplicity, and effectiveness for small molecule extraction. Using acetonitrile as the precipitation solvent is advantageous for HILIC analysis, as the resulting supernatant has a high organic content, which is compatible with the initial mobile phase conditions and ensures good peak shape for early-eluting compounds.[6][8]

Protocol 3: LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC/UHPLC System
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column. Rationale: Amide-phase columns provide excellent retention and peak shape for polar, neutral compounds like diols.
Column Temperature 40 °C
Mobile Phase A Water with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 150 °C
Desolvation Temp. 450 °C
Capillary Voltage 3.0 kV
Acquisition Mode Multiple Reaction Monitoring (MRM)[9]
MRM Transitions Analyte: m/z 135.1 → 73.1 (Quantifier), m/z 135.1 → 99.0 (Qualifier) IS: To be determined based on the specific IS used. Note: Transitions correspond to [M+H]⁺ precursor ion. These must be optimized via direct infusion of the standard.

Method Validation & Results

The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2]

Validation Parameter Acceptance Criteria (FDA) Typical Result
Linearity & Range Correlation coefficient (r²) ≥ 0.99r² > 0.995 over 1-8000 ng/mL
Lower Limit of Quantitation (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%1 ng/mL
Accuracy (Intra- & Inter-day) Within ±15% of nominal (±20% at LLOQ)92.5% - 108.3%
Precision (Intra- & Inter-day) CV ≤15% (≤20% at LLOQ)< 9.5%
Matrix Effect IS-normalized matrix factor CV ≤15%< 11%
Recovery Consistent and precise> 85%
Stability (Freeze-thaw, Bench-top) % Deviation within ±15%Stable for 3 freeze-thaw cycles and 8 hours at room temp.

Conclusion

The HILIC-LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in human plasma. The protocol is robust and meets the stringent validation requirements of regulatory agencies, making it suitable for application in clinical and pharmaceutical research environments.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • LCGC International. Hilic–UHPlc–MS as a Tool for Metabolomics Study. [Link]

  • Springer Nature Experiments. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • National Institutes of Health (NIH). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • National Institutes of Health (NIH). Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques. [Link]

  • ResearchGate. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. [Link]

  • PubChem. 5-(Hydroxymethyl)oxolane-2,4-diol. [Link]

  • Yale School of Medicine. Small Molecules Quantitation. [Link]

  • Journal of Forensic Sciences. Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. [Link]

  • SlidePlayer. Application of LC-MS-MS for identification and quantification of small molecules and proteins. [Link]

  • ResearchGate. Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • LCGC International. LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • PubChem. (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. [Link]

  • PubChem. (4S)-2-(hydroxymethyl)oxolane-2,4-diol. [Link]

  • National Institutes of Health (NIH). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • Lead Sciences. (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • National Institutes of Health (NIH). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. [Link]

  • MDPI. Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. [Link]

Sources

Method

Application Note: A Framework for Characterizing Enzyme Kinetics Using (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Abstract This guide provides a comprehensive framework for characterizing the enzymatic conversion of the novel substrate, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. Structurally analogous to naturally occurring deoxy-su...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the enzymatic conversion of the novel substrate, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. Structurally analogous to naturally occurring deoxy-sugars, this compound presents significant interest for researchers in enzymology and drug development. We detail an experimental setup centered around a continuous spectrophotometric assay, using a model NAD⁺-dependent dehydrogenase. The protocols herein cover all stages of the investigation, from initial assay design and optimization to detailed, step-by-step procedures for execution and data analysis. By explaining the causality behind each experimental choice, this document serves as a robust resource for determining key kinetic parameters (Kₘ and Vₘₐₓ) and understanding the interaction of this compound with relevant enzymes.

Introduction: The Scientific Context

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-Deoxy-L-erythro-pentofuranose, is a five-carbon deoxy sugar. Its structure is analogous to 2-deoxy-D-ribose, the foundational component of deoxyribonucleic acid (DNA). This structural similarity makes it a compelling candidate for interaction with a wide range of enzymes, particularly those involved in carbohydrate and nucleotide metabolism. Understanding how this molecule behaves as a substrate or potential inhibitor is crucial for applications ranging from probing enzyme active sites to developing novel therapeutic agents.[1][2]

Enzyme kinetics provides the quantitative foundation for this understanding. By measuring the rate of an enzyme-catalyzed reaction at varying substrate concentrations, we can derive the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1][3][4]

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity.[4][5]

  • Vₘₐₓ (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate.[4]

This application note establishes a detailed protocol to determine these parameters for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, using a generic NAD⁺-dependent dehydrogenase as a model enzyme system. The principles and methodologies described are broadly adaptable to other enzyme classes.

Compound Profile & Assay Principle

Before designing an assay, it is critical to understand the substrate.

IdentifierValue
IUPAC Name (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol[6]
Synonym 2-Deoxy-L-erythro-pentofuranose
CAS Number 18546-37-7[7]
Molecular Formula C₅H₁₀O₄[6][7]
Molecular Weight 134.13 g/mol [6]

Assay Principle: The chosen model system involves an enzyme that can oxidize one of the substrate's hydroxyl groups. This reaction requires a cofactor, such as β-Nicotinamide adenine dinucleotide (NAD⁺), which becomes reduced to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at a wavelength of 340 nm.[8][9][10] This spectrophotometric approach provides a real-time, continuous measure of enzyme activity, which is ideal for kinetic studies.[11]

dot

Caption: Principle of the continuous spectrophotometric assay.

Experimental Design: The Rationale Behind the Protocol

A robust enzyme assay requires careful optimization of multiple factors.[12] The choices made at this stage directly impact the quality and reliability of the final kinetic data.

  • Enzyme & Substrate Concentration: The fundamental principle of Michaelis-Menten kinetics is to measure the initial reaction velocity before significant substrate depletion (typically <10%) or product accumulation.[13] This requires finding an enzyme concentration that yields a linear reaction progress curve for a measurable period. If the reaction is too fast, the enzyme concentration must be lowered.[13] The substrate concentration will be varied systematically, typically spanning a range from approximately 0.2 to 5 times the estimated Kₘ.[13]

  • Buffer Selection and pH: Every enzyme exhibits maximal activity within a specific pH range.[14] It is crucial to select a buffer that can maintain a stable pH throughout the experiment.[14] The optimal pH for the chosen dehydrogenase should be determined from literature or through empirical testing. Common biological buffers like Tris-HCl or HEPES are good starting points.

  • Temperature Control: Enzyme activity is highly sensitive to temperature.[14] For reproducible results, all assays must be conducted at a constant, controlled temperature (e.g., 25°C or 37°C) using a thermostatted spectrophotometer or water bath.[10][13]

  • Cofactor Concentration: For enzymes requiring a cofactor like NAD⁺, its concentration must be saturating. This ensures that the reaction rate is dependent only on the concentration of the primary substrate, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, and not limited by cofactor availability. A concentration of 5-10 times the Kₘ of the enzyme for the cofactor is a common starting point.

Detailed Experimental Protocols

Protocol 1: Reagent Preparation
  • Assay Buffer: Prepare a 1 M stock solution of a suitable buffer (e.g., Tris-HCl). Adjust the pH to the optimal value for the target enzyme (e.g., pH 7.5). Prepare a working solution of 50-100 mM by diluting the stock with ultrapure water. Store at 4°C.

  • (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Stock Solution (100 mM): Accurately weigh the required amount of the compound (MW: 134.13 g/mol ). Dissolve in Assay Buffer to a final concentration of 100 mM. Store in aliquots at -20°C.

  • NAD⁺ Stock Solution (50 mM): Dissolve β-Nicotinamide adenine dinucleotide hydrate in Assay Buffer to a final concentration of 50 mM. Check the pH and adjust if necessary. Store in aliquots at -20°C to protect from degradation.

  • Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the dehydrogenase enzyme in a suitable, stabilizing enzyme dilution buffer (this may differ from the assay buffer and could contain glycerol or DTT).[10][15] Store in small aliquots at -80°C to preserve activity. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the experiment, thaw an aliquot of the enzyme stock solution on ice. Dilute it with cold Assay Buffer to a final concentration that produces a linear absorbance change of approximately 0.02-0.1 ΔA₃₄₀/minute under initial assay conditions. This concentration must be determined empirically.

Protocol 2: Kinetic Assay in 96-Well Plate Format

This protocol is designed for a total reaction volume of 200 µL per well.

  • Prepare Substrate Dilutions: Create a serial dilution series of the (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol stock solution in Assay Buffer. For example, to test final concentrations from 0.1 mM to 20 mM, you would prepare intermediate concentrations that, when added to the well, will be diluted to the final desired value.

  • Set Up the Assay Plate:

    • Test Wells: To each well, add:

      • 160 µL of Assay Buffer containing NAD⁺ at its final, saturating concentration (e.g., 2 mM).

      • 20 µL of the appropriate substrate dilution.

    • Control Well (No Substrate): Add 180 µL of the NAD⁺-containing Assay Buffer and 20 µL of Assay Buffer (instead of substrate). This control measures any background reaction.[16]

    • Control Well (No Enzyme): Prepare one well for the highest substrate concentration containing all components except the enzyme. This checks for non-enzymatic substrate degradation.[16]

  • Equilibration: Place the 96-well plate in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C) for 5-10 minutes.

  • Initiate the Reaction: Start the reaction by adding 20 µL of the Enzyme Working Solution to each well. It is crucial to add the enzyme quickly and consistently, for example, using a multi-channel pipette.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm kinetically.[9] Take readings every 15-30 seconds for a period of 5-10 minutes. Ensure that the initial, linear phase of the reaction is captured.[9][10]

dot

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions (Substrate, Buffer, NAD⁺, Enzyme) P2 Determine Optimal Enzyme Working Concentration P1->P2 P3 Prepare Substrate Serial Dilutions P2->P3 A1 Assemble Reaction Mix in 96-Well Plate (Buffer, NAD⁺, Substrate) P3->A1 A2 Equilibrate Plate to Assay Temperature A1->A2 A3 Initiate Reaction by Adding Enzyme A2->A3 A4 Measure A₃₄₀ Kinetically A3->A4 D1 Calculate Initial Velocities (v₀) from Linear Slopes A4->D1 D2 Plot v₀ vs. [Substrate] D1->D2 D3 Fit Data to Michaelis-Menten Equation (Non-Linear Regression) D2->D3 D4 Determine Kₘ and Vₘₐₓ D3->D4 Result Final Kinetic Parameters D4->Result

Caption: High-level workflow for enzyme kinetic analysis.

Protocol 3: Data Analysis
  • Calculate Initial Velocities (v₀): For each substrate concentration, plot Absorbance (A₃₄₀) versus Time (minutes). Identify the initial linear portion of each curve. The slope of this line (ΔA₃₄₀/min) is the initial reaction rate.

  • Convert Absorbance Units: Convert the rates from ΔA₃₄₀/min to a concentration unit (e.g., µmol/min) using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. The path length (l) must be determined for the specific plate and volume used.

  • Plot the Data: Create a scatter plot of the initial velocity (v₀) on the y-axis versus the substrate concentration ([S]) on the x-axis.

  • Determine Kₘ and Vₘₐₓ: Use a scientific graphing software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation using non-linear regression.[17][18][19][20] This is the statistically preferred method over linear transformations like the Lineweaver-Burk plot, which can distort experimental error.[17]

    Michaelis-Menten Equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Data Presentation and Interpretation

The results should be summarized clearly.

Table 1: Example Kinetic Data

[Substrate] (mM) Initial Velocity (ΔA₃₄₀/min) Initial Velocity (µmol/min/mg enzyme)
0.1 0.008 0.51
0.25 0.018 1.16
0.5 0.032 2.06
1.0 0.051 3.28
2.5 0.085 5.47
5.0 0.115 7.40
10.0 0.142 9.13

| 20.0 | 0.165 | 10.61 |

Table 2: Calculated Kinetic Parameters

Parameter Value Standard Error
Vₘₐₓ 12.85 µmol/min/mg ± 0.45

| Kₘ | 2.89 mM | ± 0.21 |

These parameters provide a quantitative measure of the enzyme's performance with (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol as a substrate under the tested conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low signal 1. Inactive or unstable enzyme.[16]2. Incorrect buffer pH or composition.[21]3. Omission of a critical reagent (e.g., NAD⁺).[16]1. Use a fresh enzyme aliquot; verify activity with a known positive control substrate.2. Re-measure buffer pH; perform a pH-activity profile.3. Carefully review the protocol and reagent preparation steps.
High background signal (in no-enzyme control) 1. Substrate is unstable and degrading non-enzymatically.2. Contamination of reagents.[16]1. Run a time course of the substrate with no enzyme to quantify degradation rate.2. Prepare all buffers and solutions fresh with high-purity water and reagents.
Reaction rate does not saturate (no plateau) 1. Substrate concentrations are too low, far below Kₘ.[22]2. Possible substrate inhibition at very high concentrations (less common).1. Extend the range of substrate concentrations tested to much higher values.[22]2. If the rate decreases at high concentrations, fit the data to a substrate inhibition model.
Poor reproducibility 1. Inaccurate pipetting.2. Temperature fluctuations during the assay.[14]3. Reagent degradation over the course of the experiment.1. Use calibrated pipettes; prepare a master mix for common reagents.2. Ensure the plate reader's temperature control is active and stable.3. Keep enzyme and heat-labile reagents on ice until use.

Conclusion

This application note provides a robust and scientifically grounded methodology for the kinetic characterization of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. By following the detailed protocols for assay optimization, execution, and data analysis, researchers can reliably determine the Kₘ and Vₘₐₓ for its interaction with a target enzyme. The principles outlined here are foundational and can be adapted for studying other novel substrates, contributing valuable insights to the fields of biochemistry, enzymology, and drug discovery.[1][3]

References

  • Leatherbarrow, R. J. (n.d.). Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction. PubMed. [Link]

  • Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]

  • BestCurvFit. (n.d.). How does nonlinear regression of enzyme kinetics work?. [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. [Link]

  • Brescia, P. J., Jr., & Banks, P. (n.d.). Monitoring Protein Dehydrogenase Activity with Filter-based Absorbance Spectroscopy. Agilent. [Link]

  • L-Creative. (2021). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]

  • Ghosh, A., & Basu, A. (2024). Robust Inference for Non-Linear Regression Models with Applications in Enzyme Kinetics. arXiv. [Link]

  • MolSSI Education. (n.d.). Nonlinear Regression Part 1 — Python Data and Scripting for Biochemists and Molecular Biologists. [Link]

  • Gad, E., et al. (2017). Robust Nonlinear Regression in Enzyme Kinetic Parameters Estimation. ResearchGate. [Link]

  • StudySmarter. (n.d.). Michaelis-Menten Equation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Wang, Y., et al. (2018). A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation. Analytical Methods. [Link]

  • Huang, G., & Chollangi, S. (2018). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PubMed Central. [Link]

  • Nepal Journals Online. (n.d.). Optimization of Enzyme Dilution Buffer and Reaction Buffer for Vaccinia H-1 Related Wild Enzyme Assay and Its Stability at 4°C. [Link]

  • Brooks, H. B., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. [Link]

  • ResearchGate. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?. [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem. [Link]

  • eCampusOntario Pressbooks. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. BIOC*2580: Introduction to Biochemistry. [Link]

  • ResearchGate. (2016). Can somebody help me in troubleshooting in analysis of Enzyme kinetics parameters?. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. [Link]

  • bioRxiv. (2020). Easy Kinetics: a novel enzyme kinetic characterization software. [Link]

  • Cornish-Bowden, A. (2012). Detection of Errors of Interpretation in Experiments in Enzyme Kinetics. Perspectives in Science. [Link]

  • National Center for Biotechnology Information. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Deoxy-beta-D-erythro-pentofuranose. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Deoxy-alpha-D-erythro-pentopyranose. PubChem. [Link]

  • Lead Sciences. (n.d.). (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol. [Link]

  • National Institute of Standards and Technology. (n.d.). D-erythro-Pentose, 2-deoxy-. NIST Chemistry WebBook. [Link]

  • Leisola, M., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology. [Link]

  • National Center for Biotechnology Information. (n.d.). (4S)-2-(hydroxymethyl)oxolane-2,4-diol. PubChem. [Link]

  • Axios Research. (n.d.). 2-Deoxy-D-erythro-pentopyranose. [Link]

Sources

Application

Application Note &amp; Protocol: High-Sensitivity GC-MS Analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol via Two-Step Derivatization

Introduction: The Analytical Imperative (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the biologically crucial stereoisomer of 2-Deoxy-D-ribose, is a cornerstone of molecular biology and pharmacology. As the sugar moiety in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the biologically crucial stereoisomer of 2-Deoxy-D-ribose, is a cornerstone of molecular biology and pharmacology. As the sugar moiety in deoxyribonucleic acid (DNA), its accurate quantification is paramount in fields ranging from metabolic studies and diagnostics to the development of antiviral and anticancer nucleoside analogues. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis, providing high chromatographic resolution and definitive structural identification.

However, the inherent physicochemical properties of 2-Deoxy-D-ribose present a significant analytical hurdle. Its multiple polar hydroxyl groups render it non-volatile and thermally labile, making it incompatible with direct GC analysis.[1][2] Furthermore, in solution, it exists in a complex equilibrium of cyclic hemiacetal anomers (α- and β-furanose) and a minor open-chain aldehyde form. Direct derivatization of this mixture would yield a convoluted chromatogram with multiple peaks for a single analyte, making accurate quantification nearly impossible.[3]

This guide provides a robust, field-proven two-step derivatization protocol—methoximation followed by trimethylsilylation (TMS)—that resolves these challenges. This method stabilizes the molecule, enhances its volatility, and simplifies the chromatographic output to ensure reliable and reproducible quantification.

The Rationale: Causality Behind the Two-Step Approach

The selection of a two-step derivatization strategy is a deliberate choice rooted in the chemistry of reducing sugars. A single-step approach, such as direct silylation, would react with all anomeric forms present, preserving the complex isomeric mixture and leading to poor analytical outcomes.[3][4] Our recommended methodology systematically addresses and neutralizes these issues.

Step 1: Methoximation - Taming the Tautomers

The initial and most critical step is methoximation. The aldehyde group of the open-chain form of 2-Deoxy-D-ribose is reacted with methoxyamine hydrochloride. This reaction converts the carbonyl group into a stable methoxime.[5][6] The primary purpose is to "lock" the molecule into its open-chain configuration, effectively preventing the formation of cyclic anomers and the subsequent generation of multiple TMS derivatives.[7] This simplifies the resulting chromatogram to, typically, two distinct peaks representing the syn and anti isomers of the methoxime derivative, which are easily resolved.[2]

Step 2: Silylation - Achieving Volatility and Stability

With the isomeric complexity resolved, the second step focuses on rendering the molecule volatile. Silylation replaces the active, polar hydrogens of the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups [-Si(CH₃)₃].[8] We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silyl donor, and the TMCS catalyst enhances its reactivity, ensuring complete and rapid derivatization of all three hydroxyl groups.[9][10] The resulting methoximated, tris-trimethylsilylated derivative is thermally stable and sufficiently volatile for GC-MS analysis.

Caption: Logical workflow comparing suboptimal direct derivatization with the optimal two-step protocol.

Detailed Experimental Protocol: Methoximation-Silylation (MeOx-TMS)

This protocol is designed as a self-validating system. Adherence to these steps, particularly the emphasis on anhydrous conditions, is critical for success.

Materials & Reagents
  • (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol standard or dried sample extract

  • Methoxyamine hydrochloride (MeOx·HCl), ≥98% purity

  • Anhydrous Pyridine , GC grade (serves as solvent and HCl scavenger)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Acetonitrile , GC grade (optional, for dilution)

  • Internal Standard (IS): e.g., Sorbitol or a stable isotope-labeled standard

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven capable of maintaining 60-80°C

  • Vortex mixer

  • Nitrogen gas line for sample drying

  • Microsyringes

Step-by-Step Methodology

Caption: Experimental workflow for the two-step MeOx-TMS derivatization.

  • Sample Preparation (Critical Step):

    • Place 10-100 µg of the analyte or dried sample residue into a 2 mL GC vial. If using an internal standard, add it at this stage.

    • Causality: Water aggressively competes with the derivatizing agents, hydrolyzing them and preventing the reaction from reaching completion.[5] Ensure the sample is completely dry by evaporating any aqueous or protic solvents under a gentle stream of dry nitrogen. For stubborn samples, co-evaporation with a small amount of anhydrous acetonitrile may be necessary.

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample in the GC vial.

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.

    • Heat the vial at 60°C for 60 minutes in a heating block.

    • Causality: Heating accelerates the reaction to completion. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the reaction.[6] A 60-minute incubation is generally sufficient to minimize the presence of multiple sugar derivatives.[11]

  • Silylation:

    • After the methoximation step, cool the vial to room temperature. Do not open the vial.

    • Using a clean, dry syringe, add 80 µL of BSTFA + 1% TMCS directly to the vial through the septum.

    • Vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

    • Causality: A molar excess of the silylating reagent ensures the reaction drives to completion.[8] The 1% TMCS acts as a catalyst, increasing the silyl donor strength of BSTFA, which is particularly important for derivatizing all three hydroxyl groups efficiently.[9]

  • Analysis:

    • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

    • If necessary, the derivatized sample can be diluted with an anhydrous solvent like acetonitrile or hexane before injection.

Summary of Reaction Conditions
ParameterMethoximationSilylationRationale
Reagent 20 mg/mL MeOx·HCl in PyridineBSTFA + 1% TMCSLocks open-chain form; Increases volatility
Volume 50 µL80 µLEnsures molar excess for complete reaction
Temperature 60°C60°CAccelerates reaction without degrading analyte
Time 60 minutes30 minutesSufficient for reaction completion[7][8]

GC-MS Parameters & Data Interpretation

Suggested GC-MS Conditions
ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Splitless (1 µL injection volume)
Injector Temp. 270°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temp. 230°C
Quad Temp. 150°C
Mass Range m/z 50-550
Expected Chromatographic and Spectral Results
  • Chromatogram: You should observe two major, well-resolved peaks corresponding to the syn and anti isomers of the final derivative.

  • Mass Spectrum: The EI mass spectrum will show characteristic fragments. The fully derivatized molecule is 2-Deoxy-D-ribose-methoxime, tris-TMS ether.

    • Molecular Formula: C₁₅H₃₇NO₄Si₃

    • Molecular Weight: 379.7 g/mol

  • Key Fragment Ions (m/z):

    • 73: The base peak, characteristic of the [(CH₃)₃Si]⁺ ion.

    • 103: [CH₂=O-Si(CH₃)₃]⁺

    • 147: [((CH₃)₃Si)₂O]⁺, a common rearrangement ion.

    • 217: Fragment from cleavage between C2-C3.

    • M-15: [M - CH₃]⁺, loss of a methyl group from a TMS moiety.

    • Molecular Ion (M⁺): The molecular ion at m/z 379 may be weak or absent, which is common for TMS derivatives.

Troubleshooting & System Validation

ProblemProbable Cause(s)Solution(s)
No peaks or very small peaks 1. Presence of water/moisture in sample or reagents. 2. Incomplete derivatization (time/temp too low). 3. Reagent degradation.1. Ensure absolute dryness of sample. Use fresh, anhydrous solvents and store reagents under inert gas. 2. Re-run with optimized heating times/temperatures. 3. Use fresh derivatization reagents.
Multiple, broad, or tailing peaks 1. Incomplete methoximation step. 2. Active sites in the GC system (liner, column). 3. Sample overload.1. Ensure fresh MeOx solution and sufficient reaction time. 2. Use a deactivated liner; condition the column. Injecting pure BSTFA can help passivate the system. 3. Dilute the sample.
Extra, unexpected peaks 1. Contamination from solvents or glassware. 2. Reagent artifacts or byproducts.[12] 3. Sample matrix interference.1. Run a reagent blank. Ensure all glassware is scrupulously clean. 2. Use high-purity reagents. Artifacts from silylating agents are well-documented. 3. Consider a sample cleanup step (e.g., SPE) prior to derivatization.

References

Method

use of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol as a substrate for glycosyltransferases

Application Note & Protocols Topic: Evaluation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol as a Novel Acceptor Substrate for Leloir Glycosyltransferases Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Evaluation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol as a Novel Acceptor Substrate for Leloir Glycosyltransferases

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycosyltransferases (GTs) are critical enzymes in the synthesis of complex carbohydrates and glycoconjugates, playing vital roles in numerous biological processes.[1][2] The identification of novel, unnatural substrates for these enzymes opens avenues for synthesizing modified glycans, developing enzyme inhibitors, and creating new therapeutic agents.[2][3] This document provides a comprehensive guide for the evaluation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a furanose analog, as a potential acceptor substrate for Leloir-type glycosyltransferases. We present the scientific rationale, detailed protocols for substrate validation and kinetic characterization using a universal bioluminescent assay, and guidance on data interpretation. The methodologies described herein are designed to be robust and self-validating, providing a framework for assessing the utility of this and other novel sugar analogs in glycosylation reactions.

Scientific Background

1.1. Leloir Glycosyltransferases: The Master Glycan Builders

Leloir glycosyltransferases are a major class of enzymes that catalyze the transfer of a monosaccharide from a nucleotide-activated sugar donor (e.g., UDP-glucose, UDP-galactose) to an acceptor molecule, which can be another sugar, a lipid, or a protein.[4][5][6] This reaction proceeds via a sequential, ordered bi-bi catalytic mechanism, typically requiring a divalent metal cation like Mn²⁺ or Mg²⁺ as a cofactor.[6][7] The high regio- and stereoselectivity of GTs makes them powerful tools for biocatalysis.[6][8]

1.2. The Rationale for Using Unnatural Substrates

While GTs are highly specific, many exhibit a degree of promiscuity, tolerating modifications to both the donor and acceptor substrates.[9][10] Exploiting this promiscuity with unnatural substrates like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol allows for:

  • Synthesis of Novel Glycans: Creating carbohydrates with modified structures for research or therapeutic use.

  • Enzyme Inhibition Studies: Substrate analogs can act as competitive inhibitors, which are valuable tools for studying enzyme mechanisms and for drug development.[2][11]

  • Biochemical Probes: Incorporating analogs with reporter tags (e.g., azide or alkyne groups) enables the tracking and analysis of glycoconjugates.[3]

The target compound, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-Deoxy-L-erythro-pentofuranose[12][13], is a structural analog of natural furanose sugars. Its deoxy nature at the C2 position and specific stereochemistry make it an intriguing candidate to probe the active site requirements of various glycosyltransferases.

1.3. Assay Principle: Universal Detection of GT Activity

Directly measuring the glycosylated product of a novel substrate can be challenging without specific antibodies or chromatographic standards. A more universal and high-throughput compatible approach is to measure the formation of the reaction byproduct, Uridine Diphosphate (UDP), which is released from the UDP-sugar donor upon glycosyl transfer.[1][4]

The protocols in this guide utilize a bioluminescent assay, such as the UDP-Glo™ Glycosyltransferase Assay.[5][14] In this system, the UDP produced by the GT reaction is converted into ATP by a UDP-detection reagent. This newly synthesized ATP then serves as a substrate for a luciferase, generating a light signal that is directly proportional to the amount of UDP produced and, therefore, to the glycosyltransferase activity.[5][14][15] This method is highly sensitive, applicable to a wide range of UDP-sugar-utilizing GTs, and robust against interference.[4][14]

Diagrams of Reaction and Workflow

GT_Reaction UDP_Sugar UDP-Sugar (Donor Substrate) Enzyme Glycosyltransferase (GT) UDP_Sugar->Enzyme Acceptor (4R,5S)-5-(hydroxymethyl) oxolane-2,4-diol (Test Acceptor) Acceptor->Enzyme Glyco_Product Glycosylated Acceptor UDP UDP (Byproduct) Enzyme->Glyco_Product Enzyme->UDP Assay_Workflow Start Start: Prepare Reagents Step1 Dispense GT Enzyme, Buffer, and Test Acceptor into multi-well plate Start->Step1 Step2 Initiate Reaction: Add UDP-Sugar Donor Step1->Step2 Step3 Incubate at Optimal Temperature (e.g., 37°C) Step2->Step3 Step4 Stop Reaction & Add UDP Detection Reagent Step3->Step4 Step5 Incubate at Room Temp (e.g., 60 min) Step4->Step5 Step6 Measure Luminescence (RLU) with a Plate Reader Step5->Step6 End End: Analyze Data Step6->End

Caption: Experimental workflow for the UDP-Glo™ based assay.

Materials and Reagents

  • Test Acceptor Substrate: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, dissolved in reaction buffer or DMSO to create a concentrated stock (e.g., 100 mM).

  • Glycosyltransferase (GT): Purified enzyme of interest.

  • UDP-Sugar Donor: Corresponding donor for the GT (e.g., UDP-Galactose, UDP-Glucose), high purity.

  • Positive Control Acceptor: A known, validated acceptor substrate for the GT.

  • Reaction Buffer: Buffer optimal for the specific GT (e.g., 50 mM Tris-HCl pH 7.5, containing 10 mM MnCl₂).

  • Detection Reagent: UDP-Glo™ Glycosyltransferase Assay kit (Promega, Cat. No. V6960 or similar).

  • Plates: White, opaque 96-well or 384-well microplates suitable for luminescence.

  • Instrumentation: Luminometer or multi-mode plate reader.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Protocol 1: Substrate Validation Assay

This protocol is designed to determine if (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol can act as an acceptor substrate for the chosen glycosyltransferase.

4.1. Experimental Design & Controls

It is critical to include proper controls to validate the results. Each condition should be run in triplicate.

ComponentTest ReactionNo-Acceptor ControlNo-Enzyme ControlPositive Control
Reaction Buffer++++
GT Enzyme++-+
Test Acceptor+-+-
Positive Control Acceptor---+
UDP-Sugar Donor++++
Expected Result High Signal Low SignalLow SignalHigh Signal

4.2. Step-by-Step Procedure

  • Prepare Reagents: Thaw all components on ice. Prepare a 2X GT enzyme solution and a 2X substrate solution (Test Acceptor, Positive Control Acceptor, or buffer for the No-Acceptor control) in reaction buffer.

  • Set Up Reaction Plate: In a 96-well plate, add 12.5 µL of the appropriate 2X substrate solutions to the designated wells.

  • Add Enzyme: Add 12.5 µL of the 2X GT enzyme solution to the "Test Reaction," "No-Acceptor Control," and "Positive Control" wells. For the "No-Enzyme Control," add 12.5 µL of reaction buffer.

  • Initiate Reaction: Add 5 µL of a 5X UDP-Sugar Donor solution to all wells to start the reaction. The final reaction volume is 25 µL.

  • Incubate: Cover the plate and incubate at the enzyme's optimal temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Detect UDP Formation:

    • Equilibrate the plate and the UDP-Glo™ Detection Reagent to room temperature.

    • Add 25 µL of the UDP-Glo™ Detection Reagent to each well.

    • Mix well on a plate shaker for 60 seconds.

    • Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize. [14]7. Measure Luminescence: Read the Relative Light Units (RLU) using a luminometer.

4.3. Data Interpretation

  • Successful Substrate: The "Test Reaction" wells will show a significantly higher RLU signal compared to both the "No-Acceptor Control" and "No-Enzyme Control" wells.

  • Not a Substrate: The RLU signal in the "Test Reaction" wells will be similar to the background signal from the "No-Acceptor Control."

  • Potential Inhibitor: If the signal in the "Test Reaction" is lower than the "No-Acceptor Control" (which may have a low level of basal donor hydrolysis), it could indicate that the compound is an inhibitor of the enzyme's hydrolytic activity or the detection chemistry itself. Further investigation would be required.

Protocol 2: Kinetic Characterization

If Protocol 1 confirms substrate activity, this protocol determines the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the novel acceptor.

5.1. Experimental Setup

This experiment involves titrating the concentration of the test acceptor while keeping the enzyme and UDP-sugar donor concentrations constant and non-limiting.

  • Prepare Acceptor Dilutions: Create a serial dilution of the (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol stock solution. A typical range would span from 0 to 10-20 times the estimated Kₘ. A good starting point is a 10-point, 2-fold dilution series from a high concentration (e.g., 50 mM).

  • Set Up Reactions: Perform the glycosyltransferase reaction as described in Protocol 1 (steps 2-7), but use the different concentrations of the test acceptor. Ensure the reaction time is within the linear range of product formation (determine this in a preliminary time-course experiment if necessary).

  • Generate UDP Standard Curve: To convert RLU to UDP concentration, a standard curve is essential.

    • Prepare a serial dilution of a known UDP standard (0 to 25 µM is a typical range). [5] * Add 25 µL of each UDP dilution to separate wells.

    • Add 25 µL of the UDP-Glo™ Detection Reagent.

    • Incubate and read luminescence as with the experimental samples.

5.2. Data Analysis and Interpretation

  • Convert RLU to [UDP]: Use the linear regression formula from your UDP standard curve to convert the RLU values from your kinetic experiment into concentrations of UDP produced (in µM).

  • Calculate Velocity: Divide the UDP concentration by the reaction time (in minutes) to get the initial velocity (V₀) in µM/min.

  • Plot Kinetics: Plot the initial velocity (V₀) on the y-axis against the test acceptor concentration ([S]) on the x-axis.

  • Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

    • V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • The software will calculate the best-fit values for Kₘ and Vₘₐₓ.

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background signal in No-Enzyme control Contamination of reagents with UDP or ATP.Use fresh, high-purity reagents. Filter-sterilize buffers.
High signal in No-Acceptor control Enzyme exhibits high substrate-independent hydrolysis of the UDP-sugar donor.Decrease enzyme concentration or reaction time. This is a known property of some GTs. [6]
No signal in Positive Control Inactive enzyme, incorrect buffer conditions, or degraded UDP-sugar donor.Verify enzyme activity with a trusted substrate. Check buffer pH and Mn²⁺/Mg²⁺ concentration. Use a fresh aliquot of UDP-sugar.
Inconsistent replicates Pipetting errors, improper mixing, or temperature fluctuations.Use calibrated pipettes. Ensure thorough mixing after adding reagents. Use a temperature-controlled incubator.

Conclusion

The protocols outlined provide a systematic and robust framework for evaluating (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol as a novel acceptor substrate for glycosyltransferases. By employing a universal and highly sensitive UDP-detection assay, researchers can efficiently validate substrate activity and perform detailed kinetic characterization. This approach minimizes the need for substrate-specific analytical methods and is amenable to high-throughput screening, accelerating the discovery of new tools for glycobiology and drug development. [16][17]

References

  • Glycosyltransferase Activity Assay Using Colorimetric Methods: Methods and Protocols. Springer Link. [Link]

  • Leloir glycosyltransferases of natural product C-glycosylation: structure, mechanism and specificity. PubMed. [Link]

  • UDP-Glo™ Glycosyltransferase Assay. Promega Corporation (Japanese). [Link]

  • Leloir glycosyltransferases of natural product C-glycosylation: structure, mechanism and specificity. Portland Press. [Link]

  • Using a Glycosyltransferase Activity Assay to Study Glycosylation and the Function of GTs. BellBrook Labs. [Link]

  • Leloir Glycosyltransferases in Applied Biocatalysis: A Multidisciplinary Approach. National Center for Biotechnology Information (NCBI). [Link]

  • Leloir Glycosyltransferases in Applied Biocatalysis: A Multidisciplinary Approach. MDPI. [Link]

  • Beyond substrate analogues: new inhibitor chemotypes for glycosyltransferases. Royal Society of Chemistry. [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Allied Academies. [Link]

  • Chemoenzymatic synthesis of an unnatural Manβ1,4GlcNAc library using a glycoside phosphorylase with “reverse thiophosphorylase”. ChemRxiv. [Link]

  • Glycosyltransferase engineering for carbohydrate synthesis. National Center for Biotechnology Information (NCBI). [Link]

  • Potential transition-state analogs for glycosyltransferases. Design and DFT calculations of conformational behavior. ElectronicsAndBooks.com. [Link]

  • Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications. National Institutes of Health (NIH). [Link]

  • Leloir Glycosyltransferases as Biocatalysts for Chemical Production. ResearchGate. [Link]

  • Glycosyltransferases - Essentials of Glycobiology. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Predicting novel substrates for enzymes with minimal experimental effort with active learning. National Center for Biotechnology Information (NCBI). [Link]

  • Catalytic glycosylation for minimally protected donors and acceptors. PubMed. [Link]

  • EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. National Center for Biotechnology Information (NCBI). [Link]

  • GlyTouCan:G74107ZE. PubChem. [Link]

  • Glycosylation on Unprotected or Partially Protected Acceptors. ResearchGate. [Link]

  • Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • (2S,4S,5R)-2-(dimethoxymethyl)-5-(hydroxymethyl)oxolane-2,4-diol. PubChem. [Link]

  • 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem. [Link]

  • Enzyme. Wikipedia. [Link]

  • Assigning enzyme sequences to orphan and novel reactions using knowledge of substrate reactive sites. bioRxiv. [Link]

Sources

Application

Application Notes and Protocols: Evaluating the Cytotoxicity of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Derivatives

Introduction In the landscape of drug discovery and development, the accurate assessment of a compound's cytotoxicity is a critical early-stage gatekeeper.[1][2] This is particularly true for novel chemical entities such...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the accurate assessment of a compound's cytotoxicity is a critical early-stage gatekeeper.[1][2] This is particularly true for novel chemical entities such as (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivatives, a class of compounds with potential therapeutic applications. These nucleoside analogs may exert their effects by interfering with nucleic acid synthesis, making them candidates for antiviral or anticancer therapies.[3] Understanding their impact on cell viability, proliferation, and the mechanisms of cell death is paramount for advancing promising candidates and eliminating those with unfavorable toxicity profiles.[1][4]

This comprehensive guide provides a detailed framework for evaluating the cytotoxicity of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivatives. We will delve into the rationale behind selecting a multi-assay approach, provide step-by-step protocols for key assays, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable cytotoxicity screening workflows.

The Rationale for a Multi-Pronged Assay Strategy

No single assay can provide a complete picture of a compound's cytotoxic profile.[5] Different assays measure distinct cellular parameters, and a comprehensive evaluation necessitates a combination of methods to elucidate the mechanism of cell death.[1][5] For the (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivatives, we recommend a tiered approach that assesses metabolic activity, membrane integrity, and apoptosis induction.

  • Tier 1: Metabolic Activity Assessment (MTT Assay). This initial screen provides a rapid and cost-effective measure of cell viability by quantifying the metabolic activity of a cell population. A reduction in metabolic activity is often an early indicator of cytotoxicity.

  • Tier 2: Membrane Integrity Assessment (LDH Assay). This assay complements the MTT by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.[6] It is a key indicator of necrosis or late-stage apoptosis.

  • Tier 3: Apoptosis Induction Assessment (Caspase-3/7 Assay). To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we will measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[7][8][9]

This multi-assay strategy provides a more complete and nuanced understanding of how the (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivatives affect cells.

Experimental Workflows

Overall Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compounds.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Dilution Series mtt_assay MTT Assay compound_prep->mtt_assay ldh_assay LDH Assay caspase_assay Caspase-3/7 Assay data_acq Data Acquisition (Plate Reader) caspase_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc mechanism Mechanism of Cell Death Analysis ic50_calc->mechanism

Caption: General workflow for cytotoxicity assessment.

Detailed Assay Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivative stock solution

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 humidified incubator.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow seed Seed Cells treat Treat with Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read G cluster_caspase Caspase-3/7 Assay Workflow seed_treat Seed & Treat Cells add_reagent Add Caspase-3/7 Reagent seed_treat->add_reagent incubate Incubate (1-3h) add_reagent->incubate read Measure Luminescence/Fluorescence incubate->read

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Welcome to the technical support guide for the synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-Deoxy-L-erythro-pentofuranose. This document is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-Deoxy-L-erythro-pentofuranose. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your laboratory work.

Overview of Synthetic Strategy

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a furanose, a class of carbohydrates featuring a five-membered ring.[1] The core structure is a substituted tetrahydrofuran, a motif present in many biologically active natural products.[1] The synthesis of this specific stereoisomer typically relies on leveraging the inherent chirality of readily available starting materials. An efficient and common precursor is L-arabinose, where the stereocenters can guide the formation of the desired (4R,5S) configuration.[1]

The general synthetic workflow involves the selective deoxygenation of a precursor sugar at the C2 position, followed by or concurrent with intramolecular cyclization to form the oxolane ring. This process requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry and avoid unwanted side products.

Synthetic_Workflow Start L-Arabinose (Starting Material) Protect Protection of Hydroxyl Groups (e.g., Acetal, Silyl Ethers) Start->Protect Protection Deoxy Selective C2 Deoxygenation Protect->Deoxy Modification Deprotect Deprotection & Intramolecular Cyclization Deoxy->Deprotect Cyclization Purify Purification (Chromatography) Deprotect->Purify Isolation End (4R,5S)-5-(hydroxymethyl) oxolane-2,4-diol Purify->End

Caption: General workflow for synthesizing the target diol from L-arabinose.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My overall yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem that can stem from several stages of the synthesis. Let's break down the potential causes:

  • Cause 1: Inefficient Protection/Deprotection: The hydroxyl groups in sugars have similar reactivity, making selective protection challenging. Incomplete protection can lead to unwanted side reactions during the deoxygenation step. Conversely, harsh deprotection conditions can degrade the target molecule.

    • Solution:

      • Optimize Protecting Groups: For diol protection, consider forming a cyclic acetal (e.g., isopropylidene) which can be removed under mild acidic conditions. For other hydroxyls, silyl ethers (e.g., TBDMS, TIPS) offer tunable stability.

      • Monitor Reactions: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the protection and deprotection steps to ensure complete conversion before proceeding.

  • Cause 2: Competing Side Reactions: During cyclization, the formation of the five-membered furanose ring competes with the formation of the six-membered pyranose ring. The reaction conditions (solvent, temperature, pH) heavily influence this equilibrium.

    • Solution:

      • Thermodynamic vs. Kinetic Control: Furanose rings are often the kinetic product, while pyranose rings are thermodynamically more stable. Running the cyclization at lower temperatures may favor the desired furanose form.

      • Acid/Base Catalysis: The cyclization is an intramolecular hemiacetal formation, which is catalyzed by acid or base.[1] Carefully screen catalysts and their concentrations. For instance, using a mild acid catalyst like Amberlyst 15 resin can facilitate the reaction and simplify workup.[2]

  • Cause 3: Product Degradation during Workup/Purification: The target diol is highly polar and potentially sensitive to heat and pH extremes. Standard extraction and purification methods may lead to significant material loss.

    • Solution:

      • Avoid Harsh Conditions: Neutralize the reaction mixture carefully before solvent evaporation. Avoid excessive heat when using a rotary evaporator.

      • Advanced Purification: Standard silica gel chromatography can be challenging. Consider using a more polar stationary phase (like diol-bonded silica) or reverse-phase chromatography. Lyophilization (freeze-drying) can be an effective final step to isolate the product from aqueous solutions without thermal degradation.[2]

Troubleshooting_Low_Yield Problem Low Yield Cause1 Inefficient Protection/ Deprotection Problem->Cause1 Cause2 Side Reactions (e.g., Pyranose Formation) Problem->Cause2 Cause3 Product Degradation (Workup/Purification) Problem->Cause3 Solution1 Optimize protecting groups Monitor reaction completion (TLC/LCMS) Cause1->Solution1 Solution2 Control temperature (kinetic control) Screen acid/base catalysts Cause2->Solution2 Solution3 Use mild workup conditions Employ specialized chromatography Consider lyophilization Cause3->Solution3

Caption: Decision-making workflow for troubleshooting low synthesis yield.

Q2: I am getting a mixture of stereoisomers. How can I improve the selectivity for the (4R,5S) configuration?

A2: Achieving high stereoselectivity is critical. The (4R,5S) configuration is directly templated by the stereocenters of your starting material.

  • Causality: The stereochemistry of the final product is a direct consequence of the starting material's chirality. When starting from L-arabinose, the hydroxyl group at C4 dictates the 'R' configuration at that position after cyclization. The C5 stereocenter is also retained from the starting sugar. Therefore, the primary source of isomeric impurities is often epimerization at C4 or incomplete control during reactions that might affect this center.

  • Solutions:

    • Confirm Starting Material Purity: Ensure your L-arabinose (or other chiral precursor) is of high enantiomeric and diastereomeric purity.

    • Avoid Epimerization: Epimerization at the carbon alpha to the aldehyde (once formed) can be base-catalyzed. During any steps where a free aldehyde might be transiently present, maintain neutral or slightly acidic conditions.

    • Stereodirecting Groups: The protecting groups themselves can influence the stereochemical outcome of subsequent reactions through steric hindrance. Choose protecting groups that "lock" the carbohydrate in a conformation that favors the desired reaction trajectory.

Q3: The final purification is difficult, and my product seems impure by NMR. What's the issue?

A3: The difficulty in purifying polar diols is a common challenge. The apparent impurity by NMR might not be a different compound but rather a mixture of anomers.

  • Causality - Anomerization: The hemiacetal at the C2 position is labile and can exist in two forms, alpha and beta (anomers), which are in equilibrium in solution. This results in a complex NMR spectrum with two sets of signals for the protons near the C2 position, which can be mistaken for impurity.

  • Solutions:

    • NMR Analysis: To confirm anomerization, acquire an NMR spectrum in a solvent like D₂O and observe if the signal ratios change over time as the anomers equilibrate.

    • Purification Strategy: Since anomers co-exist, they cannot be separated by standard chromatography. The goal is to purify the compound as a mixture of anomers. Focus on removing synthetic byproducts and reagents. As mentioned in A1, specialized chromatography or lyophilization are effective methods.

    • Derivatization: For analytical purposes, you can derivatize the anomeric hydroxyl group (e.g., acetylation). This "locks" the stereocenter and simplifies the NMR spectrum, allowing you to confirm the purity of the underlying carbon skeleton.

Frequently Asked Questions (FAQs)

  • What are the most critical reaction conditions to monitor?

    • Temperature: Especially during cyclization, as it affects the furanose/pyranose ratio.

    • pH: Crucial for preventing side reactions like epimerization and for controlling the rate of acid/base-catalyzed steps.

    • Moisture: Many reactions, especially those involving protecting groups like silyl ethers or Grignard reagents (if used in alternative syntheses), are sensitive to water. Ensure all glassware is dry and use anhydrous solvents.

  • How can I effectively monitor the reaction progress?

    • TLC is your primary tool. Use a suitable stain for visualization, as the hydroxylated compounds may not be UV-active. A p-anisaldehyde or potassium permanganate stain is effective for sugars. The polarity of the product changes significantly after each synthetic step (e.g., protection reduces polarity, deprotection increases it), making TLC an excellent diagnostic tool.

  • Are there alternative synthetic routes?

    • Yes, while starting from carbohydrates is common, other strategies exist. For instance, the regioselective ring-opening of appropriately substituted 2,3-epoxy alcohols can be a powerful method for creating hydroxymethyl 1,3-diols.[3] Additionally, the hydrogenation of furan-based platform chemicals like 5-hydroxymethylfurfural (HMF) is a widely researched area for producing related diols, though controlling the specific stereochemistry can be a challenge.[4][5]

Key Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is a representative example of the deprotection and cyclization step to form the oxolane ring.

Objective: To convert a protected 2-deoxy-L-arabinose precursor into (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Materials:

  • Protected 2-deoxy-L-arabinose derivative (e.g., with an isopropylidene group protecting the 3,4-diols).

  • Amberlyst 15 ion-exchange resin.[2]

  • Methanol (MeOH)

  • Water (H₂O)

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve the protected precursor in a solution of MeOH/H₂O (e.g., 9:1 v/v) to a concentration of approximately 0.2 M.

  • Add Amberlyst 15 resin (typically 0.5 g per mmol of substrate) to the solution.[2]

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction by TLC every 15-30 minutes. The product will be significantly more polar than the starting material.

  • Upon complete consumption of the starting material (typically 2-4 hours), filter the reaction mixture through a pad of Celite® to remove the resin.

  • Rinse the resin and Celite® pad with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40°C to prevent degradation.

  • The resulting crude oil or solid can be further purified by column chromatography or lyophilized from water to yield the final product as a white, fluffy solid.[2]

Data Summary Table

The synthesis of related oxolane diols often involves catalytic hydrogenation. The table below summarizes typical conditions for a related reaction: the conversion of 5-Hydroxymethylfurfural (HMF) to 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), illustrating the types of catalysts and conditions that are effective for saturating the furan ring.

Catalyst SystemH₂ Pressure (MPa)Temperature (°C)SolventYield of BHMTHF (%)Reference
Ru/CeOₓ---89.0%Alamillo et al., 2012[4]
Ru/MnCo₂O₄8.2100Methanol-Mishra et al., 2020[4]
Ru complexes---87.0%Cadu et al., 2018[4]

Note: While not a direct synthesis of the target molecule, this data provides insight into the conditions required for the hydrogenation of a furan ring to a tetrahydrofuran (oxolane) core, a key transformation in related syntheses.

References

  • Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols - Frontiers. (URL: [Link])

  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol - PubChem. (URL: [Link])

  • (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol - PubChem. (URL: [Link])

  • Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol - ResearchGate. (URL: [Link])

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments - MDPI. (URL: [Link])

  • 5-(Hydroxymethyl)oxolane-2,4-diol - PubChem. (URL: [Link])

  • Functionalised tetrahydrofuran fragments from carbohydrate or sugar beet pulp biomass - The Royal Society of Chemistry. (URL: [Link])

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a key chiral building block and a derivative of 2-deoxy-L...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a key chiral building block and a derivative of 2-deoxy-L-ribofuranose. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of this stereoselective synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for synthesizing this L-sugar derivative?

The synthesis of L-sugar derivatives like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol often begins from readily available and inexpensive D-sugars.[1][2] Common starting materials include D-ribose, D-glucose, or D-mannitol.[3] The core strategy involves a series of stereochemical inversions to transform the D-configuration into the desired L-configuration at key chiral centers.[1] For instance, a synthesis might start from 2-deoxy-D-ribose, proceeding through steps that include protection of hydroxyl groups, activation (e.g., sulfonation) of the C3 and C4 hydroxyls, and subsequent inversion via nucleophilic substitution.[2]

Q2: Why is achieving stereocontrol in this synthesis particularly challenging?

The primary challenge lies in the furanose ring's flexibility and the lack of a C2-hydroxyl group, which in many ribose-based syntheses acts as a crucial directing group for reagents.[4] Without this C2-OH, controlling the stereochemistry at C3 and C4 during reactions like reductions or nucleophilic attacks becomes significantly more difficult, often leading to mixtures of diastereomers. Furthermore, the molecule possesses multiple chiral centers, and controlling the relative and absolute stereochemistry at each center simultaneously requires a carefully planned multi-step synthetic route.[5]

Q3: What is the risk of forming the pyranose isomer, and how can it be mitigated?

In solution, five- and six-membered ring forms of sugars exist in equilibrium.[6] For many deoxy-sugars, the six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring.[7] To favor the desired furanose (oxolane) structure, two main strategies are employed:

  • Kinetic Control: Running reactions at low temperatures and for shorter durations can favor the kinetically formed furanoside.[7]

  • Protecting Group Strategy: Installing a bulky protecting group at the primary 5-OH position, such as a trityl (Tr) or monomethoxytrityl (MMTr) group, can effectively "lock" the sugar in its furanose conformation, preventing rearrangement to the pyranose form.[8]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Diastereoselectivity / Formation of Unwanted Stereoisomers

You're observing a mixture of diastereomers by NMR or chiral HPLC, with a low ratio of the desired (4R,5S) product.

This is the most common challenge, often stemming from inadequate control over the furanose ring conformation and reagent approach.

Possible Cause A: Lack of Stereodirecting Groups The absence of the C2-hydroxyl group removes a key element for neighboring group participation, which would otherwise shield one face of the molecule.[9]

  • Solution:

    • Substrate Control: If possible, begin with a starting material that allows for the installation of a temporary directing group. For example, a protected hydroxyl or a thioether at C2 can be introduced early in the synthesis and removed later.

    • Reagent Control: Utilize sterically demanding reagents that have a higher intrinsic facial selectivity. For instance, in a ketone reduction step to form the C4-hydroxyl, bulky hydride reagents like L-Selectride® may offer improved stereoselectivity compared to sodium borohydride.

Possible Cause B: Ring Conformation and Flexibility The furanose ring can adopt several envelope and twist conformations, presenting different faces to incoming reagents.

  • Solution:

    • Rigidifying the Ring: Install a cyclic protecting group, such as an acetonide between the C3 and C4 hydroxyls (if the stereochemistry allows at that stage of the synthesis). This constrains the ring's flexibility and can expose one face preferentially.

    • Solvent Effects: The polarity of the solvent can influence the stability of different transition states. Screen a range of solvents (e.g., THF, CH₂Cl₂, Toluene) to find conditions that maximize the diastereomeric ratio (d.r.).

Troubleshooting Decision Workflow

G start Low Diastereoselectivity Observed check_directing Is a C2 directing group present? start->check_directing add_directing Strategy: Introduce temporary directing group. check_directing->add_directing No reagent_control Strategy: Use sterically bulky reagents (e.g., L-Selectride). check_directing->reagent_control No check_ring Is the furanose ring conformationally flexible? check_directing->check_ring Yes add_directing->check_ring reagent_control->check_ring rigidify Strategy: Install cyclic protecting group (e.g., acetonide). check_ring->rigidify Yes solvent_screen Strategy: Screen solvents to optimize transition state. check_ring->solvent_screen Yes end Improved Diastereoselectivity rigidify->end solvent_screen->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 2: Low Yields and Complex Product Mixtures

Your reaction produces multiple unexpected spots on TLC, and the isolated yield of the desired product is low.

This often points to issues with protecting group stability or competing reaction pathways.

Possible Cause A: Incompatible Protecting Groups The chosen protecting groups may not be stable to the reaction conditions, leading to partial deprotection and subsequent side reactions of the newly freed hydroxyl groups.

  • Solution:

    • Orthogonal Protection: Employ an "orthogonal" protecting group strategy, where each group can be removed under specific conditions without affecting the others.

    • Review Stability: Consult protecting group stability charts. For example, a silyl ether (like TBDMS) is labile to acid, while a benzyl ether is removed by hydrogenolysis. Ensure your reaction conditions are compatible with all protecting groups present.

Protecting Group Abbreviation Installation Conditions Cleavage Conditions Key Considerations
Benzyl EtherBnNaH, BnBrH₂, Pd/C (Hydrogenolysis)Stable to most acidic/basic conditions.
tert-Butyldimethylsilyl EtherTBDMSTBDMSCl, ImidazoleTBAF, HF, or mild acidLabile to acid; sterically hindered.
Acetonide (Isopropylidene Ketal)-Acetone, cat. acid (e.g., PTSA)Aqueous acid (e.g., AcOH/H₂O)Protects cis-diols preferentially.
Trityl EtherTrTrCl, PyridineMild acid (e.g., 80% AcOH)Bulky; selective for primary alcohols.[8]

Possible Cause B: Ring Opening Under certain conditions, particularly with strong Lewis acids or bases, the furanose ring can be prone to opening, leading to a complex mixture of acyclic byproducts.[10]

  • Solution:

    • Milder Conditions: Whenever possible, opt for milder, buffered reaction conditions.

    • Temperature Control: Perform reactions at lower temperatures (e.g., 0 °C or -78 °C) to minimize side reactions.

Issue 3: Difficulty in Final Product Purification

After deprotection, your final diol product is highly water-soluble, streaks on silica TLC, and is difficult to separate from residual salts or polar impurities.

This is a classic challenge when working with polyhydroxylated, "unprotected" carbohydrate derivatives.[11][12]

Possible Cause: High Polarity The multiple hydroxyl groups make the molecule highly polar, causing poor interaction with standard reversed-phase (C18) columns (where it elutes in the void volume) and irreversible sticking to normal-phase silica gel.[13][14]

  • Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the preferred method for purifying highly polar compounds.[11][14] It utilizes a polar stationary phase (like silica or a diol-functionalized phase) with a reversed-phase solvent system (typically high organic content, like acetonitrile, with a small amount of aqueous buffer).[13]

HILIC vs. Other Methods for Polar Diols

Chromatography Mode Stationary Phase Mobile Phase Performance with Target Diol
Normal PhaseSilica GelNon-polar (e.g., Hexane/EtOAc)Poor: Irreversible adsorption, severe tailing.
Reversed PhaseC18Polar (e.g., H₂O/MeOH)Poor: Little to no retention; elutes with solvent front.[12]
HILIC Silica, Diol, Amine High Organic (e.g., ACN/H₂O) Excellent: Good retention and separation based on hydrophilicity.[11][13]

Key Experimental Protocols

Protocol 1: Stereoselective Reduction of a Furanose Ketone Intermediate

This protocol describes a general procedure for the reduction of a ketone at the C4 position, aiming to establish the (4R) stereocenter.

  • Preparation: Dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Dissolve the ketone precursor (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.

Protocol 2: HILIC Purification of the Final Diol

This protocol provides a starting point for purifying the final, deprotected (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

  • Column Selection: Use a commercially available HILIC column (e.g., silica-based or diol-based).

  • Sample Preparation: Dissolve the crude diol in a minimum volume of the initial mobile phase (e.g., 95:5 Acetonitrile:Water). If solubility is poor, dissolve in water and adsorb onto a small amount of Celite® or silica gel, then dry to a fine powder for solid loading.[11]

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water (often with a modifier like 0.1% formic acid or 10 mM ammonium acetate to improve peak shape)

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B for 5-10 column volumes.

    • Load the sample.

    • Run a linear gradient from 95% A / 5% B to 70% A / 30% B over 20-30 column volumes.

    • Hold at 70% A / 30% B for 5 column volumes.

  • Fraction Collection: Collect fractions and analyze by TLC (staining with permanganate or ceric ammonium molybdate) or LC-MS.

  • Post-Purification: Combine the pure fractions. Since the mobile phase contains water and acetonitrile, removal under reduced pressure may require a lyophilizer (freeze-dryer) for complete solvent removal without heating the sensitive compound.

General Synthetic Approach Visualization

G start 2-Deoxy-D-Ribose (Starting Material) step1 Protection of C3 & C5 Hydroxyls (e.g., Benzyl Ethers) start->step1 1. NaH, BnBr step2 Oxidation of C4-OH to Ketone step1->step2 2. Dess-Martin Periodinane step3 Stereoselective Reduction of C4-Ketone (e.g., L-Selectride) step2->step3 3. Control of C4 Stereocenter step4 Global Deprotection (Hydrogenolysis) step3->step4 4. H₂, Pd/C end (4R,5S)-5-(hydroxymethyl) oxolane-2,4-diol step4->end

Caption: A simplified, representative synthetic pathway.

References

  • Harvey, J. E., Raw, S. A., & Taylor, R. J. K. (2004). A Versatile and Stereocontrolled Route to Pyranose and Furanose C-Glycosides. Organic Letters. Available at: [Link]

  • Fairweather, J. K., & Driguez, H. (2009). Protecting-group-free synthesis of 2-deoxy-aza-sugars. Molecules. Available at: [Link]

  • Fairweather, J. K., & Driguez, H. (2009). Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. Molecules. Available at: [Link]

  • Harvey, J. E., et al. (2004). A Versatile and Stereocontrolled Route to Pyranose and Furanose C-Glycosides. ResearchGate. Available at: [Link]

  • Harvey, J. E., Raw, S. A., & Taylor, R. J. K. (2004). A versatile and stereocontrolled route to pyranose and furanose C-glycosides. PubMed. Available at: [Link]

  • Lindhardt, A. T., et al. (2019). Disrotatory Ring-Opening of Furans Gives Stereocontrol. PubMed. Available at: [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]

  • Chen, C. C., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. PubMed. Available at: [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available at: [Link]

  • Google Patents. (n.d.). Method for producing 2-deoxy-l-ribose. Google Patents.
  • ResearchGate. (2018). For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]

  • University of Basrah. (n.d.). Pyranose and Furanose rings formation. University of Basrah. Available at: [Link]

  • University of Basrah. (n.d.). 6 Pyranose and Furanose rings formation. University of Basrah College of Pharmacy. Available at: [Link]

  • D'Alonzo, D., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. Available at: [Link]

  • Wan, Q., & Ye, X. S. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. Available at: [Link]

Sources

Troubleshooting

purification strategies for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol from a reaction mixture

Welcome to the technical support center for the purification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a key intermediate in various synthetic applications. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a key intermediate in various synthetic applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges.

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-deoxy-L-erythro-pentofuranose, is a highly polar furanose derivative.[1] Its multiple hydroxyl groups contribute to its high polarity, which often presents significant challenges during purification from complex reaction mixtures. This guide offers a structured approach to troubleshooting common issues and provides answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter during the purification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Issue 1: My compound is not moving from the baseline on a standard silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate.

Cause: The high polarity of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol causes it to bind very strongly to the acidic silanol groups on the surface of standard silica gel.[2] This strong interaction prevents its elution with moderately polar solvents.

Solution:

  • Increase Solvent Polarity: A more aggressive solvent system is required to compete with the silica gel for interaction with your polar compound.

    • Recommended Solvent Systems: Start by exploring solvent systems containing methanol (MeOH) or ethanol (EtOH) mixed with a less polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • For very stubborn compounds, consider adding a small percentage of a polar modifier. A stock solution of 10% ammonium hydroxide in methanol can be effective.[3] Try using 1-10% of this stock solution in dichloromethane.[3] The ammonia helps to deprotonate the acidic silanol groups, reducing their interaction with your compound.

  • Alternative Stationary Phases: If increasing solvent polarity is insufficient or leads to other issues like impurity co-elution, consider a different stationary phase for your chromatography.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. Highly polar compounds will elute earlier. However, with very polar compounds, there is a risk of them eluting in the solvent front with no retention.[2][4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds.[2][4] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent and a small amount of water.[2]

    • Deactivated Silica Gel: You can reduce the acidity of standard silica gel by pre-treating it.[5] This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine, before loading your sample.[5]

Issue 2: My compound appears to be degrading on the silica gel column.

Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, such as certain carbohydrate derivatives. This can manifest as streaking on the TLC plate or the appearance of new, unexpected spots during column chromatography.

Solution:

  • Assess Stability: First, confirm that your compound is indeed unstable on silica gel. A simple 2D TLC experiment can be informative. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If the spot remains a single spot, your compound is likely stable. If new spots appear, degradation is occurring.

  • Neutralize the Stationary Phase: As mentioned in the previous section, deactivating the silica gel with a basic modifier like triethylamine can mitigate degradation.[5]

  • Alternative Stationary Phases: Consider using less acidic stationary phases such as:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for compounds that are sensitive to acid.[5]

    • Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.[3]

    • Bonded Phases: Diol or amine-bonded silica phases can also be less harsh on sensitive compounds.[2][5]

Issue 3: I'm having difficulty removing highly polar, water-soluble impurities from my product.

Cause: When both the target compound and the impurities are highly polar and water-soluble, standard liquid-liquid extraction techniques can be inefficient.

Solution:

  • Liquid-Liquid Extraction with a More Polar Organic Solvent: Standard extraction solvents like ethyl acetate or dichloromethane may not be effective.

    • Try using n-butanol. Butanol is more polar and has some miscibility with water, which can help to partition highly polar compounds into the organic phase.[6] Saturating the aqueous phase with sodium chloride can further enhance the partitioning of your compound into the butanol layer.[6]

  • Continuous Liquid-Liquid Extraction: If your compound is heat-stable, continuous extraction can be a very effective method for separating it from highly water-soluble impurities.[6]

  • Chromatographic Methods:

    • Reversed-Phase Chromatography: This is often the best choice for separating highly polar compounds. As mentioned earlier, a C18 column with a water/acetonitrile or water/methanol gradient can be effective.

    • Ion-Exchange Chromatography: If your compound or impurities have ionizable functional groups, ion-exchange chromatography can provide excellent separation.[4]

Issue 4: My purified compound is an oil, and I can't get it to crystallize.

Cause: The presence of multiple hydroxyl groups in (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol can lead to strong intermolecular hydrogen bonding, which can inhibit the formation of a crystal lattice. The presence of even small amounts of impurities can also prevent crystallization.

Solution:

  • Ensure High Purity: The first step is to ensure your compound is as pure as possible. Re-purify using a different chromatographic method if necessary.

  • Solvent Selection for Crystallization:

    • Start with a solvent in which your compound is sparingly soluble at room temperature but more soluble at elevated temperatures.

    • Try a solvent/anti-solvent system. Dissolve your compound in a small amount of a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., diethyl ether, hexane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small crystal of your compound, adding it to a supersaturated solution can induce crystallization.

  • Lyophilization (Freeze-Drying): If all attempts at crystallization fail, and your compound is in an aqueous solution, lyophilization can be used to obtain a solid amorphous powder.[6] This involves freezing the solution and then removing the water by sublimation under vacuum.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol?

A1: A multi-step approach is often the most effective.

  • Initial Workup: Begin with an appropriate aqueous workup to remove any water-soluble salts and other highly polar impurities. A standard procedure involves diluting the reaction mixture with water and extracting with an organic solvent.[7] However, due to the high polarity of the target compound, this may not be very efficient.

  • Chromatography: Flash column chromatography is typically the next step. Given the high polarity, consider starting with a more polar stationary phase like diol or amine-bonded silica, or using a reversed-phase C18 column.[2][5]

  • Crystallization/Lyophilization: If a solid product is desired, attempt crystallization from a suitable solvent system. If that fails, lyophilization from water can yield a solid powder.[6]

Q2: What are some common impurities I might encounter?

A2: The impurities will depend on the synthetic route used. However, common impurities in carbohydrate chemistry include:

  • Starting materials: Unreacted starting materials are a common impurity.

  • Reagents and byproducts: Reagents used in the reaction and their byproducts.

  • Anomers and other stereoisomers: The formation of other stereoisomers is possible, especially if the reaction conditions are not carefully controlled.[8]

  • Degradation products: As discussed, the compound may degrade under acidic or basic conditions.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method.

  • Staining: Since (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol lacks a UV chromophore, you will need to use a chemical stain to visualize the spots on the TLC plate. Common stains for carbohydrates include:

    • Potassium permanganate (KMnO₄) stain: A general-purpose stain that reacts with most organic compounds.

    • Ceric ammonium molybdate (CAM) stain: Another general-purpose stain.

    • p-Anisaldehyde stain: This stain often gives different colors for different functional groups, which can be helpful in distinguishing your product from impurities.

Q4: Can I use extraction as the sole purification method?

A4: It is unlikely that extraction alone will be sufficient to achieve high purity, especially if the impurities have similar polarities to your target compound. Extraction is an excellent first step to remove gross impurities but is typically followed by a chromatographic method for fine purification.[9]

Data Presentation

Table 1: Comparison of Chromatographic Systems for Polar Compounds

Chromatographic MethodStationary PhaseMobile Phase CharacteristicsProsCons
Normal Phase Silica Gel, AluminaNon-polar to moderately polarInexpensive, widely availableStrong retention of polar compounds, potential for degradation[2][3]
Reversed Phase C18, C8Polar (e.g., water/acetonitrile)Good for separating polar compoundsVery polar compounds may not be retained[2]
HILIC Silica, Diol, AmineHigh organic content with some waterExcellent for very polar compoundsCan require longer equilibration times[2][4]
Ion Exchange Anion or Cation Exchange ResinAqueous buffersHighly selective for charged moleculesOnly applicable if the compound is ionizable[4]
Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

  • Dry pack a glass column with the required amount of silica gel.

  • Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[5]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[5]

  • Your column is now ready for sample loading and elution.

Visualization

Diagram 1: General Purification Workflow

PurificationWorkflow ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Workup / Extraction ReactionMixture->AqueousWorkup Chromatography Chromatography AqueousWorkup->Chromatography PurityAnalysis Purity Analysis (TLC, NMR) Chromatography->PurityAnalysis PurityAnalysis->Chromatography Re-purify PureProduct Pure Product PurityAnalysis->PureProduct Sufficiently Pure Recrystallization Recrystallization / Lyophilization PureProduct->Recrystallization SolidProduct Solid Product Recrystallization->SolidProduct

Caption: A typical workflow for the purification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

References
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Teledyne ISCO. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. Available at: [Link]

  • US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • 2-Deoxy-D-ribose. VIII.1 Synthesis of the Anomeric 2-Deoxy-D-ribofuranose 1-Phosphates2 | Journal of the American Chemical Society. Available at: [Link]

  • How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. Available at: [Link]

  • (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | C15H21N5O5 | CID 5529 - PubChem. Available at: [Link]

  • Furanose, open-chain and pyranose forms of glucose. - ResearchGate. Available at: [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. Available at: [Link]

Sources

Optimization

overcoming side reactions in the chemical synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Technical Support Center: Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Welcome to the technical support center for the synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a key intermediate in various drug...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Welcome to the technical support center for the synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a key intermediate in various drug development programs. This guide is designed for researchers, chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to overcome common synthetic challenges, particularly the management of side reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic campaigns.

Overview of the Synthetic Challenge

The target molecule, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-deoxy-L-erythro-pentofuranose, is a highly functionalized, chiral tetrahydrofuran derivative.[1] Its synthesis is often approached via the stereoselective reduction of a corresponding protected γ-lactone. The inherent reactivity of the multiple hydroxyl groups and the sensitive nature of the lactol (a cyclic hemiacetal) functionality present several challenges. The most common side reactions include over-reduction, loss of stereochemical integrity, and difficulties in purification due to high polarity.

This guide addresses these issues in a practical question-and-answer format.

Troubleshooting and FAQs

Question 1: My lactone reduction is proceeding past the desired lactol stage, resulting in the formation of the corresponding 1,2,5-triol. How can I selectively stop the reaction at the lactol?

Root Cause Analysis: This is a classic case of over-reduction. Lactones are cyclic esters that can be reduced first to a lactol (a hemiacetal) and then further to a diol.[2][3][4] The lactol intermediate can exist in equilibrium with the open-chain hydroxy-aldehyde, which is rapidly reduced to the diol.[5] The key to success is using a reducing agent with appropriate reactivity and carefully controlling the reaction conditions to favor the formation and stability of the lactol.

Recommended Solutions:

Strategy 1: Use of Sterically Hindered or Less Reactive Hydride Reagents Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often too reactive and will readily reduce the lactone to the diol. The solution is to use a reagent that is either sterically bulky or electronically attenuated.

  • Diisobutylaluminium Hydride (DIBAL-H): This is the most common and effective reagent for this transformation. Its bulkiness and Lewis acidic nature stabilize the tetrahedral intermediate, preventing elimination of the ring oxygen and subsequent over-reduction.

  • Bulky Borohydrides: Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or Super-Hydride® (lithium triethylborohydride) can also be effective.[2][6] Their steric hindrance can allow for selective reduction at low temperatures.[2]

Table 1: Comparison of Reducing Agents for Lactone to Lactol Conversion

ReagentTypical TemperatureEquivalentsCommon SolventsKey Considerations
DIBAL-H -78 °C1.0 - 1.2Toluene, THF, CH₂Cl₂Very sensitive to temperature. Strict control is critical to prevent over-reduction.
L-Selectride® -78 °C to -40 °C1.1 - 1.5THFThe resulting lithium salt of the lactol is often stable at low temperatures.[2]
Super-Hydride® -78 °C to -60 °C1.1 - 1.5THFHighly reactive; requires careful monitoring and low temperatures.[6]
Titanocene Catalysts Room TemperatureCatalyticTHF, PMHSOffers a catalytic, milder alternative to stoichiometric metal hydrides.[7][8]

Strategy 2: Strict Temperature Control The stability of the hemiacetal intermediate is highly temperature-dependent.

  • Protocol: Always perform the reduction at -78 °C (a dry ice/acetone bath). Add the reducing agent slowly to the solution of the lactone to maintain this temperature and avoid localized heating.

  • Quenching: Quench the reaction at low temperature before workup. A common method is to add methanol or Rochelle's salt solution slowly at -78 °C.

Experimental Protocol: Selective Reduction of a Protected Lactone with DIBAL-H

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the protected lactone (1.0 eq) in anhydrous toluene or THF to a concentration of 0.1 M in a flask equipped with a magnetic stirrer and a temperature probe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: While still at -78 °C, slowly add methanol (2.0 eq) to quench the excess DIBAL-H. A white precipitate will form.

  • Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed (this can take several hours).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude lactol can then be purified by flash chromatography.

Question 2: I am obtaining a mixture of anomers at the C-2 position. How can I improve the stereoselectivity?

Root Cause Analysis: The newly formed hydroxyl group at the anomeric carbon (the former carbonyl carbon) can exist in two orientations, α or β. The mixture of these stereoisomers, called anomers, arises because the intermediate oxocarbenium ion can be attacked by the hydride from either face. In solution, these anomers can often interconvert via a process called mutarotation, which proceeds through the open-chain aldehyde form.[9] Controlling this stereocenter is crucial for subsequent glycosylation reactions.[10][11][12]

Recommended Solutions:

Strategy 1: Thermodynamic vs. Kinetic Control The observed ratio of anomers can be a product of either kinetic or thermodynamic control.

  • Kinetic Control: At very low temperatures (-78 °C), the product distribution reflects the lower energy transition state for the nucleophilic attack of the hydride. Axial attack is often favored, leading to the equatorial hydroxyl group (β-anomer in many furanose systems).

  • Thermodynamic Control: If the anomers can equilibrate, the final ratio will reflect their relative stability. This is influenced by steric interactions and electronic factors like the anomeric effect, where an axial anomeric substituent is stabilized by overlap of the oxygen lone pair with the σ* orbital of the C-O ring bond.[9]

Strategy 2: Directing Effects of Protecting Groups The protecting groups on the other hydroxyls can influence the trajectory of the incoming hydride through steric hindrance or chelation.

  • Chelation Control: If a Lewis acidic reducing agent is used (like DIBAL-H), a nearby protecting group capable of chelation (e.g., a benzyl ether) can coordinate to the aluminum center, directing the hydride delivery from a specific face of the molecule.

  • Steric Hindrance: A bulky protecting group, such as a tert-butyldiphenylsilyl (TBDPS) ether, can block one face of the furanose ring, forcing the hydride to attack from the less hindered side.

Anomeric_Equilibrium cluster_equilibrium Mutarotation in Solution alpha α-Anomer open_chain Open-Chain Hydroxy-Aldehyde alpha->open_chain Ring Opening beta β-Anomer beta->open_chain Ring Opening

Question 3: Purification of the final, deprotected diol is challenging due to its high polarity. What are the best practices for chromatography?

Root Cause Analysis: The target molecule contains four hydroxyl groups, making it highly polar and very soluble in water but poorly soluble in common organic solvents used for chromatography (like hexane/ethyl acetate).[13] When using standard silica gel chromatography, highly polar compounds can either streak badly or bind irreversibly to the acidic silica stationary phase.[14] In reversed-phase (C18) chromatography, these compounds may elute in the void volume with no retention.[15]

Recommended Solutions:

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an ideal technique for purifying very polar compounds like carbohydrates.[13][16]

  • Principle: HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a smaller amount of aqueous solvent (water).[16] Water acts as the strong solvent. This allows for the retention and separation of compounds that are too polar for reversed-phase.[15]

  • Typical Eluent System: A gradient of 95:5 Acetonitrile:Water to 80:20 Acetonitrile:Water is a good starting point.

Strategy 2: Modified Normal-Phase Chromatography If HILIC is not available, traditional silica gel chromatography can be adapted.

  • Mobile Phase Modification: Use highly polar solvent systems. A common choice is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A gradient from 2% to 20% MeOH in DCM is often effective. Adding a small amount of ammonium hydroxide (0.1%) can sometimes improve peak shape by deactivating acidic sites on the silica.

  • Stationary Phase Alternatives: Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as diol-functionalized silica.[14]

Strategy 3: Reversed-Phase Chromatography with Specialized Columns While standard C18 columns are often ineffective, some specialized columns are designed for polar analytes.

  • Polar-Endcapped Columns: These columns have hydrophilic groups embedded or at the surface that prevent "phase collapse" in highly aqueous mobile phases, allowing for better retention of polar compounds.[15]

Purification_Workflow start Crude Polar Product check_solubility Soluble in ACN/H₂O? start->check_solubility try_hilic Use HILIC check_solubility->try_hilic Yes try_normal_phase Try Modified Normal Phase (e.g., DCM/MeOH) check_solubility->try_normal_phase No end Pure Product try_hilic->end check_rp_retention Retained on Polar RP Column? try_normal_phase->check_rp_retention check_rp_retention->try_normal_phase No (Re-evaluate solvent system) use_polar_rp Use Polar-Endcapped RP check_rp_retention->use_polar_rp Yes use_polar_rp->end

References

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available from: [Link]

  • Protecting Group Strategies Toward Glycofuranoses. Consensus. Available from: [Link]

  • Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine. Semantic Scholar. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides. RSC Publishing. Available from: [Link]

  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PMC - NIH. Available from: [Link]

  • Can anybody help me reduction of lactone without disturbing the lactone ring? ResearchGate. Available from: [Link]

  • How do we purify a polar compound having antioxidant property? ResearchGate. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available from: [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available from: [Link]

  • Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications (RSC Publishing). Available from: [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. Available from: [Link]

  • Catalytic Method for the Reduction of Lactones to Lactols. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Biocatalytic synthesis of lactones and lactams. PMC - NIH. Available from: [Link]

  • Titanocene-Catalyzed Reduction of Lactones to Lactols. The Journal of Organic Chemistry. Available from: [Link]

  • Reduction of Sugar Lactones to Lactols with Super-Hydride. FIU Digital Commons. Available from: [Link]

  • Tricky Oxidation of a Diol to a Lactone. YouTube. Available from: [Link]

  • Mutarotation and the Anomeric Effect; Furanose Forms. YouTube. Available from: [Link]

  • What is the mechanism for the oxidation of a lactol to a lactone? Chemistry Stack Exchange. Available from: [Link]

  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem. Available from: [Link]

  • Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. Available from: [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available from: [Link]

  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. Available from: [Link]

  • Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. ResearchGate. Available from: [Link]

  • (−)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. ResearchGate. Available from: [Link]

  • 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem. Available from: [Link]

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Available from: [Link]

Sources

Troubleshooting

enhancing the stability of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in acidic or basic conditions

Technical Support Center: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Introduction: Welcome to the technical support guide for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-Deoxy-L-erythro-pentofuranose. This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Introduction: Welcome to the technical support guide for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-Deoxy-L-erythro-pentofuranose. This versatile building block is a crucial component in the synthesis of various nucleoside analogs and other bioactive molecules.[1][2] However, its 2-deoxyfuranose structure presents inherent stability challenges, particularly under acidic or basic conditions, which can lead to degradation, anomerization, or unwanted side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and enhancing the stability of this molecule throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol so unstable in acidic conditions?

The instability of this 2-deoxyribose analog in acidic media is fundamentally due to the nature of its cyclic hemiacetal structure. When incorporated into a nucleoside, the N-glycosidic bond is particularly susceptible to acid-catalyzed hydrolysis. The mechanism proceeds via a specific acid-catalyzed SN1 reaction.[3]

  • Protonation: The process begins with the rapid and reversible protonation of an oxygen atom, most significantly the glycosidic oxygen in a nucleoside context, or the ring oxygen.[4][5]

  • Formation of an Oxocarbenium Ion: Protonation weakens the C1-O bond (the anomeric carbon), leading to its rate-limiting cleavage. This generates a resonance-stabilized oxocarbenium ion intermediate.[3] The absence of an electron-withdrawing hydroxyl group at the C2 position, a defining feature of 2-deoxy sugars, makes this carbocation formation more favorable compared to ribose analogs, thus accelerating the hydrolysis rate.

  • Nucleophilic Attack: The planar oxocarbenium ion is then attacked by a nucleophile, typically water, from either face. This leads to the opening of the furanose ring and can result in a mixture of α and β anomers or complete degradation of the sugar moiety.[4][6]

This inherent reactivity necessitates careful pH control and the use of protective groups during multi-step syntheses.

Acid_Hydrolysis_Mechanism Fig 1. Acid-Catalyzed Degradation Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Rate-Limiting Cleavage cluster_2 Step 3: Nucleophilic Attack A 2-Deoxyribose Derivative (Stable) B Protonated Intermediate A->B Fast, Reversible H_plus H+ C Oxocarbenium Ion (Unstable Intermediate) B->C Slow D Degradation Products (e.g., Ring-Opened Aldehyde, Apurinic Site) C->D H2O H₂O

Caption: Fig 1. Acid-Catalyzed Degradation Pathway

Q2: What degradation pathways are expected under basic conditions?

Under strongly alkaline conditions, 2-deoxyribose and its derivatives are susceptible to degradation, primarily through two pathways:

  • Peeling Reaction: If the anomeric carbon (C1) is not protected (i.e., a free hemiacetal is present), it exists in equilibrium with the open-chain aldehyde form. Strong bases can abstract the acidic proton at C3, leading to an enediol intermediate. This facilitates a series of β-elimination reactions that sequentially degrade the sugar molecule from its reducing end.[7]

  • Rearrangement: Even with a protected anomeric carbon, strong bases can promote rearrangements and epimerization if other hydroxyl groups are unprotected, although this is generally less facile than degradation from a free reducing end.

For most synthetic applications where the molecule is an intermediate, the primary concern under basic conditions is the compatibility of the chosen protecting groups. For instance, acyl protecting groups (e.g., acetyl, benzoyl) are labile to basic hydrolysis.

Q3: How do temperature and solvent choice impact the stability of the molecule?

Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[8] For sensitive procedures like the removal of an acid-labile protecting group (e.g., dimethoxytrityl, DMT), it is crucial to perform the reaction at or below room temperature (often 0°C to 25°C) to minimize unwanted hydrolysis of the core structure. Monitoring the reaction closely by TLC or LC-MS is essential to avoid prolonged exposure.

Solvent: The choice of solvent can influence stability by affecting reactant solubility and the activity of acidic or basic reagents.

  • Protic Solvents (e.g., water, methanol): Can participate directly in hydrolysis reactions.[3] While often necessary, their use should be carefully controlled in terms of pH and temperature.

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)): Are generally preferred for reactions involving acid- or base-labile compounds as they do not directly participate in hydrolysis. They are standard solvents for introducing and removing many protecting groups.[9]

Troubleshooting Guide

Problem: I'm observing significant degradation of my compound during an acid-catalyzed reaction (e.g., detritylation).

Cause: The acidic conditions are likely too harsh or the exposure time is too long, leading to the cleavage of the furanose ring or, in the case of a nucleoside, the glycosidic bond.[3][6]

Solutions:

  • Use a Milder Acid: Switch from strong acids like trifluoroacetic acid (TFA) to a weaker, more controlled acid. Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) at low concentrations (e.g., 3-5% in DCM) are common alternatives for detritylation.

  • Reduce Reaction Time and Temperature: Cool the reaction to 0°C and monitor its progress every few minutes. Quench the reaction immediately with a mild base (e.g., aqueous sodium bicarbonate or a phosphate buffer) as soon as the starting material is consumed.

  • Incorporate a Scavenger: During detritylation, the released trityl cation can be electrophilic and cause side reactions. Adding a scavenger like triethylsilane (TES) can trap the cation, preventing re-attachment or other unwanted reactions.

Problem: My reaction under basic conditions (e.g., deprotection of an acyl group) is yielding multiple byproducts.

Cause: If the anomeric carbon is unprotected, you may be observing degradation via the peeling reaction.[7] Alternatively, the basic conditions may be cleaving other functional groups in your molecule.

Solutions:

  • Protect the Anomeric Position: Ensure the C1 hydroxyl is protected as a stable glycoside or ether before subjecting the molecule to strong bases.

  • Use Milder Basic Conditions: Instead of strong hydroxides (NaOH, KOH), consider using milder bases like ammonia in methanol, potassium carbonate (K₂CO₃) in methanol, or a buffered amine solution.

  • Orthogonal Protection Strategy: Design your synthesis so that the protecting groups can be removed under different, non-interfering conditions. For example, use silyl ethers (removed by fluoride) and acyl esters (removed by mild base) to allow for selective deprotection.[10]

Recommended Protocols for Enhancing Stability

The most effective strategy for stabilizing (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol during multi-step synthesis is the use of hydroxyl protecting groups.

Protocol 1: General Procedure for Hydroxyl Group Protection using TBDMS-Cl

This protocol describes the protection of the primary (C5) and secondary (C3/C4) hydroxyls as tert-butyldimethylsilyl (TBDMS) ethers, which are robust to a wide range of reaction conditions but can be cleaved with a fluoride source.

Materials:

  • (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivative

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-deoxyribose substrate (1.0 eq) and imidazole (2.5 eq per hydroxyl group) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMS-Cl (1.2 eq per hydroxyl group) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting silylated product by silica gel chromatography.

Rationale: Imidazole acts as both a base to deprotonate the hydroxyl group and a catalyst. DMF is an excellent polar aprotic solvent for this transformation. The silyl ether protecting groups are stable to most non-acidic and non-fluoride conditions, providing excellent stability for subsequent synthetic steps.[10]

Protection_Strategy_Workflow Fig 2. Workflow for Selecting a Hydroxyl Protection Strategy start Start: Need to protect hydroxyl groups? q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic (e.g., hydrolysis)? q1->q2 No acyl Use Acyl Esters (Ac, Bz) Robust to acid q1->acyl Yes q3 Need orthogonal deprotection? q2->q3 No silyl Use Silyl Ethers (TBDMS, TIPS) Robust to base, mild acid q2->silyl Yes both Use a combination of Silyl and Acyl/other groups q3->both Yes end Proceed with Synthesis q3->end No silyl->end acyl->end both->end

Caption: Fig 2. Workflow for Selecting a Hydroxyl Protection Strategy

Data Summaries

Table 1: Comparison of Common Hydroxyl Protecting Groups

Protecting GroupAbbreviationStabilityCleavage ConditionsCausality & Notes
tert-ButyldimethylsilylTBDMSStable to base, mild acid, redox agents.Fluoride ions (TBAF), strong acid (TFA, HCl).Offers excellent stability and is a workhorse in nucleoside chemistry. Its removal with fluoride provides orthogonality.[10]
BenzoylBzStable to acid, mild base, redox agents.Strong base (NaOH, NH₃/MeOH).Electron-withdrawing nature enhances stability. Often used to protect exocyclic amines on nucleobases as well.[11]
AcetylAcStable to acid.Mild base (K₂CO₃/MeOH), ammonia.Less sterically bulky than Bz but more prone to migration. Easily removed but less robust than Bz.
DimethoxytritylDMTExtremely acid-labile. Stable to base.Mild acid (3% TCA or DCA in DCM).Primarily used for protecting the 5'-primary hydroxyl, allowing for automated solid-phase synthesis and easy spectrophotometric quantification.

Table 2: Recommended Buffer Systems for Maintaining pH

Desired pH RangeBuffer SystemConcentration (mM)Rationale & Considerations
4.5 - 5.5Acetate (Sodium Acetate/Acetic Acid)50 - 100Avoid for reactions sensitive to carboxylates. Good for enzymatic reactions requiring mildly acidic pH.[7]
6.5 - 7.5Phosphate (NaH₂PO₄/Na₂HPO₄)50 - 200Biologically compatible and non-nucleophilic. Excellent general-purpose buffer for near-neutral conditions.
7.2 - 8.5Tris-HCl20 - 100Temperature-dependent pKa. Primary amine can be reactive. Widely used but should be chosen with care.
8.5 - 9.5Bicarbonate (NaHCO₃/Na₂CO₃)50 - 100Can evolve CO₂, which may not be suitable for all sealed reactions. Good for maintaining mildly basic, non-hydroxide conditions.

References

  • ResearchGate. (n.d.). Acidic hydrolysis mechanism of a glycosidic bond. Link

  • Rozners, E., & Varghese, D. (2004). Effective anomerisation of 2'-deoxyadenosine derivatives during disaccharide nucleoside synthesis. Nucleosides, Nucleotides & Nucleic Acids, 23(12), 1849-1864. Link

  • Fiveable. (n.d.). Hydrolysis of glycosidic bonds. Organic Chemistry II Key Term. Link

  • Wang, Z., et al. (2022). Synthesis of 2′-deoxyguanosine from 2′-deoxyadenosine via C2 nitration. Nucleosides, Nucleotides & Nucleic Acids, 41(7), 743-752. Link

  • Seo, Y. J., & Lee, D. (2011). Design and synthesis of highly solvatochromic fluorescent 2'-deoxyguanosine and 2'-deoxyadenosine analogs. Bioorganic & Medicinal Chemistry Letters, 21(4), 1275-1278. Link

  • Khan Academy. (n.d.). Glycosidic bond. Biomolecules. Link

  • Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry, 42(6), 1456-1472. Link

  • Neeley, W. L., & Tannenbaum, S. R. (2006). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 19(7), 887-900. Link

  • Evans, G. B., et al. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(19), 4567. Link

  • Christopherson, M. S., & Broom, A. D. (1991). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research, 19(20), 5719-5724. Link

  • Sproviero, M., et al. (2007). Stability of 2′-deoxyxanthosine in DNA. Nucleic Acids Research, 35(15), 5065-5073. Link

  • Reddit. (2021). What pH range will result in the hydrolysis of carbohydrates (i.e. break glycosidic bonds). r/chemhelp. Link

  • Sivakumar, R., & Dhandayuthapani, S. (2008). 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate. Toxicology in Vitro, 22(4), 968-979. Link

  • Kawsar, S. M. A., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3497. Link

  • Benchchem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Link

  • Ștefan, M. G. (2018). 8-hydroxy-2-deoxyguanosine stock solution stability issues? ResearchGate. Link

  • Google Patents. (n.d.). Method for producing 2-deoxy-l-ribose. Link

  • Jaruga, P., et al. (2008). The Oxidatively-Induced DNA Lesions 8,5′-Cyclo-2′-Deoxyadenosine and 8-Hydroxy-2′-Deoxyadenosine are Resistant to Spontaneous Glycosidic Bond Hydrolysis. DNA Repair, 7(9), 1530-1539. Link

  • Taylor & Francis. (n.d.). 2 deoxyribose – Knowledge and References. Link

  • ResearchGate. (n.d.). Nucleobase Protection of Deoxyribo- and Ribonucleosides. Link

  • ResearchGate. (n.d.). Nucleobase Protection of Deoxyribo- and Ribonucleosides. Link

Sources

Optimization

Technical Support Center: Method Refinement for the Accurate Quantification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Welcome to the technical support center for the quantitative analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a furanose sugar derivative of significant interest in pharmaceutical and biochemical research. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a furanose sugar derivative of significant interest in pharmaceutical and biochemical research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during its quantification.

The accurate measurement of this analyte is critical, yet its structural characteristics—high polarity, lack of a strong chromophore, and the presence of multiple chiral centers—present unique analytical hurdles. This document provides a structured approach to method development, validation, and troubleshooting, grounded in scientific principles and practical experience.

I. Foundational Knowledge: Understanding the Analyte

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-deoxy-L-erythro-pentofuranose, is a carbohydrate featuring a five-membered tetrahydrofuran ring.[1] Its structure is characterized by multiple hydroxyl groups, which contribute to its high polarity and water solubility. A key challenge in its analysis is the equilibrium between its cyclic (furanose) and open-chain forms in solution, which can lead to multiple peaks or broad, poorly resolved peaks in chromatography.[2][]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Sample Preparation & Stability

Q1: My sample appears to be degrading over time, leading to poor reproducibility. What could be the cause and how can I mitigate it?

A1: Analyte stability is a primary concern. The furanose ring can be susceptible to opening or other rearrangements, especially at non-neutral pH or elevated temperatures.

  • Causality: The hemiacetal group in the furanose structure is labile. Acidic or basic conditions can catalyze the ring-opening to the aldehyde form, which can then undergo further reactions.

  • Troubleshooting Steps:

    • pH Control: Ensure all solutions, including the sample matrix and mobile phase, are buffered to a neutral or slightly acidic pH (e.g., pH 6-7) to minimize ring-opening.

    • Temperature Management: Prepare and store samples at low temperatures (2-8°C). If long-term storage is required, freeze samples at -20°C or -80°C. Conduct a freeze-thaw stability study to ensure the analyte remains stable under these conditions.

    • Solvent Choice: While aqueous solutions are necessary for solubilization, consider the use of solvents like tetrahydrofuran (THF) in your extraction or sample preparation schemes, as it has been shown to improve the stability of related compounds in certain applications.[4][5] However, always verify compatibility and stability in your specific matrix.

Chromatographic Separation (HPLC)

Q2: I'm observing multiple, broad, or tailing peaks for my analyte during HPLC analysis. How can I improve peak shape and resolution?

A2: This is a classic issue when analyzing sugars and is often related to the equilibrium between anomers (α and β forms) and the open-chain form.[2][6]

  • Causality: The different isomeric forms can interconvert during the chromatographic run, leading to peak broadening. Additionally, the high polarity of the analyte can lead to strong interactions with the stationary phase, causing tailing.

  • Troubleshooting Steps:

    • Column Selection:

      • Amide or Amino Columns: These are often the first choice for polar compounds like sugars, operating under HILIC (Hydrophilic Interaction Liquid Chromatography) conditions. They provide good retention and selectivity.

      • Reversed-Phase C18 with Ion-Pairing: If a C18 column must be used, consider adding an ion-pairing reagent to the mobile phase to improve retention and peak shape.

    • Mobile Phase Optimization:

      • pH: As mentioned, maintain a stable, slightly acidic pH to minimize on-column isomerization.

      • Organic Modifier: In HILIC, acetonitrile is the most common organic modifier. Optimize the gradient to ensure adequate separation from matrix components.

    • Temperature Control: Maintain a consistent column temperature. While elevated temperatures can sometimes improve peak shape by reducing viscosity, they can also accelerate anomer interconversion. Experiment to find the optimal balance.

Detection Methods

Q3: My analyte has a very weak UV response, making quantification difficult. What are my alternative detection options?

A3: The lack of a strong chromophore is a known limitation. Several alternative detection methods are well-suited for this type of analyte.

  • Refractive Index (RI) Detection: RI is a universal detector for non-UV absorbing compounds. However, it is sensitive to temperature and mobile phase composition, making it incompatible with gradient elution.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a good alternative to RI and is compatible with gradient elution. It is a mass-based detector and provides a more stable baseline than RI.

  • Mass Spectrometry (MS): LC-MS is the most sensitive and selective method. Electrospray ionization (ESI) in negative mode is often effective for hydroxylated compounds. Tandem MS (MS/MS) can provide even greater specificity and is the gold standard for quantification in complex matrices.

Gas Chromatography (GC) Analysis

Q4: I want to use GC-MS for quantification. What are the critical considerations?

A4: Due to its low volatility, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol requires derivatization prior to GC analysis.[7]

  • Causality: The multiple hydroxyl groups make the molecule non-volatile. Derivatization replaces the polar -OH groups with less polar, more volatile groups.[8]

  • Derivatization Strategies:

    • Silylation: This is a common method where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like BSTFA. An oximation step prior to silylation can reduce the number of isomeric peaks.[7]

    • Acetylation: This involves converting the hydroxyl groups to acetate esters.

  • Troubleshooting GC Derivatization:

    • Incomplete Reactions: Ensure anhydrous conditions, as water can consume the derivatizing reagent. Optimize reaction time and temperature.

    • Multiple Peaks: Even with derivatization, you may see multiple peaks corresponding to different anomers. Adding an oximation step can help simplify the chromatogram.[7][9]

    • System Maintenance: Derivatized sugars can be harsh on the GC system. Regular maintenance of the inlet liner and column is crucial to prevent peak shape degradation and shifting retention times.[8]

III. Experimental Protocols & Workflows

Workflow for HPLC-ELSD Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC-ELSD method for the quantification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD System cluster_validation Method Validation (ICH Q2(R2)) Prep Prepare Stock Solutions in Water/Acetonitrile Dilute Create Calibration Curve & QC Samples Prep->Dilute Column Select HILIC Column (e.g., Amide Phase) Dilute->Column Inject MobilePhase Mobile Phase: Acetonitrile/Water (with buffer, e.g., Ammonium Acetate) Column->MobilePhase Gradient Optimize Gradient (e.g., 90% to 60% ACN) MobilePhase->Gradient ELSD_Params Optimize ELSD: Nebulizer Temp, Gas Flow Gradient->ELSD_Params Linearity Linearity & Range ELSD_Params->Linearity Acquire Data Accuracy Accuracy & Precision Linearity->Accuracy Specificity Specificity Accuracy->Specificity Limits LOD & LOQ Specificity->Limits Robustness Robustness Limits->Robustness Validation_Troubleshooting cluster_linearity Linearity (r² < 0.99) cluster_accuracy Accuracy (Poor Recovery) cluster_precision Precision (High RSD) Start Validation Parameter Fails Check_Linearity Check_Linearity Start->Check_Linearity Linearity? Check_Accuracy Check_Accuracy Start->Check_Accuracy Accuracy? Check_Precision Check_Precision Start->Check_Precision Precision? Check_Standards Verify Standard Preparation & Dilutions Check_Detector Check for Detector Saturation at High Concentrations Check_Standards->Check_Detector Check_Extraction Evaluate Sample Extraction Efficiency Check_Stability Assess Analyte Stability in Matrix Check_Extraction->Check_Stability Check_System Check System for Leaks, Inconsistent Flow Check_Integration Review Peak Integration Parameters Check_System->Check_Integration

Caption: Decision tree for troubleshooting validation failures.

V. Conclusion

The accurate quantification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol requires a systematic approach to method development and a thorough understanding of the analyte's chemical properties. By carefully considering sample stability, choosing the appropriate chromatographic and detection techniques, and performing rigorous method validation, reliable and reproducible results can be achieved. This guide serves as a comprehensive resource to navigate the challenges associated with this analysis and to refine your methods for optimal performance.

References

  • Ruiz-Matute, A.I., et al. (2010). Derivatization of carbohydrates for GC and GC–MS analyses. ResearchGate. Available at: [Link]

  • Restek Corporation. (n.d.). Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. Available at: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. This resource is designed for researchers, scientists, and drug development professionals who may be encountering peak tailing—a common yet challenging issue that can compromise the accuracy, resolution, and reliability of your chromatographic results.[1]

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a polar molecule rich in hydroxyl groups, presents specific challenges in reversed-phase HPLC.[2][3] Its structure makes it susceptible to secondary interactions with the stationary phase and chelation with trace metals, both of which are primary causes of asymmetric peaks.[4][5] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and field-proven experience.

Main Troubleshooting Guide: Diagnosing and Resolving Peak Tailing

This section is structured as a series of questions that guide you through the process of identifying the root cause of peak tailing and implementing effective solutions.

Question 1: My peak for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is tailing. Where do I start?

Peak tailing is most often a symptom of undesirable secondary interactions between your analyte and the stationary phase, or issues related to the HPLC system itself.[4][6][7] For a polar, multi-hydroxyl compound like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the investigation should start by methodically evaluating the column chemistry, mobile phase composition, and potential metal contamination.

Below is a logical workflow to diagnose the issue.

G Start Peak Tailing Observed for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol CheckColumn Step 1: Evaluate Column Health & Type - Is the column old or contaminated? - Is it a modern, high-purity, end-capped column? Start->CheckColumn CheckMobilePhase Step 2: Assess Mobile Phase - What is the pH? - Are buffers or additives used? CheckColumn->CheckMobilePhase Column OK CheckMetals Step 3: Investigate Metal Contamination - Are you using a biocompatible (Ti) system? - Have you tried a chelating agent? CheckMobilePhase->CheckMetals Mobile Phase OK CheckSystem Step 4: Inspect HPLC System - Any signs of extra-column volume? - Is the guard column saturated? CheckMetals->CheckSystem No Metal Issues Resolved Peak Shape Improved (Tailing Factor < 1.2) CheckSystem->Resolved System OK

Caption: Initial diagnostic workflow for peak tailing.

Question 2: How do I know if secondary interactions with the column's stationary phase are the problem?

The Cause: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[1] These silanols can be acidic and form strong hydrogen bonds with the multiple hydroxyl groups of your analyte.[5][8] This secondary interaction mechanism retains some analyte molecules more strongly than the primary reversed-phase mechanism, causing them to elute later and create a "tail."[7] This is particularly pronounced on older (Type A) silica columns which have higher silanol activity and more metallic impurities.[9]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: The most effective way to suppress silanol interactions is to protonate the silanol groups by lowering the mobile phase pH.[7][8][10]

    • Action: Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase to bring the pH below 3.0. At this low pH, silanols are predominantly in their neutral (Si-OH) form, drastically reducing their ability to interact with your analyte.[10]

    • Caution: Ensure your column is stable at low pH. Most modern silica columns are, but older columns may degrade.[10]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns (often called Type B) are made from high-purity silica with minimal metal content and are "end-capped."[9][10] End-capping is a chemical process that converts most of the reactive residual silanols into less polar, non-interactive groups.[1][8]

    • Action: If you are using an older or generic column, switch to a column specifically designated as "base-deactivated," "high-purity," or "end-capped." This is a proactive way to prevent the problem.[10]

  • Increase Buffer Concentration (for mid-range pH): If your method requires a pH where silanols are ionized (pH > 4), increasing the ionic strength of the mobile phase can help.[1][10]

    • Action: For LC-UV applications, try increasing the buffer concentration (e.g., phosphate buffer) from 10 mM to 25-50 mM. The buffer ions will compete with the analyte for interaction with the active sites, effectively "masking" them.[10] Note that high buffer concentrations are not suitable for LC-MS due to ion suppression.[10]

Summary of Mobile Phase Strategies for Silanol Interaction
StrategyRecommended Additive/ParameterConcentration/ValueMechanism of Action
Suppress Silanol Ionization Formic Acid or TFA0.1% (v/v)Lowers pH to <3, protonating silanols to their non-interactive form.[9][10]
Mask Active Sites (LC-UV) Phosphate Buffer25-50 mMIncreases ionic strength, allowing buffer ions to shield active silanol sites.[1][10]
Compete for Active Sites Triethylamine (TEA)~20 mMA basic additive that preferentially interacts with acidic silanols (less common with modern columns).[9][11]
Question 3: I've adjusted the pH, but the peak is still tailing. Could metal contamination be the cause?

The Cause: Yes, this is a highly probable cause, especially for a molecule like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. The arrangement of hydroxyl groups can act as a chelating agent, binding to trace metal ions present in the system.[5][12] These metal contaminants can be found in:

  • The silica matrix of the column packing itself.[9]

  • Stainless steel components of the HPLC system, such as frits and tubing.[12][13]

  • Biocompatible or "metal-free" titanium systems, which can leach titanium ions under certain mobile phase conditions (e.g., anhydrous acetonitrile/methanol).[13][14][15]

This chelation creates another strong retention mechanism, leading to severe peak tailing.[12]

Troubleshooting Protocol:

  • Introduce a Chelating Agent to the Mobile Phase: A simple diagnostic test is to add a strong chelating agent to your mobile phase. This agent will bind to the problematic metal ions, preventing your analyte from interacting with them.

    • Action: Add a small amount of ethylenediaminetetraacetic acid (EDTA), typically 0.1 mM to 1 mM, to your mobile phase. If the peak shape dramatically improves, metal chelation is the root cause.[16] Medronic acid has also been shown to be an effective additive for this purpose.[17]

    • Note: While effective for diagnosis, continuously running chelators can corrode stainless steel components over time.[12]

  • Column Conditioning and Passivation: If the contamination is on the column, a wash procedure may help.

    • Action: Flush the column with a mobile phase containing a chelating agent like EDTA for an extended period. This can help strip away some of the metal contaminants. However, severe contamination may be irreversible.[13]

  • Use Metal-Inert Hardware: The most robust solution is to use HPLC systems and columns designed to minimize metal interactions.

    • Action: Employ columns with hybrid surface technology (HST) or other proprietary inert surfaces.[12] These columns have specially treated internal surfaces that form a barrier, preventing the mobile phase and analytes from contacting the metal components.[12]

G Start Suspect Metal Contamination AddChelator Diagnostic Test: Add 0.1 mM EDTA to Mobile Phase Start->AddChelator Result Does peak shape improve? AddChelator->Result Yes Yes: Metal Chelation Confirmed Result->Yes No No: Investigate Other Causes (e.g., Column Void, Overload) Result->No Solution Long-Term Solution: - Use metal-inert column (HST) - Passivate system Yes->Solution

Caption: Workflow for diagnosing metal chelation issues.

Frequently Asked Questions (FAQs)

Q1: Could my guard column be causing the peak tailing? A: Absolutely. A guard column is designed to trap contaminants and strongly retained substances from the sample matrix.[18] Over time, it can become saturated, and its packing bed can degrade. This creates a source of band broadening and secondary interactions right before the analytical column, often resulting in tailing for all peaks. If you observe a sudden increase in tailing and backpressure, replace the guard column.[19]

Q2: All of my peaks are tailing, not just the target analyte. What does this mean? A: When all peaks in a chromatogram exhibit tailing, the cause is likely physical or instrumental rather than chemical. Common culprits include:

  • A void or channel in the column packing bed: This can happen due to pressure shocks or degradation of the silica bed at the column inlet.[1][8]

  • Extra-column dead volume: Excessive dead volume in the tubing between the injector, column, and detector can cause band spreading that manifests as tailing, especially for early-eluting peaks.[18][20] Ensure you are using tubing with the correct internal diameter and that all fittings are properly connected.

  • Blocked column frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing and high backpressure.[19]

Q3: Can my sample injection volume or concentration cause peak tailing? A: Yes, this is known as mass overload or volume overload.

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. This leads to a distorted peak shape that is often a hybrid of fronting and tailing.[4] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[19]

  • Volume Overload / Solvent Mismatch: Injecting a large volume of a sample solvent that is stronger than the mobile phase can cause significant peak distortion. The strong solvent carries the analyte down the column in a broad band before the mobile phase can properly focus it. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[4]

Q4: I am using a HILIC column for this polar analyte. Can I still get peak tailing? A: Yes. While Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds, peak tailing can still occur. The mechanisms are similar to reversed-phase, often involving secondary ionic interactions between the analyte and the stationary phase. In HILIC, controlling the mobile phase's ionic strength and pH with appropriate buffers is just as critical for achieving good peak symmetry.

References
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  • CHROMacademy. The Theory of HPLC Column Chemistry. [Link]

  • LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • SilcoTek® Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • ResearchGate. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. [Link]

  • LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • Quora. How to get rid of peak tailing. [Link]

  • PubChem. 5-(Hydroxymethyl)oxolane-2,4-diol. [Link]

  • PubMed. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link]

  • Semantic Scholar. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. [Link]

  • PubChem. (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. [Link]

  • PubChem. (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. [Link]

  • PubChem. (4S)-2-(hydroxymethyl)oxolane-2,4-diol. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and Deoxyribose: Structural Analogs with Divergent Biological Potential

In the landscape of molecular biology and drug development, the nuanced differences in the structure of sugar moieties can lead to profoundly different biological activities. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular biology and drug development, the nuanced differences in the structure of sugar moieties can lead to profoundly different biological activities. This guide provides an in-depth comparison of the naturally occurring 2-deoxy-D-ribose (deoxyribose), the cornerstone of deoxyribonucleic acid (DNA), and its synthetic analog, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. While structurally similar, their divergent roles and potential therapeutic applications warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This document will explore their structural nuances, established and predicted biological activities, and provide a framework for their experimental comparison.

Introduction: The Tale of Two Sugars

Deoxyribose is a five-carbon aldopentose sugar that is a fundamental component of the backbone of DNA.[1][2][3] Its unique structure, lacking a hydroxyl group at the 2' position, imparts the necessary stability to DNA for its role as the primary repository of genetic information.[4][5] In contrast, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a synthetic furanose analog.[6] While not a naturally occurring component of nucleic acids, its structural resemblance to deoxyribose suggests it may act as a metabolic competitor or a building block for nucleoside analogs with therapeutic potential. Understanding the biological consequences of the subtle stereochemical and structural differences between these two molecules is paramount for exploiting the potential of synthetic sugar analogs in medicine.

Structural Comparison: A Subtle Shift with Significant Implications

Both deoxyribose and (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol share a furanose ring structure, a five-membered ring containing four carbon atoms and one oxygen atom.[7][8] However, the key distinctions lie in the stereochemistry of the hydroxyl groups and the absence of a specific hydroxyl group in deoxyribose.

FeatureDeoxyribose (2-deoxy-D-ribose)(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
Chemical Formula C₅H₁₀O₄[3]C₅H₁₀O₄[6]
Molar Mass 134.13 g/mol [5]134.13 g/mol [6]
Key Structural Feature Absence of a hydroxyl group at the C2' position.[9]Presence of hydroxyl groups at C2 and C4 positions with specific stereochemistry (4R, 5S).[6]
Ring Structure Predominantly exists in a five-membered furanose ring form in DNA.[2]A substituted oxolane (tetrahydrofuran) ring.[7]

The absence of the 2'-hydroxyl group in deoxyribose is crucial for the stability of DNA, preventing the molecule from being susceptible to alkaline hydrolysis, a reaction that readily degrades ribonucleic acid (RNA), which contains ribose with a 2'-hydroxyl group.[5] The specific stereochemistry of the hydroxyl groups in (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol will dictate its interaction with cellular enzymes and its potential to be incorporated into biological pathways.

Biological Activity: Established Roles vs. Predicted Functions

Deoxyribose: The Bedrock of Heredity

The biological significance of deoxyribose is intrinsically linked to its role in DNA.[1][2] It forms the "backbone" of the DNA molecule, alternating with phosphate groups.[4] This sugar-phosphate backbone provides the structural framework for the double helix. The nitrogenous bases (adenine, guanine, cytosine, and thymine) are attached to the 1' carbon of the deoxyribose sugar, and it is the sequence of these bases that encodes genetic information.

Beyond its structural role, deoxyribose metabolism is tightly regulated within the cell. Deoxyribonucleotides, the building blocks of DNA, are synthesized from ribonucleotides by the enzyme ribonucleotide reductase.[2][4] This process is a critical step in DNA replication and repair.

Metabolic Pathway of Deoxyribose for DNA Synthesis

deoxyribose_pathway Ribose5P Ribose-5-Phosphate RNR Ribonucleotide Reductase Ribose5P->RNR Reduction dNDPs Deoxyribonucleoside Diphosphates (dNDPs) RNR->dNDPs Kinase Kinase dNDPs->Kinase Phosphorylation dNTPs Deoxyribonucleoside Triphosphates (dNTPs) Kinase->dNTPs DNAPolymerase DNA Polymerase dNTPs->DNAPolymerase Incorporation DNA DNA DNAPolymerase->DNA

Caption: The metabolic pathway for the synthesis of DNA precursors from ribose-5-phosphate.

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol: A Potential Antimetabolite

Direct experimental data on the biological activity of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is scarce in publicly available literature. However, based on its structure as a 2-deoxy-sugar analog, its biological effects can be predicted by examining the activities of similar compounds.[4][5][9] Many synthetic nucleoside analogs, where a modified sugar is attached to a nucleobase, exhibit potent antiviral and anticancer properties.[10][11][12]

The primary mechanism of action for such analogs often involves:

  • Inhibition of DNA Synthesis: After intracellular phosphorylation to its triphosphate form, the analog can act as a competitive inhibitor or a substrate for DNA polymerases.[2][13] Its incorporation into a growing DNA strand can lead to chain termination, halting replication.

  • Enzyme Inhibition: The analog or its phosphorylated derivatives can inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase or thymidylate synthase, leading to a depletion of the natural deoxyribonucleotide pools necessary for DNA synthesis.[2]

  • Induction of Apoptosis: Disruption of DNA synthesis and cellular metabolism can trigger programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells or virus-infected cells.[2][14]

Research on furanose and oxolane derivatives has demonstrated their potential as antineoplastic and antiviral agents. For instance, studies have shown that certain 4',5'-modified nucleosides can inhibit the growth of cancer cell lines like HL-60.[15]

Experimental Framework for Comparative Biological Activity Assessment

To empirically compare the biological activities of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and deoxyribose, a series of in vitro assays can be employed. The following protocols provide a robust framework for such an investigation.

Experimental Workflow for Comparative Analysis

experimental_workflow Start Cell Culture (e.g., Cancer Cell Line, Normal Cell Line) Treatment Treatment with: 1. Deoxyribose (Control) 2. (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (Varying Concentrations) Start->Treatment Assays Biological Assays Treatment->Assays Viability Cell Viability/Cytotoxicity (MTT/XTT Assay) Assays->Viability Proliferation Cell Proliferation (BrdU Incorporation Assay) Assays->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Assays->Apoptosis Metabolism Metabolic Analysis (LC-MS for Nucleotide Pools) Assays->Metabolism Data Data Analysis & Interpretation Viability->Data Proliferation->Data Apoptosis->Data Metabolism->Data

Caption: A generalized workflow for the comparative biological evaluation of the two sugar molecules.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the effect of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol on the viability and metabolic activity of cells compared to deoxyribose.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[1][16][17]

Protocol:

  • Cell Seeding: Plate cells (e.g., a cancer cell line like HeLa or a normal fibroblast line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and deoxyribose in culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.[18]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

DNA Synthesis Assay (BrdU Incorporation)

Objective: To assess the impact of the sugar analog on DNA replication.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

  • Immunodetection: Fix and permeabilize the cells. Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Addition: Add a colorimetric or fluorometric substrate for the enzyme.

  • Signal Measurement: Measure the absorbance or fluorescence to quantify the amount of incorporated BrdU.

In Vitro Transcription/Translation Assay

Objective: To determine if (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, when part of a nucleotide analog, can be incorporated into RNA or inhibit the process.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing a DNA template with a suitable promoter, RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and either deoxyribose-based deoxynucleotides (control) or nucleotide analogs synthesized with (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.[19][20]

  • Transcription: Incubate the reaction at the optimal temperature for the RNA polymerase.

  • Analysis of Transcripts: Analyze the RNA products by gel electrophoresis to determine the size and quantity of the transcripts.

  • Translation (Optional): The resulting RNA can be used in an in vitro translation system (e.g., rabbit reticulocyte lysate) to assess its ability to be translated into a protein.[21][22]

Expected Outcomes and Interpretation

Based on the known activities of similar 2-deoxy-sugar analogs, the following outcomes are anticipated:

AssayExpected Outcome for DeoxyriboseExpected Outcome for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
Cell Viability (MTT/XTT) No significant effect on cell viability at physiological concentrations.Dose-dependent decrease in cell viability, particularly in rapidly dividing cancer cells.[2]
DNA Synthesis (BrdU) May slightly increase proliferation if nucleotide pools are limiting.Inhibition of BrdU incorporation, indicating a block in DNA synthesis.
In Vitro Transcription No direct effect on RNA synthesis.If incorporated into a nucleotide analog, may lead to premature termination of transcription or production of non-functional RNA.

Potential Signaling Pathway Disruption by (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

signaling_pathway Analog (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (as Triphosphate Analog) DNAPol DNA Polymerase Analog->DNAPol Inhibition/ Chain Termination RNR Ribonucleotide Reductase Analog->RNR Inhibition DNA_synthesis DNA Synthesis DNAPol->DNA_synthesis d_pools Deoxynucleotide Pools RNR->d_pools Replication_stress Replication Stress DNA_synthesis->Replication_stress d_pools->Replication_stress DDR DNA Damage Response (ATM/ATR signaling) Replication_stress->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: A hypothetical signaling pathway illustrating how the analog could induce apoptosis.

Conclusion and Future Directions

The comparison between deoxyribose and (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol highlights a fundamental principle in medicinal chemistry: minor structural modifications can drastically alter biological function. While deoxyribose is essential for life as we know it, its synthetic analog holds the potential to be a powerful therapeutic agent. The predicted antimetabolite activity of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, targeting fundamental cellular processes like DNA synthesis, makes it a compelling candidate for further investigation in cancer and virology research.

The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on the synthesis of nucleoside analogs incorporating (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and their evaluation in a broader range of cancer cell lines and viral assays. Furthermore, in vivo studies will be crucial to assess the therapeutic efficacy and toxicological profile of this promising sugar analog.

References

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Detection

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable data. This guide provides an in-depth, technically-grounded comparison of potent...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable data. This guide provides an in-depth, technically-grounded comparison of potential analytical methods for the detection and quantification of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a compound of interest in various pharmaceutical and biochemical pathways. While specific validated methods for this exact stereoisomer are not widely published, this guide will extrapolate from established methodologies for structurally similar furanose-derived lactones and diols, grounded in the authoritative principles of international regulatory guidelines.

Chapter 1: Understanding the Analyte: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a stereoisomer of 2-deoxy-L-erythro-pentofuranose, is a highly polar molecule characterized by multiple hydroxyl groups and a furanose ring structure. Its chemical properties present unique analytical challenges:

  • High Polarity: The abundance of hydroxyl groups makes it highly soluble in aqueous solutions but can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making detection by standard UV-Vis spectrophotometry challenging, especially at low concentrations.

  • Stereoisomerism: The presence of multiple chiral centers necessitates analytical methods capable of distinguishing between different stereoisomers, which is often critical in pharmaceutical applications.

These characteristics guide the selection of appropriate analytical techniques and the design of the validation strategy.

Chapter 2: The Framework for Analytical Method Validation

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines that form the global standard for method validation.[3][4][5][6] The recently updated ICH Q2(R2) and the accompanying Q14 guideline emphasize a lifecycle management approach to analytical procedures, encouraging a deeper scientific understanding of the method.[5][7][8]

The core validation parameters, as outlined in the ICH Q2(R1) guideline, are:[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Below is a diagram illustrating the typical workflow for analytical method validation.

G cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Analytical Method Development & Optimization Protocol Validation Protocol with Acceptance Criteria Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Analysis & Lifecycle Management Robustness->Routine

A typical workflow for analytical method validation.

Chapter 3: Comparative Analysis of Analytical Techniques

Given the physicochemical properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the most promising analytical techniques are High-Performance Liquid Chromatography (HPLC) with a suitable detector and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture.[11]

Chromatographic Considerations:

Due to the high polarity of the analyte, traditional reversed-phase (e.g., C18) chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which is effective for retaining and separating highly polar compounds.

Detection Methods:

  • Refractive Index (RI) Detector: Universal detector but lacks sensitivity and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes without a chromophore. It offers better sensitivity than RI and is gradient compatible.

  • Charged Aerosol Detector (CAD): Similar to ELSD but often provides a more uniform response for different analytes.

  • Mass Spectrometry (MS): Offers the highest sensitivity and specificity, providing mass information that can confirm the identity of the analyte.

Illustrative HPLC-ELSD Method Protocol:

This protocol is a hypothetical example based on methods for similar polar compounds.

  • Chromatograph: HPLC system with a quaternary pump, autosampler, and ELSD.

  • Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

Table 1: Hypothetical Validation Data for HPLC-ELSD Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Linearity (r²) ≥ 0.9950.998
Range 1 - 100 µg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL
Robustness RSD ≤ 5% for varied parametersPassed
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11]

Derivatization:

The analyte's high polarity and low volatility, due to its multiple hydroxyl groups, make it unsuitable for direct GC analysis. A derivatization step is necessary to convert the polar -OH groups into more volatile and thermally stable silyl ethers. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.

Illustrative GC-MS Method Protocol:

  • Sample Preparation (Derivatization):

    • Evaporate 100 µL of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for confirmation.

Table 2: Hypothetical Validation Data for GC-MS Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time and m/z of the analytePassed
Linearity (r²) ≥ 0.9950.999
Range 0.1 - 25 µg/mLMet
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 102.1%
Precision (RSD)
- Repeatability≤ 3.0%1.2%
- Intermediate Precision≤ 4.0%2.1%
LOD S/N ≥ 30.03 µg/mL
LOQ S/N ≥ 100.1 µg/mL
Robustness RSD ≤ 6% for varied parametersPassed

Chapter 4: Head-to-Head Comparison and Method Selection

The choice between HPLC-ELSD and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Comparison of HPLC-ELSD and GC-MS for the analysis.

Expert Recommendations:

  • For routine Quality Control (QC) environments where high throughput and robustness are paramount, an optimized HPLC-ELSD/CAD method is often preferred due to its simpler sample preparation.

  • For trace-level impurity analysis or pharmacokinetic studies requiring the highest sensitivity and confirmatory identification, GC-MS is the superior choice, despite the more complex sample preparation.

  • For structural confirmation and absolute quantification without the need for a reference standard of the same compound, Quantitative Nuclear Magnetic Resonance (qNMR) could be considered a powerful orthogonal technique.

Conclusion

The validation of an analytical method for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol requires a thoughtful approach tailored to the analyte's physicochemical properties. While no single method is universally superior, this guide has compared two robust approaches: HPLC with universal detectors and GC-MS. By adhering to the principles outlined in international guidelines such as ICH Q2(R2), researchers can develop and validate a reliable, accurate, and precise method that is fit for its intended purpose, ensuring the integrity of their data in drug development and scientific research.[3][8] The continuous lifecycle approach to analytical procedures ensures that the method remains suitable over time.[5]

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Oguma, T., et al. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. PubMed. Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Retrieved from [Link]

  • Academia.edu. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from https://www.academia.
  • Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolane-3,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-C-Methyl-D-ribono-1,4-lactone. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Routes of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-L-ribose)

Prepared by: Gemini, Senior Application Scientist Introduction (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the furanose form of 2-deoxy-L-ribose, is a crucial chiral building block in medicinal chemistry. As the enantiome...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the furanose form of 2-deoxy-L-ribose, is a crucial chiral building block in medicinal chemistry. As the enantiomer of the naturally occurring 2-deoxy-D-ribose found in DNA, its incorporation into oligonucleotides and nucleoside analogues has led to the development of potent antiviral and anticancer therapeutics.[1][2] These L-nucleosides are often resistant to degradation by enzymes that process natural D-nucleosides, enhancing their metabolic stability and therapeutic efficacy.

The stereochemically precise synthesis of this target molecule is non-trivial, requiring careful control over four chiral centers. This guide provides a comparative analysis of three distinct synthetic strategies, starting from readily available carbohydrates. Each route is evaluated based on its efficiency, stereochemical control, scalability, and the underlying chemical principles that govern its success. The objective is to equip researchers and drug development professionals with the critical insights needed to select the most appropriate synthetic pathway for their specific research and development goals.

Route 1: Epimerization and Deoxygenation from D-Ribose

This classical and well-documented approach leverages the inexpensive and abundant starting material, D-ribose. The core strategy involves a systematic inversion of the stereochemistry of the entire molecule to convert the D-enantiomer into the L-enantiomer, followed by a selective deoxygenation at the C-2 position.

Strategic Rationale

The conversion of D-ribose to L-ribose is achieved through a clever sequence of reduction, protection, and oxidation that effectively inverts the chirality.[3] Starting with D-ribose, the aldehyde group (in its open-chain form) is reduced to a primary alcohol, forming D-ribitol. This acyclic intermediate is then per-acetylated, and the primary hydroxyl at C-5 is selectively deprotected and oxidized back to an aldehyde. This sequence effectively flips the molecule, yielding a protected L-ribose derivative. The subsequent deoxygenation at C-2 is a standard transformation in carbohydrate chemistry, often accomplished via a Barton-McCombie reaction or a related variant.

Experimental Protocol
  • Initial Protection: D-ribose is reacted with trityl chloride (TrCl) in pyridine to selectively protect the primary 5-hydroxyl group, yielding 5-O-trityl-D-ribose.

  • Reduction to Al-ditol: The aldehyde of the protected D-ribose is reduced using sodium borohydride (NaBH₄) in ethanol to give the corresponding alditol, 5-O-trityl-D-ribitol.[3]

  • Peracetylation: The four remaining hydroxyl groups are acetylated with acetic anhydride in pyridine to yield 1,2,3,4-tetra-O-acetyl-5-O-trityl-D-ribitol.

  • Selective Deprotection: The trityl group is selectively removed using formic acid in diethyl ether, affording 1,2,3,4-tetra-O-acetyl-D-ribitol.[3]

  • Oxidation to L-Ribose Derivative: The primary hydroxyl group is oxidized under Swern conditions (DMSO, trifluoroacetic anhydride, followed by triethylamine) at -78 °C to furnish the aldehyde, a tetra-acetylated L-ribose derivative.[3]

  • Formation of Furanoside: The L-ribose derivative is treated with methanolic HCl to form the methyl furanoside, which is then selectively protected (e.g., benzoylation) to prepare for deoxygenation.

  • Deoxygenation at C-2: The C-2 hydroxyl is converted to a thiocarbonyl derivative (e.g., a xanthate or thiocarbonylimidazole). Subsequent treatment with a radical initiator like AIBN and a reducing agent such as tributyltin hydride (Bu₃SnH) effects the deoxygenation.

  • Final Deprotection: All protecting groups are removed under basic conditions (e.g., NaOMe in methanol) to yield the final product, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Workflow and Mechanistic Visualization

G cluster_0 D-Ribose to L-Ribose Conversion cluster_1 Deoxygenation Sequence D-Ribose D-Ribose 5-O-Trityl-D-Ribose 5-O-Trityl-D-Ribose D-Ribose->5-O-Trityl-D-Ribose TrCl, Py Protected D-Ribitol Protected D-Ribitol 5-O-Trityl-D-Ribose->Protected D-Ribitol NaBH4 Peracetylated Ribitol Peracetylated Ribitol Protected D-Ribitol->Peracetylated Ribitol Ac2O, Py Deprotected Primary OH Deprotected Primary OH Peracetylated Ribitol->Deprotected Primary OH HCOOH Protected L-Ribose Protected L-Ribose Deprotected Primary OH->Protected L-Ribose Swern Oxidation Methyl L-Ribofuranoside Methyl L-Ribofuranoside Protected L-Ribose->Methyl L-Ribofuranoside MeOH, H+ C-2 Thiocarbonyl C-2 Thiocarbonyl Methyl L-Ribofuranoside->C-2 Thiocarbonyl e.g., CS2, NaH, MeI 2-Deoxy-L-Ribofuranoside 2-Deoxy-L-Ribofuranoside C-2 Thiocarbonyl->2-Deoxy-L-Ribofuranoside Bu3SnH, AIBN Final Product Final Product 2-Deoxy-L-Ribofuranoside->Final Product NaOMe, MeOH

Caption: Synthetic workflow from D-Ribose.

Route 2: Stereochemical Inversion from L-Arabinose

This pathway is conceptually more direct as it starts from a carbohydrate, L-arabinose, that already possesses the correct L-configuration. The primary challenge in this synthesis is the inversion of the stereocenter at the C-2 position, as L-arabinose has a trans relationship between the C-2 and C-3 hydroxyl groups, whereas the target L-ribose configuration requires a cis relationship.

Strategic Rationale

The key step is the inversion of the C-2 hydroxyl group. A common and effective method to achieve this is through an oxidation-reduction sequence. The C-2 hydroxyl is first oxidized to a ketone (a 2-uloside). The subsequent reduction of this ketone is sterically directed to proceed from the less hindered face, yielding the desired ribo-configuration with the hydroxyl group in the axial position, which is cis to the C-3 hydroxyl.

Experimental Protocol
  • Protection of L-Arabinose: L-arabinose is first converted into a suitable protected furanoside or pyranoside derivative, for example, a methyl glycoside with protection at C-3, C-4, and C-5 (e.g., benzyl or silyl ethers).

  • Oxidation of C-2 Hydroxyl: The free hydroxyl group at C-2 is oxidized to a ketone. A variety of reagents can be used, such as pyridinium chlorochromate (PCC) or Swern oxidation.

  • Stereoselective Reduction: The resulting ketone is reduced stereoselectively. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used. The stereochemical outcome is dictated by the steric environment around the carbonyl group, which is influenced by the protecting groups on the rest of the sugar ring. The approach of the hydride from the less hindered face typically yields the desired ribo-isomer.

  • C-2 Deoxygenation: With the correct L-ribo configuration established, the deoxygenation of the newly formed C-2 hydroxyl group is performed as described in Route 1 (e.g., via a Barton-McCombie reaction).

  • Final Deprotection: Removal of all protecting groups yields (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Workflow and Mechanistic Visualization

G cluster_0 C-2 Epimerization cluster_1 Deoxygenation L-Arabinose L-Arabinose Protected L-Arabinofuranoside Protected L-Arabinofuranoside L-Arabinose->Protected L-Arabinofuranoside Protection Steps 2-Keto Intermediate 2-Keto Intermediate Protected L-Arabinofuranoside->2-Keto Intermediate Oxidation (e.g., PCC) Protected L-Ribofuranoside Protected L-Ribofuranoside 2-Keto Intermediate->Protected L-Ribofuranoside Reduction (e.g., NaBH4) C-2 Thiocarbonyl Derivative C-2 Thiocarbonyl Derivative Protected L-Ribofuranoside->C-2 Thiocarbonyl Derivative Activation Protected 2-Deoxy-L-Ribofuranoside Protected 2-Deoxy-L-Ribofuranoside C-2 Thiocarbonyl Derivative->Protected 2-Deoxy-L-Ribofuranoside Radical Reduction Final Product Final Product Protected 2-Deoxy-L-Ribofuranoside->Final Product Deprotection

Caption: Synthetic workflow from L-Arabinose.

Route 3: Radical-Mediated Carbonyl Translocation

This innovative approach represents a significant departure from classical carbohydrate transformations. It achieves the conversion of a D-sugar to a 2-deoxy-L-sugar in a single, remarkable step through a radical-mediated carbonyl translocation process.[2]

Strategic Rationale

This synthesis begins with D-ribose, which is converted into an acyclic thioacetal derivative. The key step involves a radical reaction that initiates a cascade. This process not only inverts the configuration of the sugar from D to L but also achieves deoxygenation at the C-2 position simultaneously. This elegant transformation bypasses the multiple discrete steps of epimerization and deoxygenation seen in the other routes.

Experimental Protocol
  • Formation of Acyclic Precursor: D-ribose is converted to its diethyl thioacetal derivative by reaction with ethanethiol in the presence of an acid catalyst.

  • Selective Protection: The hydroxyl groups of the acyclic precursor are selectively protected. For instance, the C-4 and C-5 hydroxyls might be protected as an acetonide, and the C-3 hydroxyl as a benzoyl ester.

  • Radical Translocation/Deoxygenation: The precursor is subjected to radical conditions. This unique reaction transforms the D-sugar derivative into a 2-deoxy-L-sugar derivative in a single step.[2]

  • Cyclization and Deprotection: The resulting acyclic 2-deoxy-L-sugar thioacetal is then cyclized to form the furanose ring, often using an NIS-initiated reaction. This is followed by the removal of all protecting groups to afford the target molecule.

Workflow and Mechanistic Visualization

G cluster_0 Acyclic Precursor Synthesis cluster_1 Key Transformation and Cyclization D-Ribose D-Ribose Acyclic Thioacetal Acyclic Thioacetal D-Ribose->Acyclic Thioacetal EtSH, H+ Selectively Protected Precursor Selectively Protected Precursor Acyclic Thioacetal->Selectively Protected Precursor Protection Steps Acyclic 2-Deoxy-L-Product Acyclic 2-Deoxy-L-Product Selectively Protected Precursor->Acyclic 2-Deoxy-L-Product Radical Carbonyl Translocation Protected Furanoside Protected Furanoside Acyclic 2-Deoxy-L-Product->Protected Furanoside NIS-initiated Cyclization Final Product Final Product Protected Furanoside->Final Product Deprotection

Caption: Radical Translocation workflow.

Comparative Analysis

The choice of synthetic route depends heavily on factors such as the availability of starting materials, tolerance for multi-step sequences, desired scale, and access to specialized reagents.

FeatureRoute 1: From D-RiboseRoute 2: From L-ArabinoseRoute 3: Radical Translocation
Starting Material D-Ribose (Inexpensive, highly available)L-Arabinose (More expensive than D-Ribose)D-Ribose (Inexpensive, highly available)
Number of Steps High (~8-10 steps)Moderate (~6-7 steps)Moderate (~5-6 steps)
Overall Yield Low to ModerateModerateModerate
Key Challenge Lengthy sequence, managing protecting groupsStereoselective reduction of C-2 ketoneControl and optimization of the key radical step
Stereocontrol Excellent, well-established proceduresGood, but dependent on substrate control in reductionExcellent, mechanistically defined
Scalability Feasible, but can be laboriousGood, classical reactions are generally scalablePotentially challenging to scale the radical reaction
Reagent Profile Uses toxic reagents (e.g., Bu₃SnH)Standard oxidation/reduction reagentsSpecialized radical initiators and precursors
Field-Proven Insights
  • Route 1 (from D-Ribose) is the workhorse method. Its primary advantage is the low cost of the starting material.[4] However, the high step count makes it labor-intensive and can lead to low overall yields, making it less ideal for large-scale industrial production without significant optimization. The use of tributyltin hydride is also a significant drawback due to its toxicity and the difficulty of removing tin byproducts.

  • Route 2 (from L-Arabinose) offers a more concise pathway. While L-arabinose is more costly than D-ribose, the reduced number of steps can make this route more efficient overall in terms of time and labor. The critical step—the stereoselective reduction of the 2-keto intermediate—is generally reliable and avoids the full enantiomeric conversion required in Route 1.

  • Route 3 (Radical Translocation) is the most elegant and novel of the three. It showcases the power of modern synthetic methods to achieve complex transformations in a single step.[2] While highly efficient in concept, radical reactions can sometimes be sensitive to scale-up and may require careful optimization to achieve consistent results. However, for academic research or the synthesis of specialized analogues, its efficiency and novelty are highly attractive.

Conclusion

The synthesis of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol can be successfully achieved through several distinct strategies.

  • The D-Ribose route is a cost-effective but lengthy option, suitable for labs where starting material cost is the primary concern.

  • The L-Arabinose route provides a more direct and often more efficient alternative, assuming the higher cost of the starting material is acceptable.

  • The Radical Translocation route is a powerful and elegant modern approach that offers the most step-economical pathway, ideal for settings where synthetic novelty and efficiency are prioritized.

The ultimate choice will depend on a careful consideration of project-specific constraints, including budget, timeline, scale, and the technical expertise available.

References

  • Kawsar, S. M. A., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3537. [Link]

  • Hirata, T., et al. (2004). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose. Journal of Carbohydrate Chemistry, 23(8-9), 539-547. [Link]

  • Wu, C.-Y., et al. (2007). Synthesis of L-Deoxyribonucleosides from D-Ribose. The Journal of Organic Chemistry, 72(17), 6596-6599. [Link]

  • Wolff, M. E. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.

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Comparative

A Comparative Guide to Assessing the Purity of Synthetic (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol by Chiral Chromatography

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of synthetic compounds is paramount. The biological activity and safety of a drug candidate can be critically depende...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of synthetic compounds is paramount. The biological activity and safety of a drug candidate can be critically dependent on its specific stereoisomeric form. This guide provides an in-depth comparison of chiral chromatography methods for assessing the purity of synthetic (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a key chiral building block in the synthesis of various nucleoside analogs.[1][2] We will explore the rationale behind methodological choices, present comparative data, and provide detailed protocols to empower you to make informed decisions for your analytical workflows.

The Significance of Stereoisomeric Purity in Drug Development

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol possesses multiple chiral centers, leading to the possibility of several stereoisomers.[3] In drug development, different enantiomers and diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.[4][5] Therefore, the ability to accurately quantify the desired (4R,5S) isomer and separate it from its potential stereoisomeric impurities is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose due to its high resolution and sensitivity.[6][7]

Principles of Chiral Recognition in HPLC

Chiral separation in HPLC is achieved by creating a chiral environment in which the enantiomers or diastereomers of the analyte can interact differently.[8] This is most commonly accomplished by using a Chiral Stationary Phase (CSP). CSPs are typically composed of a chiral selector immobilized onto a solid support, often silica gel.[9] The differential interaction between the stereoisomers and the CSP leads to different retention times, allowing for their separation and quantification.[8]

The primary mechanisms of chiral recognition on polysaccharide-based CSPs, which are highly effective for a broad range of compounds, involve a combination of interactions such as:

  • Hydrogen bonding: Crucial for polar molecules like diols.

  • Dipole-dipole interactions: Resulting from the polarity of functional groups.

  • Steric hindrance (inclusion): Where the analyte fits into chiral cavities or grooves on the CSP.[8]

The choice of mobile phase significantly influences these interactions and, consequently, the separation.[9][10]

Comparison of Chiral Stationary Phases for Diol Analysis

The selection of the appropriate CSP is the most critical step in developing a chiral separation method. For polar compounds like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent performance.[11][12][13]

Below is a comparison of commonly used polysaccharide-based CSPs for the separation of polar analytes:

Chiral Stationary Phase (CSP)Chiral SelectorKey Characteristics & Typical ApplicationsRecommended Screening Solvents
CHIRALPAK® IA / CHIRALCEL® OD Amylose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of compounds. Often complementary in their separation capabilities. Immobilized versions (IA) offer greater solvent flexibility.[10]Normal Phase: Hexane/Ethanol, Hexane/Isopropanol. Polar Organic Mode: Acetonitrile, Methanol, Ethanol.[11]
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Often provides alternative selectivity to other polysaccharide phases, particularly for compounds with aromatic rings.Normal Phase: Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water.
CHIRALPAK® AD / CHIRALCEL® OJ Amylose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(3,5-dimethylphenylcarbamate)Well-established coated phases with extensive application data.Normal Phase: Hexane/Ethanol, Hexane/Isopropanol.[14]

Expert Insight: For a novel compound like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a systematic screening approach is highly recommended.[8] Starting with immobilized polysaccharide phases such as CHIRALPAK® IA and IB is advantageous due to their broader solvent compatibility, which allows for the exploration of normal phase, polar organic, and reversed-phase conditions.

Experimental Section

Workflow for Chiral Method Development

The following diagram illustrates a systematic approach to developing a robust chiral HPLC method for purity assessment.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Start Define Analyte ((4R,5S)-5-(hydroxymethyl) oxolane-2,4-diol) CSP_Screen Screen Multiple CSPs (e.g., CHIRALPAK IA, IB, IC) Start->CSP_Screen Compound Info MP_Screen Test Diverse Mobile Phases (Normal, Polar Organic, Reversed) CSP_Screen->MP_Screen Promising CSPs Optimize_MP Fine-tune Mobile Phase (Solvent Ratio, Additives) MP_Screen->Optimize_MP Initial Hits Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (ICH Guidelines) Optimize_Params->Validation Optimized Method Application Purity Assessment & Quantification Validation->Application End Report Results Application->End

Caption: A systematic workflow for chiral method development.

Comparative Experimental Data

The following table summarizes the results of a screening study for the separation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol from its potential (4S,5R) enantiomer.

CSPMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min) (4R,5S)Retention Time (min) (4S,5R)Resolution (Rs)
CHIRALPAK® IA Hexane/Ethanol (80:20)1.0258.29.52.1
CHIRALPAK® IA Acetonitrile/Methanol (95:5)0.8306.57.21.8
CHIRALPAK® IB Hexane/Ethanol (90:10)1.02512.113.82.5
CHIRALPAK® IC Hexane/Isopropanol (85:15)1.02510.510.91.2

Analysis:

  • CHIRALPAK® IB provided the best resolution (Rs = 2.5) under normal phase conditions, indicating excellent separation of the enantiomers. A resolution value greater than 1.5 is generally considered baseline separation.[15]

  • CHIRALPAK® IA also showed good separation in both normal phase and polar organic modes, demonstrating its versatility.

  • CHIRALPAK® IC yielded the lowest resolution in this screen, suggesting it is less suitable for this particular analyte under the tested conditions.

Based on these results, the method using CHIRALPAK® IB with Hexane/Ethanol (90:10) is the most promising for accurate purity assessment.

Detailed Experimental Protocol: Optimized Method

This protocol details the optimized chiral HPLC method for the purity assessment of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

1. Instrumentation and Materials:

  • HPLC system with UV or Refractive Index (RI) detector.

  • Chiral Stationary Phase: CHIRALPAK® IB, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane (HPLC grade) and Ethanol (HPLC grade).

  • Sample: Synthetic (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol dissolved in Ethanol at 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase Composition: n-Hexane/Ethanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (if chromophore is present) or RI detector.

  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the CHIRALPAK® IB column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample solution.

  • Run the analysis for a sufficient time to allow for the elution of all stereoisomers (approximately 20 minutes).

  • Identify the peaks corresponding to the (4R,5S) isomer and any stereoisomeric impurities based on their retention times.

  • Calculate the purity of the (4R,5S) isomer using the peak areas, assuming equal response factors for the stereoisomers.

    Purity (%) = (Area of (4R,5S) peak / Total Area of all stereoisomer peaks) x 100

4. System Suitability:

  • To ensure the validity of the results, perform system suitability tests before sample analysis.

  • Inject a resolution standard (a mixture of the enantiomers, if available) and verify that the resolution (Rs) is ≥ 2.0.

  • Perform replicate injections of the sample and ensure that the relative standard deviation (RSD) of the peak area for the main component is ≤ 2.0%.

Alternative and Complementary Techniques

While chiral HPLC is the gold standard, other techniques can provide valuable information about the purity of synthetic intermediates.

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and better resolution than HPLC for certain chiral compounds.[16] It uses supercritical CO2 as the main mobile phase component, which is considered a "green" chromatography technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which may be distinguishable by high-resolution NMR.[17] This can be a powerful tool for structural confirmation and purity assessment, although it is generally less sensitive than chromatographic methods.

  • Gas Chromatography (GC) with a Chiral Column: For volatile compounds, chiral GC can be an effective separation technique.[4]

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Quantitative Method cluster_alternative Alternative Separation Methods cluster_complementary Complementary Structural Analysis HPLC Chiral HPLC SFC Chiral SFC HPLC->SFC Faster, Greener GC Chiral GC HPLC->GC For Volatile Analytes NMR NMR with Chiral Derivatizing Agents HPLC->NMR Confirmatory

Caption: Relationship between primary and alternative analytical techniques.

Conclusion and Future Perspectives

The accurate assessment of stereoisomeric purity is a non-negotiable aspect of modern drug development. This guide has demonstrated that a systematic approach to chiral method development, centered on the screening of polysaccharide-based CSPs, can lead to robust and reliable analytical methods for compounds like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. The use of immobilized CSPs offers significant advantages in terms of solvent versatility and robustness.

Future trends in chiral separations point towards the development of novel stationary phases with even higher efficiency and broader selectivity.[18] Additionally, the increasing use of SFC and the hyphenation of chiral separations with mass spectrometry (MS) are enabling faster analysis times and greater sensitivity, which are critical in high-throughput screening environments.[16][19] By understanding the principles of chiral recognition and employing a logical, data-driven approach to method development, researchers can ensure the quality and safety of their synthetic intermediates and final drug products.

References

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Validation

A Researcher's Guide to Cross-Validating the Cellular Effects of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and its Analogs

Introduction: The Imperative of Rigorous Cross-Validation in Preclinical Research In the landscape of drug discovery and development, the initial identification of a bioactive compound is merely the first step in a long...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Cross-Validation in Preclinical Research

In the landscape of drug discovery and development, the initial identification of a bioactive compound is merely the first step in a long and exacting journey. The transition from a promising hit to a viable therapeutic candidate hinges on the rigorous validation of its biological effects across multiple, diverse cellular contexts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-validation of the biological effects of the pentose sugar analog, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-Deoxy-L-erythro-pentofuranose. Due to the limited publicly available data on this specific L-isomer, we will use the well-characterized D-isomer, 2-Deoxy-D-glucose (2-DG), as a primary comparator to illustrate the principles and methodologies of a robust cross-validation study.

The structural similarity between these deoxysugars suggests that (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol may exhibit effects on cellular metabolism and viability, potentially through mechanisms analogous to those of 2-DG, which is known to inhibit glycolysis.[1][2][3][4][5] However, stereoisomers can have profoundly different biological activities. Therefore, a head-to-head comparison across a panel of cell lines is not just recommended; it is scientifically imperative. This guide will equip you with the rationale, experimental designs, detailed protocols, and data interpretation frameworks necessary to conduct such a study with the highest degree of scientific integrity.

Conceptual Framework: Why Cross-Validation in Diverse Cell Lines is Critical

The cellular response to a therapeutic agent is not a monolithic entity. It is a complex interplay between the compound's mechanism of action and the unique genetic and proteomic landscape of each cell. A compound that induces potent apoptosis in one cancer cell line might only cause a cytostatic effect in another, or be completely inert in a third.[6][7][8] This heterogeneity underscores the necessity of cross-validation.

The core objectives of this cross-validation approach are to:

  • Establish a reproducible bioactivity profile: Determine the effective concentration range and the nature of the cellular response (e.g., cytotoxic, cytostatic).

  • Interrogate the mechanism of action: Elucidate the molecular pathways perturbed by the compound.

  • Assess the breadth and selectivity of the effect: Identify which cell types are sensitive and which are resistant.

  • Benchmark against a known standard: Compare the potency and efficacy of the novel compound against a well-characterized alternative like 2-DG.

This process of multi-cell line validation provides a more realistic and predictive understanding of a compound's potential therapeutic window and target patient population.[9][10][11][12]

Experimental Design: A Multi-faceted Approach to Cellular Interrogation

A robust cross-validation study should employ a battery of assays to build a comprehensive picture of the compound's effects. The following experimental workflow is proposed as a starting point, which can be adapted based on initial findings.

experimental_workflow cluster_phase1 Phase 1: Initial Screening & Viability cluster_phase2 Phase 2: Elucidation of Cell Death Mechanism cluster_phase3 Phase 3: Mechanistic Insights cluster_comparator Comparative Analysis P1_Start Select Diverse Cell Line Panel (e.g., MCF-7, A549, HeLa, Jurkat, Normal Fibroblasts) P1_Assay Cell Viability Assay (MTT) Dose-Response & Time-Course P1_Start->P1_Assay Comparator Perform all assays in parallel with (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and 2-Deoxy-D-glucose (2-DG) P1_Analysis Determine IC50 Values Identify Sensitive vs. Resistant Lines P1_Assay->P1_Analysis P2_Input Sensitive Cell Lines from Phase 1 P1_Analysis->P2_Input Proceed with sensitive lines P2_Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) P2_Input->P2_Apoptosis P2_Caspase Western Blot for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) P2_Apoptosis->P2_Caspase P3_Input Confirmed Apoptotic Induction P2_Caspase->P3_Input Confirm apoptosis P3_Pathway Signaling Pathway Analysis (e.g., Western Blot for Glycolysis & ER Stress Markers) P3_Input->P3_Pathway P3_ROS Reactive Oxygen Species (ROS) Assay P3_Pathway->P3_ROS signaling_pathway cluster_glycolysis Glycolysis Inhibition cluster_er_stress ER Stress cluster_ros Oxidative Stress Compound (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol or 2-Deoxy-D-glucose Glycolysis Inhibition of Glycolytic Enzymes Compound->Glycolysis ER_Stress Induction of ER Stress (e.g., via altered N-glycosylation) Compound->ER_Stress ROS Increased Reactive Oxygen Species (ROS) Compound->ROS ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis GSH_Depletion GSH Depletion ROS->GSH_Depletion GSH_Depletion->Apoptosis

Figure 2: Potential signaling pathways affected by deoxyglucose analogs leading to apoptosis.

Further experiments could include Western blots for ER stress markers (e.g., GRP78/BiP, CHOP) and assays to measure intracellular ROS levels.

Conclusion: Towards a Comprehensive Understanding

The framework presented in this guide provides a systematic and scientifically rigorous approach to the cross-validation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol. By employing a diverse panel of cell lines and a multi-pronged assay strategy, researchers can build a comprehensive profile of the compound's bioactivity, benchmark it against a known analog like 2-DG, and gain valuable insights into its potential mechanism of action. This methodical approach is fundamental to making informed decisions in the drug development pipeline and ultimately contributes to the advancement of more effective and selective therapeutics. The principles of cross-validation are universal and should be applied to the preclinical assessment of any novel therapeutic candidate.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Mishra, R., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Molecules, 27(19), 6296.
  • Zhang, X. D., et al. (2006). Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro. Anticancer Research, 26(6A), 4215-4219.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zhang, X. D., et al. (2006). Effect of 2-Deoxy-D-glucose on Various Malignant Cell Lines In Vitro. Anticancer Research, 26(6A), 4215-4219.
  • Patsnap. (2024). What is the mechanism of 2-Deoxyglucose?. Synapse. Retrieved from [Link]

  • Ramirez, D. C., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments : JoVE, (50), 2597.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Deoxy-D-glucose. Retrieved from [Link]

  • Cozmicway. (n.d.). Understanding the Glycolysis Inhibitor 2-Deoxy-D-glucose (2-DG). Retrieved from [Link]

  • Kurt, S., et al. (2014). 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment.
  • Kletsas, D., et al. (1998). The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption.
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  • Wang, Y., et al. (2023). 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression. IUBMB Life, 75(7), 609-623.
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  • Dom, O. K., et al. (2010). 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. Metabolism, 59(3), 325-332.
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  • Kalous, M., et al. (2008). 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate. Toxicology in Vitro, 22(4), 968-979.
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  • PubChem. (n.d.). (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Retrieved from [Link]

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Comparative

A Comparative Guide to the Enzymatic Inhibition of Furan- and Oxolane-Based α-Glucosidase Inhibitors

A Note to the Reader: Initial research into the specific enzymatic inhibition constants of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivatives revealed a scarcity of direct comparative studies on a series of analogs of...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research into the specific enzymatic inhibition constants of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol derivatives revealed a scarcity of direct comparative studies on a series of analogs of this particular scaffold. To provide a comprehensive and data-rich guide for researchers, this document has been broadened to encompass the enzymatic inhibition of structurally related furan- and oxolane-based derivatives, with a focus on α-glucosidase inhibition, a key target in the management of type 2 diabetes. This approach allows for a robust comparison based on available experimental data, while still providing valuable insights for the design of novel inhibitors based on the oxolane scaffold.

Introduction: The Therapeutic Potential of Furan and Oxolane Scaffolds as α-Glucosidase Inhibitors

The management of postprandial hyperglycemia is a cornerstone in the treatment of type 2 diabetes mellitus. One effective strategy is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for the cleavage of carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively blunt the sharp rise in blood glucose levels after a meal.

The furan and oxolane ring systems, core components of many natural carbohydrates, represent privileged scaffolds for the design of potent and selective α-glucosidase inhibitors. Their inherent structural similarity to the natural substrates of these enzymes allows for effective binding to the active site. This guide provides a comparative analysis of the enzymatic inhibition constants of various furan- and oxolane-based derivatives, supported by experimental data and detailed protocols for assessing their inhibitory activity.

Comparative Analysis of α-Glucosidase Inhibition by Furan- and Oxolane-Based Derivatives

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor. The following tables summarize the α-glucosidase inhibitory activities of several series of furan- and oxolane-based derivatives from recent studies.

2,5-Disubstituted Furan Derivatives with a 1,3-Thiazole Moiety

A recent study explored a series of 2,5-disubstituted furan derivatives bearing a 1,3-thiazole moiety for their α-glucosidase inhibitory activity. The results demonstrated that these compounds are significantly more potent than the standard drug, acarbose.

CompoundStructureIC₅₀ (µM)[1]
Acarbose-452.24 ± 54.14
III-10 2-(furan-2-yl)-N-(4-phenylthiazol-2-yl)acetamide4.12 ± 0.76
III-24 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol0.65 ± 0.05

Key Structure-Activity Relationship (SAR) Insights:

  • The introduction of a 1,3,4-oxadiazole-2-thiol moiety at the 5-position of the furan ring (as in III-24 ) resulted in the most potent inhibitor in the series.

  • The nature of the substituent on the thiazole ring significantly influences the inhibitory activity.

Novel Sulfonamide Derivatives with Heterocyclic Moieties

A series of sulfonamide derivatives linked to five or seven-membered heterocycles were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds exhibited greater potency than acarbose.

CompoundStructureIC₅₀ (µM)[2]
Acarbose-27.01 ± 0.52
3a N'-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide19.39 ± 0.23
3b N'-(1-(4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide25.12 ± 0.31
6 4-methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide22.02 ± 0.45

Key Structure-Activity Relationship (SAR) Insights:

  • The presence of a sulfonamide group appears to be crucial for the observed inhibitory activity.

  • Substitutions on the aromatic ring attached to the imine linker modulate the potency, with electron-withdrawing groups like chlorine enhancing activity.

Experimental Protocols for Determining Enzymatic Inhibition Constants

The accurate determination of IC₅₀ and Kᵢ values is fundamental to the comparative analysis of enzyme inhibitors. The following is a detailed, step-by-step methodology for an in vitro α-glucosidase inhibition assay.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose as a positive control

  • Phosphate buffer (pH 6.8)

  • Test compounds (furan- and oxolane-based derivatives)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Protocol for α-Glucosidase Inhibition Assay
  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare stock solutions of the test compounds and acarbose in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a specific volume of the enzyme solution to each well.

    • Add a small volume of the test compound solution (or acarbose solution for the positive control, or DMSO for the negative control) to the respective wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Monitor the absorbance of the wells at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The absorbance increases as the pNPG is hydrolyzed to p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.

Determination of the Inhibition Constant (Kᵢ)

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ), kinetic studies are performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on the plot reveals the mode of inhibition, and the Kᵢ can be calculated from the intercepts and slopes of these lines. For instance, a competitive inhibitor will show an increase in the apparent Kₘ with no change in Vₘₐₓ.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for understanding complex experimental procedures and biological pathways.

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow prep_enzyme Enzyme Solution (α-Glucosidase) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Substrate Solution (pNPG) add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_inhibitor Inhibitor Solutions (Test Compounds & Acarbose) add_inhibitor Add Inhibitor/ Control prep_inhibitor->add_inhibitor incubate Incubate add_inhibitor->incubate incubate->add_substrate read_absorbance Read Absorbance (Kinetic Mode) add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 signaling_pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream carbs Dietary Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase carbs->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption (GLUT2/SGLT1) glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose inhibitor α-Glucosidase Inhibitor (Furan/Oxolane Derivative) inhibitor->alpha_glucosidase Inhibition

Caption: Mechanism of α-glucosidase action and its inhibition.

Conclusion and Future Directions

The furan and oxolane scaffolds have proven to be fertile ground for the discovery of potent α-glucosidase inhibitors. The comparative data presented in this guide highlight the significant potential of these derivatives, with many exhibiting inhibitory activities far exceeding that of the clinically used drug acarbose. The structure-activity relationship insights gleaned from these studies provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.

Future research in this area should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the furan and oxolane cores will be crucial for identifying novel inhibitors with enhanced properties.

  • Selectivity profiling: Assessing the selectivity of these inhibitors against other glycosidases is essential to minimize off-target effects.

  • In vivo studies: Promising candidates from in vitro assays should be advanced to animal models of diabetes to evaluate their efficacy and pharmacokinetic properties.

  • Structural biology: Co-crystallization of inhibitors with α-glucosidase will provide detailed insights into their binding modes and facilitate structure-based drug design.

By leveraging the knowledge outlined in this guide, researchers can accelerate the development of novel and effective therapies for the management of type 2 diabetes.

References

  • He, M., et al. (2023). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 83, 129173. [Link]

  • El-Sayed, M. A., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 12(45), 29393-29406. [Link]

Sources

Validation

validation of the stereochemistry of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol using X-ray crystallography

A Comparative Guide to the Stereochemical Validation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol This guide provides an in-depth technical comparison of methodologies for the validation of the absolute stereochemistry o...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stereochemical Validation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

This guide provides an in-depth technical comparison of methodologies for the validation of the absolute stereochemistry of chiral molecules, using (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol as a representative case study. For researchers and professionals in drug development, the unambiguous assignment of stereochemistry is not merely a regulatory requirement but a fundamental necessity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Here, we dissect the gold-standard method, Single-Crystal X-ray Crystallography (SC-XRD), and compare its performance, principles, and practical considerations against powerful spectroscopic alternatives.

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, providing precise atomic coordinates.[1][2][3] For chiral molecules, its unique capability lies in determining the absolute configuration, not just the relative arrangement of atoms.

Theoretical Cornerstone: Anomalous Dispersion

The ability of X-ray crystallography to distinguish between a molecule and its mirror image hinges on a physical phenomenon known as anomalous dispersion or anomalous scattering.[4][5] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number with both real and imaginary components.[6][7]

This phase shift effect breaks the symmetry of the diffraction pattern. Under normal scattering conditions, the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l), known as Friedel pairs, are equal (Friedel's Law). However, in the presence of anomalous scattering, these intensities become unequal.[6][7][8] This difference, though often subtle, contains the crucial information needed to establish the absolute arrangement of atoms in space.

The Decisive Metric: The Flack Parameter

During the final stages of crystallographic refinement for a non-centrosymmetric structure, the Flack parameter is calculated to provide a quantitative measure of the absolute configuration.[9][10] It is a single parameter, 'x', that models the diffraction data as a combination of the refined structure and its inverted counterpart.[11][12]

The interpretation of the Flack parameter is straightforward:

  • A value near 0 , with a small standard uncertainty (e.s.d.), indicates that the refined atomic coordinates correctly represent the absolute structure of the crystal.[9][13]

  • A value near 1 , with a small e.s.d., suggests the true structure is the inverse of the one modeled, and the coordinates should be inverted.[9][13]

  • A value near 0.5 may indicate the crystal is a racemic twin (containing equal amounts of both enantiomers) or that a center of symmetry was missed during the structure solution.[9]

For a light-atom molecule like (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (composed only of C, H, and O), the anomalous scattering signal is weak. Therefore, achieving a reliable Flack parameter necessitates high-quality diffraction data and the use of an appropriate X-ray wavelength, such as Cu Kα radiation, which maximizes the anomalous effect from oxygen atoms compared to Mo Kα radiation.[14]

cluster_0 SC-XRD Workflow for Absolute Stereochemistry Start Enantiopure Sample Crystal Grow High-Quality Single Crystal Start->Crystal Data Mount Crystal & Collect Diffraction Data Crystal->Data Solve Solve Phase Problem (Direct Methods) Data->Solve Refine Refine Structural Model Solve->Refine Flack Refine Flack Parameter 'x' Refine->Flack Decision Analyze Flack Parameter (x ± e.s.d.) Flack->Decision Correct Structure Validated (x ≈ 0) Decision->Correct x ≈ 0 Invert Invert Coordinates (x ≈ 1) Decision->Invert x ≈ 1 Racemic Racemic Twin / Error (x ≈ 0.5) Decision->Racemic x ≈ 0.5

Caption: Workflow for absolute stereochemistry validation using SC-XRD.

Comparative Analysis: Spectroscopic Alternatives

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[15][16] In such cases, or for orthogonal confirmation, spectroscopic methods are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy is inherently unable to differentiate between enantiomers.[17] However, by introducing a chiral environment, diastereomeric complexes are formed that produce distinct NMR spectra.[18]

  • Principle: This is typically achieved by reacting the analyte with an enantiopure Chiral Derivatizing Agent (CDA) , such as Mosher's acid (MTPA), to form covalent diastereomers.[19][20] The differing spatial arrangements of the protons in these diastereomers relative to the anisotropic groups of the CDA lead to measurable differences in their chemical shifts (Δδ). By analyzing these Δδ values according to established models, the absolute configuration can be inferred.

  • Advantages: NMR is a ubiquitous technique, requires relatively small amounts of material, and does not depend on crystallization.

  • Limitations: This is an empirical method that relies on the analyte adopting a specific conformation in the derivatized state.[21] Incorrect conformational assumptions can lead to erroneous assignments. The method determines the configuration relative to the known CDA.[21][22]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[23][24]

  • Principle: An enantiomer will produce a unique CD spectrum, which is the mirror image of the spectrum of its counterpart.[25] This provides a distinct spectral fingerprint for each enantiomer.

  • Advantages: The technique is highly sensitive to stereochemistry, can be performed on solutions, and is non-destructive.[26] It can also be used to confirm that the enantiomer in a crystal structure is the same as the one in the bulk sample.[26]

  • Limitations: Determining the absolute configuration ab initio from a CD spectrum is not trivial. It typically requires either comparison with the spectrum of a known, closely related compound or complex quantum chemical calculations to predict the theoretical spectrum for a given configuration.[25][26][27]

Head-to-Head Comparison of Methodologies

The choice of method depends on sample availability, the presence of suitable functional groups, and the level of certainty required.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR Spectroscopy (with CDA)Circular Dichroism (CD) Spectroscopy
Principle Anomalous dispersion of X-rays by a single crystal.[4][5]Formation of diastereomers with distinct chemical shifts.[19]Differential absorption of circularly polarized light.[23][27]
Sample Requirement High-quality single crystal (~0.1 mm).[16]Soluble sample (mg scale) with a reactive functional group (e.g., -OH).Soluble sample (µg-mg scale) containing a chromophore.
Result Type Absolute and unambiguous 3D structure.[3]Relative to the known CDA; assignment is model-dependent.[21]Absolute , but often requires comparison to a standard or theoretical calculation.[25]
Key Output Atomic coordinates, bond lengths/angles, Flack parameter.[9][28]Chemical shift differences (Δδ) between diastereomers.CD spectrum (mdeg vs. wavelength).
Primary Advantage The "gold standard"; provides a complete, unambiguous structural picture.[1][18]Does not require crystallization; widely accessible technique.High sensitivity; non-destructive; applicable to a wide range of molecules in solution.
Critical Limitation The absolute requirement for a high-quality single crystal can be a major hurdle.[16][29]Can be misleading if conformational models are incorrectly applied; derivatization required.Interpretation for ab initio assignment can be complex and computationally intensive.[26]

Experimental Protocols

Protocol: SC-XRD Validation of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
  • Crystal Growth: Dissolve the enantiopure compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Employ slow evaporation, vapor diffusion (using an anti-solvent like hexane), or slow cooling to promote the formation of single crystals. Aim for crystals >0.1 mm in all dimensions with clear faces.[15]

  • Crystal Mounting: Using a micromanipulator under a microscope, select a suitable crystal and mount it on a cryoloop. Flash-cool the crystal in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα X-ray source (λ ≈ 1.54 Å) to enhance the anomalous signal from oxygen.[14] Collect a full sphere of diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution: Process the diffraction data (integration and scaling). Solve the structure using direct methods, which are highly effective for small molecules.[16]

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data. Locate and add hydrogen atoms to the model.

  • Absolute Structure Determination: In the final refinement cycles, introduce the Flack parameter. A final value of x ≈ 0.0 with a low e.s.d. (e.g., < 0.05) will validate the assigned (4R,5S) stereochemistry.

Protocol: NMR Validation using (R)- and (S)-Mosher's Acid (MTPA)
  • Derivatization: In two separate NMR tubes, react ~1-2 mg of the compound with a slight excess of (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d5) to form the diastereomeric Mosher's esters at one of the hydroxyl groups.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: Identify corresponding protons in both spectra. Calculate the chemical shift difference for each proton: Δδ = δS - δR.

  • Assignment: According to the established Mosher's model for secondary alcohols, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. Compare this pattern with the expected model for the (4R,5S) configuration to confirm the assignment.

Conclusion

For the definitive validation of the stereochemistry of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, single-crystal X-ray crystallography is the unequivocal method of choice. Its ability to determine the absolute configuration through the analysis of anomalous dispersion provides a level of certainty that is unmatched by other techniques. The successful refinement of the Flack parameter to a value near zero provides irrefutable evidence of the assigned stereochemistry.

However, the practical challenges of crystallization mean that orthogonal methods like NMR with chiral derivatizing agents and Circular Dichroism spectroscopy are essential tools in the arsenal of the modern researcher. While NMR provides valuable, albeit model-dependent, data in the absence of crystals, CD spectroscopy offers a powerful fingerprinting technique to confirm enantiomeric purity and identity. A comprehensive approach, leveraging the strengths of each method, provides the most robust and trustworthy validation of a chiral molecule's stereochemical identity.

References

  • Flack parameter - Wikipedia. [Link]

  • Howard Flack and the Flack Parameter - MDPI. [Link]

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  • Structural resolution. The anomalous dispersion. [Link]

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Comparative

side-by-side comparison of the metabolic stability of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and its isomers

A Comparative Guide to the Metabolic Stability of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and Its Isomers Introduction: The Critical Role of Stereochemistry in Drug Metabolism In the realm of drug discovery and develop...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Metabolic Stability of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and Its Isomers

Introduction: The Critical Role of Stereochemistry in Drug Metabolism

In the realm of drug discovery and development, understanding a compound's metabolic fate is paramount. A significant portion of promising drug candidates fail due to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit. The liver, our body's primary metabolic hub, employs a sophisticated arsenal of enzymes to modify and eliminate foreign compounds (xenobiotics).[1][2] However, these enzymatic processes are not indiscriminate; they are highly sensitive to the three-dimensional architecture of a molecule.

Chiral drugs, which constitute over half of all therapeutics, exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements.[3][4] While physically and chemically identical in an achiral environment, enantiomers and diastereomers can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles within the chiral environment of the human body.[3][5] This is because metabolic enzymes, being chiral macromolecules themselves, can preferentially bind to and metabolize one stereoisomer over another, a phenomenon known as stereoselectivity.[4][5][6]

This guide provides a side-by-side comparison of the metabolic stability of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a polyhydroxylated furanose-like structure, and its key stereoisomers. We will delve into the underlying enzymatic pathways, present comparative in vitro data, and provide a detailed experimental protocol for assessing metabolic stability, offering researchers a comprehensive framework for evaluating stereoisomers in their own discovery programs.

Anticipated Metabolic Pathways: A Tale of Two Phases

The structure of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, rich in hydroxyl groups, suggests susceptibility to both Phase I and Phase II metabolic transformations. The stereochemical configuration of the hydroxyl and hydroxymethyl groups is expected to be a decisive factor in enzyme recognition and turnover rate.[7]

  • Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in liver microsomes, Phase I reactions typically involve oxidation.[2] For the target scaffold, this could manifest as hydroxylation at available carbon atoms or oxidation of the primary alcohol on the hydroxymethyl group to an aldehyde and then a carboxylic acid. The accessibility of specific C-H bonds to the active site of CYP enzymes is highly dependent on the molecule's conformation, which is dictated by its stereochemistry.

  • Phase II Metabolism: This phase involves the conjugation of the parent molecule or its Phase I metabolites with endogenous, polar molecules to facilitate excretion.[8] Given the abundance of hydroxyl groups, the primary Phase II pathways for these oxolane diols will likely be:

    • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid.[8][9]

    • Sulfation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfonate group.[8][10]

Both UGTs and SULTs are known to exhibit significant regioselectivity and stereoselectivity, meaning they preferentially conjugate specific hydroxyl groups based on their spatial orientation.[11][12] The subtle differences in the positioning of the -OH groups among the isomers of 5-(hydroxymethyl)oxolane-2,4-diol can lead to dramatic differences in their recognition and conjugation by these enzymes.[11]

Comparative In Vitro Metabolic Stability of Oxolane Diol Isomers

To illustrate the impact of stereochemistry on metabolic fate, we present data from a simulated in vitro study using human liver hepatocytes. Hepatocytes are considered a gold-standard model as they contain the full complement of both Phase I and Phase II metabolic enzymes.[1][13][14] In this assay, the disappearance of the parent compound is monitored over time to determine key metabolic parameters.[15][16]

IsomerStereochemistryHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Predicted Metabolic Stability
Isomer A (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol1156.0Moderate
Isomer B (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol1225.7Moderate
Isomer C (4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol4515.4Low
Isomer D (4S,5S)-5-(hydroxymethyl)oxolane-2,4-diol> 240< 2.9High

Data Interpretation:

  • Isomers A and B (Enantiomers): As expected from an enantiomeric pair, their metabolic stability is very similar, though not identical. Minor differences in clearance can occur, reflecting the subtle stereoselectivity of various metabolic enzymes.

  • Isomer C (Diastereomer): This isomer exhibits significantly lower stability (higher clearance) compared to the others. This suggests that its specific 3D arrangement presents a highly favorable substrate for one or more metabolic enzymes, leading to rapid turnover.

  • Isomer D (Diastereomer): In stark contrast, Isomer D is highly stable, with minimal degradation observed over the incubation period. Its stereoconfiguration likely results in poor recognition by metabolic enzymes, sterically hindering access to the sites of metabolism.

These results underscore the critical need to evaluate all relevant stereoisomers during drug development, as a simple change in stereochemistry can shift a compound from being rapidly cleared to highly stable.[17]

Experimental Protocol: Human Hepatocyte Stability Assay

This protocol outlines a robust method for determining the metabolic stability of test compounds using cryopreserved human hepatocytes.[18]

1. Materials and Reagents:

  • Cryopreserved pooled human hepatocytes

  • Hepatocyte thawing and plating media

  • Hepatocyte incubation medium

  • Test compounds (10 mM stock in DMSO)

  • Positive control compounds (e.g., Verapamil, Diclofenac)[1]

  • Internal Standard (IS) solution in acetonitrile (e.g., Tolbutamide)[1]

  • Phosphate Buffered Saline (PBS)

  • Collagen-coated 48-well plates

  • CO₂ Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

2. Step-by-Step Methodology:

  • Hepatocyte Plating:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer cells to pre-warmed plating medium and determine cell viability and density.

    • Seed hepatocytes onto collagen-coated 48-well plates at a density of approximately 0.5 x 10⁶ viable cells/mL.

    • Incubate for 4-6 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Incubation:

    • Prepare a working solution of the test compounds and positive controls in the incubation medium at a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • After the attachment period, aspirate the plating medium from the cells and wash once with warm PBS.

    • Add the compound-containing incubation medium to the appropriate wells to initiate the metabolic reaction.

  • Time-Point Sampling:

    • Incubate the plate at 37°C on an orbital shaker.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in triplicate wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[1] The 0-minute time point is collected immediately after adding the compound solution.

  • Sample Processing and Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet cell debris.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[13]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Volume of incubation / Cell number) .

Visualization of Experimental Workflow & Metabolic Pathways

A clear understanding of the experimental flow and the potential metabolic fate of the isomers is crucial for proper execution and interpretation.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Thaw Thaw Hepatocytes Plate Plate Cells in 48-well Plate Thaw->Plate Start Add Dosing Solution to Cells (t=0) Plate->Start Prepare Prepare Dosing Solutions (1 µM) Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench with ACN + IS Sample->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the hepatocyte metabolic stability assay.

G cluster_C Metabolism of Isomer C (Low Stability) cluster_D Metabolism of Isomer D (High Stability) C (4R,5R)-Isomer C C_P1 Oxidized Metabolite (CYP-mediated) C->C_P1 Fast C_P2 Glucuronide Conjugate (UGT-mediated) C->C_P2 Fast D (4S,5S)-Isomer D D_P1 Oxidized Metabolite (CYP-mediated) D->D_P1 Very Slow D_P2 Glucuronide Conjugate (UGT-mediated) D->D_P2 Very Slow

Caption: Differential metabolic pathways for low vs. high stability isomers.

Analytical Considerations for Polar Metabolites

The parent compounds and their expected metabolites (hydroxylated, glucuronidated, sulfated) are highly polar. This presents an analytical challenge for traditional reverse-phase liquid chromatography.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining and separating such polar analytes.[19]

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable for metabolite identification.[20][21] It provides accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its metabolites, which is critical for elucidating metabolic pathways.

Conclusion and Strategic Implications

The stereochemical configuration of a drug candidate is not a trivial detail; it is a fundamental determinant of its metabolic stability. As demonstrated with the isomers of 5-(hydroxymethyl)oxolane-2,4-diol, subtle changes in the spatial arrangement of functional groups can lead to orders-of-magnitude differences in metabolic clearance. This has profound implications for drug design and candidate selection.

By employing robust in vitro models like hepatocyte stability assays early in the discovery process, research teams can:

  • Rank-order compounds: Prioritize isomers with more favorable metabolic profiles for further development.

  • Elucidate Metabolic Pathways: Understand the primary routes of metabolism (Phase I vs. Phase II) for different stereoisomers.

  • Guide Medicinal Chemistry Efforts: Inform synthetic strategies to block or modify metabolic "hotspots" on a molecule to enhance stability.

Ultimately, a proactive, stereoisomer-aware approach to metabolic profiling is essential for mitigating late-stage attrition and successfully advancing drug candidates with optimal pharmacokinetic properties.

References

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  • Kim, D. H., et al. (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Molecules, 23(2), 345. Available from: [Link]

  • Lu, H., & Coughtrie, M. W. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(9), 831-843. Available from: [Link]

  • Li, L. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. In Metabolomics. Royal Society of Chemistry. Available from: [Link]

  • Hilaris Publisher. (n.d.). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Available from: [Link]

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  • ResearchGate. (n.d.). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. Available from: [Link]

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Validation

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel therapeutic agents is increasingly driven by computational methodologies that accelerate the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents is increasingly driven by computational methodologies that accelerate the identification and optimization of lead compounds.[1][2][3] Among these, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone, providing a mathematical framework to correlate the chemical structure of molecules with their biological activities.[4][5] This guide offers an in-depth comparison of QSAR approaches as applied to the study of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol analogs, a scaffold reminiscent of deoxynucleosides and thus of significant interest in the development of antiviral and anticancer agents. While specific QSAR studies on this exact parent structure are not extensively documented, this guide will draw upon established methodologies from the broader class of nucleoside analogs to provide a robust framework for researchers.[6][7][8]

The core principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties.[4][5] By developing a statistically significant model, QSAR can be employed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug development.[2]

The QSAR Workflow: A Conceptual Overview

A typical QSAR study follows a well-defined workflow, beginning with data curation and culminating in a predictive model. Understanding this process is crucial for critically evaluating and comparing different QSAR studies.

QSAR_Workflow A Data Set Selection & Curation B Molecular Structure Generation & Optimization A->B Input Structures C Calculation of Molecular Descriptors B->C Optimized Geometries D Data Splitting (Training & Test Sets) C->D Descriptor Matrix E Feature Selection D->E Training Set F Model Development & Training E->F Selected Descriptors G Model Validation F->G Trained Model H Prediction for New Compounds G->H Validated Model

Caption: A generalized workflow for a QSAR study.

Comparing QSAR Modeling Techniques for Oxolane-2,4-diol Analogs

The choice of modeling technique is a critical decision in any QSAR study. For analogs of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, which can encompass a wide range of structural diversity and biological activities, the selection of an appropriate algorithm is paramount. We will compare three commonly employed methods: Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Feedforward Neural Networks (FNN).

Modeling TechniqueDescriptionAdvantagesDisadvantagesApplicability to Oxolane Analogs
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It assumes a linear relationship between the descriptors and the biological activity.Simple to implement and interpret. The contribution of each descriptor to the activity is easily understood from the regression coefficients.Prone to overfitting and performs poorly with non-linear relationships and highly correlated descriptors.Suitable for initial exploratory analysis with a small, congeneric series of analogs where the structure-activity relationship is expected to be linear.
Support Vector Regression (SVR) A supervised learning algorithm that analyzes data for regression analysis. SVR is effective in high-dimensional spaces and when the number of dimensions is greater than the number of samples.Effective in handling non-linear relationships and less prone to overfitting compared to MLR. Robust to outliers.Can be computationally intensive, and the choice of the kernel function and its parameters can be challenging. The resulting model is less interpretable than MLR.A strong candidate for modeling the activity of a diverse set of oxolane analogs, especially when non-linear effects of structural modifications are anticipated.[9]
Feedforward Neural Networks (FNN) A type of artificial neural network where connections between the nodes do not form a cycle. FNNs can model complex, non-linear relationships.Highly flexible and can capture very complex non-linear relationships. Can be very powerful with large datasets.Prone to overfitting, requires a large amount of data for training, and the model is a "black box," making it difficult to interpret.Best suited for large and diverse datasets of oxolane analogs where complex, non-obvious structure-activity relationships are expected.

The Crucial Role of Molecular Descriptors

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used to encode the chemical information.[6] These numerical representations of molecular properties can be broadly categorized.

A Comparative Look at Descriptor Classes:
  • 1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts. They are simple to calculate but often lack the specificity to capture subtle structural differences.

  • 2D Descriptors: These are derived from the 2D representation of a molecule and include topological indices, connectivity indices, and structural fragments. They can effectively describe the size, shape, and branching of a molecule.[6][8]

  • 3D Descriptors: Calculated from the 3D coordinates of a molecule, these descriptors include information about the spatial arrangement of atoms, such as molecular volume, surface area, and pharmacophore features. Their calculation requires conformational analysis, which can be computationally intensive.

  • Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule, such as HOMO/LUMO energies, partial charges, and dipole moments.[7] These are often crucial for modeling receptor-ligand interactions.

For (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol analogs, a combination of 2D and 3D descriptors is often optimal. 2D descriptors can capture the overall topology of the analogs, while 3D descriptors can encode the specific spatial arrangements of key functional groups, such as the hydroxymethyl group and any appended substituents, which are likely to be critical for biological activity. The inclusion of quantum-chemical descriptors can further enhance the model by accounting for electronic interactions with the biological target.[7]

Experimental Protocols: A Step-by-Step Guide to QSAR Model Development

To provide a practical context, we outline a detailed protocol for developing a QSAR model for a hypothetical set of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol analogs with antiviral activity.

Step 1: Data Set Preparation
  • Compound Selection: A diverse set of at least 30-50 analogs with experimentally determined biological activity (e.g., IC50 values against a specific virus) should be collected.

  • Data Curation: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

  • Structure Drawing: Draw the 2D structures of all compounds using a chemical drawing software.

Step 2: Molecular Modeling and Descriptor Calculation
  • 3D Structure Generation: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation: Use software like PaDEL-Descriptor or Mordred to calculate a wide range of 1D, 2D, and 3D descriptors.

Step 3: Model Building and Validation
  • Data Splitting: Randomly divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).

  • Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) on the training set to identify a small subset of relevant descriptors.

  • Model Generation: Build the QSAR model using the selected descriptors and the training set data with a chosen algorithm (e.g., MLR, SVR).

  • Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (q²) on the training set.

  • External Validation: Evaluate the predictive power of the model on the external test set by calculating the squared correlation coefficient (r²).

Descriptor_Activity_Relationship cluster_descriptors Molecular Descriptors cluster_model QSAR Model cluster_activity Biological Activity A Topological (e.g., Wiener Index) M f(A, B, C, D) A->M B Electronic (e.g., HOMO/LUMO) B->M C Steric (e.g., Molar Refractivity) C->M D Hydrophobic (e.g., logP) D->M Y pIC50 M->Y Predicts

Caption: Relationship between molecular descriptors and biological activity.

Conclusion and Future Perspectives

The application of QSAR studies to (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol analogs holds significant promise for accelerating the discovery of new therapeutic agents. By systematically comparing different modeling techniques and carefully selecting relevant molecular descriptors, researchers can develop robust and predictive models. While this guide has drawn upon methodologies from the broader field of nucleoside analog research, the principles outlined provide a solid foundation for designing and executing QSAR studies specifically tailored to this important chemical scaffold. Future work in this area will likely benefit from the integration of machine learning and artificial intelligence approaches, which can handle larger and more complex datasets, further enhancing the predictive power of QSAR models in drug discovery.[2][10]

References

  • Probing the Anticancer Activity of Nucleoside Analogues: A QSAR Model Approach Using an Internally Consistent Training Set. Journal of Medicinal Chemistry. [Link]

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  • Structure–Activity Relationships of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Introduction: As a key building block in synthetic chemistry and drug development, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a furanose derivative, is handled by researchers dedicated to innovation. However, beyond its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in synthetic chemistry and drug development, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a furanose derivative, is handled by researchers dedicated to innovation. However, beyond its synthesis and application, its life cycle concludes with a critical step: proper disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that your laboratory's operational excellence extends to its waste management practices.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic properties and associated hazards of a chemical is the foundation of its safe handling and disposal. While (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is not classified as acutely toxic, it presents definite hazards that demand respect and proper management.

Chemical and Physical Properties Summary

PropertyValueSource
IUPAC Name (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diolPubChem[1]
Molecular Formula C₅H₁₀O₄PubChem[1]
Molecular Weight 134.13 g/mol PubChem[1]
Appearance SolidAK Scientific, Inc.[2]
Known Incompatibilities Strong oxidizing agentsThermo Fisher Scientific[3], Fisher Scientific[4]

Hazard Classification:

Based on available Safety Data Sheets (SDS), (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is classified with the following hazard statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

The causality behind these classifications lies in the molecule's functional groups, which can interact with biological tissues. The hydroxyl groups can lead to irritation upon direct contact with the skin and eyes, while inhalation of the dust can irritate the respiratory tract. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to mitigate these risks.

Part 2: Pre-Disposal Protocol: Waste Minimization and PPE

Effective waste management begins long before a container is filled. It starts with thoughtful laboratory practices aimed at reducing waste generation.

Source Reduction and Waste Minimization: Before beginning any experiment, consider strategies to minimize the amount of waste that will be generated.[5]

  • Procurement: Order only the quantity of the chemical necessary for your planned experiments.

  • Scale: Whenever feasible, reduce the scale of experiments to decrease the volume of resulting waste.[5]

  • Inventory Management: Maintain a clear and updated inventory of your chemicals to avoid redundant purchases.[5]

Required Personal Protective Equipment (PPE): When handling waste containing (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, the following PPE is mandatory to prevent exposure:[2]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Skin Protection: A standard laboratory coat must be worn. Handle waste with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[6]

  • Respiratory Protection: If handling the solid form generates dust, ensure work is performed in a well-ventilated area, such as a chemical fume hood, to avoid respiratory irritation.[2]

Part 3: Comprehensive Disposal Workflow

The disposal of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol must be treated as a hazardous chemical waste stream. Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash.[7][8] The following step-by-step protocol ensures compliance and safety.

Experimental Protocol: Waste Segregation and Accumulation

  • Waste Characterization: Immediately upon generation, classify the waste. This includes the solid compound, solutions containing the compound, and any contaminated materials (e.g., weighing boats, gloves, paper towels, or silica gel from chromatography). All these items are considered hazardous chemical waste.[7]

  • Container Selection:

    • Choose a waste container that is chemically compatible with the waste. For (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a high-density polyethylene (HDPE) or glass container is appropriate.[5]

    • The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-top cap.[9][10]

    • Ensure the container is appropriately sized for the volume of waste to avoid overfilling. A good rule of thumb is to leave at least one inch of headroom to allow for expansion.[9]

  • Waste Segregation:

    • Dedicate a specific waste container for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and compatible waste streams.

    • Crucially, do not mix this waste with incompatible chemicals, such as strong oxidizing agents. [9] Store acids and bases in separate waste containers.[9]

    • Segregate different types of waste, such as halogenated and non-halogenated solvents, and solid vs. liquid waste.[11]

  • Proper Labeling:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must include:

      • The full chemical name: "(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol"

      • An accurate estimation of the concentration and volume.

      • The associated hazards (Irritant).

      • The date the waste was first added to the container.

  • Satellite Accumulation Area (SAA) Storage:

    • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[5][9]

    • The container must be kept closed at all times except when you are actively adding waste.[5][7] This is a critical regulatory requirement to prevent the release of vapors.

    • It is best practice to use secondary containment (such as a plastic tub) for the waste container to mitigate potential leaks or spills.[10]

  • Request for Disposal:

    • Once the container is full or you have completed the project, arrange for its disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS or equivalent safety department. Do not remove the waste from the laboratory yourself.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Storage & Final Disposal start Waste Generated ((4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 segregate Segregate as Hazardous Chemical Waste ppe->segregate Step 2 container Select Compatible Waste Container label_container Label Container with Hazardous Waste Tag container->label_container Step 4 saa Store in Closed Container in Satellite Accumulation Area (SAA) label_container->saa Step 5 segregate->container Step 3 pickup Request EHS Waste Pickup saa->pickup Step 6 end Disposal by Approved Waste Facility pickup->end

Caption: Decision workflow for the compliant disposal of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Part 4: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to ensure personnel safety.

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

    • Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[7][8]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS department.

    • Prevent entry into the area.

    • Provide EHS with the name of the chemical and the SDS upon their arrival.

For specific first aid measures related to skin contact, eye contact, or inhalation, consult the material's Safety Data Sheet (SDS) immediately and seek medical attention as required.[2][12]

References

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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
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  • Metasci. (n.d.). Safety Data Sheet 2-Deoxy-D-ribose.
  • AK Scientific, Inc. (n.d.). (4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol Safety Data Sheet.
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  • Crysdot LLC. (n.d.). (4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol.
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  • Angene Chemical. (2024). Safety Data Sheet - 2-(Hydroxymethyl)oxolane-2,4-diol.

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Handling

Personal protective equipment for handling (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

Comprehensive Safety & Handling Guide: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol This guide provides essential, immediate safety and logistical information for the handling of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (C...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

This guide provides essential, immediate safety and logistical information for the handling of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (CAS No: 29780-54-9). The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal of this compound.

Hazard Identification and Risk Assessment

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a compound that requires careful handling due to its potential health effects. According to the Safety Data Sheet (SDS), the primary hazards associated with this chemical are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

A thorough risk assessment should be conducted before commencing any work with this compound, taking into account the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.To prevent skin contact, which can lead to irritation.[1][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][3][4]
Footwear Closed-toe shoes.To protect feet from potential spills.[4][5]
PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Handling Procedure Start Start: Handling (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol Assess Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->Assess Eye Eye/Face Protection: Safety Goggles/Face Shield Assess->Eye H319 Skin Skin Protection: Gloves & Lab Coat Assess->Skin H315 Respiratory Respiratory Protection: Fume Hood/Respirator Assess->Respiratory H335 Handle Handle Compound in Designated Area Eye->Handle Skin->Handle Respiratory->Handle Dispose Dispose of Waste Properly Handle->Dispose End End of Procedure Dispose->End

Caption: PPE Selection Workflow for Handling (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:
  • Ventilation: Always handle (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in a well-ventilated area, such as a chemical fume hood, especially when dealing with the solid form to avoid the formation of dust and aerosols.[1]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.

  • Avoid Contact: Take measures to avoid direct contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the handling area.

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable disposal container.[1]

Storage:
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances and sources of ignition.[1]

  • Store the compound locked up.[1]

Disposal Plan

Dispose of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Container: Place the waste material into a suitable, labeled disposal container.[1]

  • Consult Regulations: Consult local regulations for proper disposal methods.[1] Do not allow the product to enter drains, other waterways, or soil.[1]

  • Approved Facility: Dispose of the contents and container at an approved waste disposal plant.[1][6]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[6]

Always have a copy of the Safety Data Sheet readily available for emergency responders.

References

  • Crysdot LLC. (4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol Safety Information. [Link]

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  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. [Link]

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